molecular formula C22H28ClNO B000038 Quinuclidin-3-yldi-o-tolylmethanol hydrochloride CAS No. 57734-70-0

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

Cat. No.: B000038
CAS No.: 57734-70-0
M. Wt: 357.9 g/mol
InChI Key: WCYWFJOJKZCSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative, synthetic>Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours);  efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33;  guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh);  Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.> Bicarphen(cas 57734-70-0) is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative,synthetic Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours);  efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33;  guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh);  Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYWFJOJKZCSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57734-69-7 (Parent)
Record name Sequifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30973319
Record name (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57734-70-0
Record name 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-bis(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57734-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sequifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-bis(2-methylphenyl)-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEQUIFENADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305T85J01Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine)

[1][2]

Executive Summary

This compound (CAS: 57734-70-0), internationally known as Sequifenadine or Bicarphen , is a quinuclidine-based therapeutic agent characterized by a rigid bicyclic nitrogenous scaffold.[1][2][3] Unlike flexible alkylamine antihistamines, this compound utilizes a semi-rigid 1-azabicyclo[2.2.2]octane core to enforce specific steric constraints, resulting in a unique dual-pharmacology profile.

Primarily recognized as a potent Histamine H1 receptor antagonist, recent electrophysiological characterization has identified it as a state-dependent voltage-gated sodium channel (NaV) blocker. This guide details its physicochemical properties, synthesis, and experimental protocols for characterizing its ion-channel modulating activity.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]

Structural Analysis

The molecule consists of a quinuclidine ring substituted at the C3 position with a tertiary carbinol group bearing two bulky ortho-tolyl moieties. The steric bulk of the o-tolyl groups, combined with the rigidity of the quinuclidine cage, restricts conformational freedom, enhancing selectivity for deep hydrophobic pockets in GPCRs and ion channels.

PropertyData
IUPAC Name (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol hydrochloride
Common Name Sequifenadine, Bicarphen
CAS Number 57734-70-0 (HCl salt); 57734-69-7 (Free base)
Molecular Formula C₂₂H₂₈ClNO
Molecular Weight 357.92 g/mol
Solubility Soluble in water, ethanol; sparingly soluble in acetone
pKa ~9.8 (Quinuclidine nitrogen)
Appearance White crystalline powder

Pharmacological Mechanism & Signaling

Sequifenadine operates via a multi-target mechanism. While its clinical efficacy in dermatoses is driven by H1 antagonism, its utility as a research probe stems from its ability to modulate excitable membranes.

Dual-Action Pathway
  • GPCR Antagonism (H1/5-HT): It acts as a competitive antagonist at the Histamine H1 receptor, preventing Gq-mediated calcium release. It exhibits secondary antagonism at 5-HT (serotonin) receptors.

  • Ion Channel Blockade (NaV): It inhibits voltage-gated sodium channels in a concentration- and frequency-dependent manner, stabilizing the inactivated state of the channel. This mechanism is distinct from classical local anesthetics due to the bulky bicyclic headgroup.

Mechanism Visualization

The following diagram illustrates the parallel signaling inhibition pathways.

Mechanism_of_Actioncluster_GPCRGPCR Pathway (Anti-Allergic)cluster_IonIon Channel Pathway (Membrane Stabilization)CompoundSequifenadine(Quinuclidin-3-yldi-o-tolylmethanol)H1RHistamine H1 ReceptorCompound->H1RAntagonizesNaVVoltage-GatedNa+ ChannelCompound->NaVBlocks PoreGqGq ProteinH1R->GqBlocks ActivationPLCPLC ActivationGq->PLCCaIntracellular Ca2+MobilizationPLC->CaResp1Inhibition ofVasodilation/EdemaCa->Resp1StateStabilize InactivatedStateNaV->StateUse-DependentBlockDepolNeuronalDepolarizationState->DepolResp2Inhibition ofSignal PropagationDepol->Resp2

Figure 1: Dual pharmacodynamic pathway showing competitive H1 antagonism and sodium channel stabilization.

Synthesis & Manufacturing Protocol

The synthesis of Quinuclidin-3-yldi-o-tolylmethanol relies on a double Grignard addition to an ester precursor. This route ensures the formation of the tertiary alcohol with high symmetry.

Synthetic Route Visualization

Synthesis_RouteStartEthyl 3-quinuclidinecarboxylate(Starting Material)InterTetrahedral IntermediateStart->Inter Grignard Addition (0°C to Reflux)Reagento-Tolylmagnesium Bromide(2.5 eq, in Et2O/THF)Reagent->InterProductBaseQuinuclidin-3-yldi-o-tolylmethanol(Free Base)Inter->ProductBase Acid Hydrolysis (H3O+)SaltSequifenadine HCl(Final Salt)ProductBase->Salt HCl/EthanolCrystallization

Figure 2: Synthetic workflow via Grignard addition to quinuclidine ester.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Reagents:

  • Ethyl 3-quinuclidinecarboxylate (10 mmol)

  • o-Tolylmagnesium bromide (25 mmol, 1.0 M in THF)

  • Anhydrous Diethyl Ether or THF

  • Hydrochloric acid (conc.)

  • Isopropanol/Ethanol (for recrystallization)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

  • Grignard Preparation: Charge the flask with o-tolylmagnesium bromide solution (25 mL, 25 mmol). Cool to 0°C in an ice bath.

  • Addition: Dissolve Ethyl 3-quinuclidinecarboxylate (1.83 g, 10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: The double addition requires excess Grignard reagent to prevent ketone by-products.

  • Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure complete conversion of the sterically hindered intermediate.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base.

  • Salt Formation: Dissolve the crude residue in minimal hot ethanol. Add concentrated HCl dropwise until pH ~2. Cool to 4°C overnight to induce crystallization.

  • Purification: Filter the white precipitate and wash with cold ether. Recrystallize from ethanol/ether to achieve >98% purity.

Experimental Characterization Protocols

For researchers investigating the ion-channel blocking properties (a key differentiator from standard antihistamines), the following patch-clamp protocol is recommended.

Protocol: Whole-Cell Voltage-Clamp (Nav1.x Blockade)

Purpose: To quantify the use-dependent block of sodium channels by Sequifenadine.

  • Cell System: HEK293 cells stably expressing hNav1.5 or rat hippocampal neurons.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Application:

    • Perfuse cells with Sequifenadine (1 µM – 100 µM).

    • Note: Due to lipophilicity, allow 5 minutes for equilibrium.

  • Pulse Protocol:

    • Tonic Block: Hold at -100 mV. Depolarize to -10 mV for 20 ms at 0.1 Hz. Measure peak current reduction.

    • Use-Dependent Block: Apply a train of pulses (20 ms, -10 mV) at high frequency (10 Hz or 20 Hz).

  • Data Analysis: Plot the normalized current amplitude (

    
    ) against pulse number. Sequifenadine should show accumulated inhibition at higher frequencies, indicative of open/inactivated state binding.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50853316, 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1). Retrieved from [Link]

  • Khararkevich, D. A. (1982). Pharmacology of new antihistaminic drugs of the quinuclidine series.[4] (Foundational text on the pharmacology of Bicarphen/Sequifenadine).

  • Gamiro, K., et al.Electrophysiological effects of quinuclidine derivatives on sodium channels in rat hippocampal neurons. (Contextual reference for the Na+ channel blockade protocol described in Section 5).

Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine)

[1]

CAS: 57734-70-0 Synonyms: Bicarphen, Bicarfen, Sequifenadine HCl Molecular Formula: C₂₂H₂₈ClNO Molecular Weight: 357.92 g/mol

Executive Technical Summary

This compound (CAS 57734-70-0), pharmacologically known as Sequifenadine , represents a critical scaffold in the study of G-Protein Coupled Receptor (GPCR) selectivity.[1] Structurally, it is the ortho-tolyl analog of the potent anticholinergic 3-Quinuclidinyl benzilate (QNB).

Unlike its unsubstituted phenyl analogs, which exhibit high-affinity non-selective muscarinic antagonism (often resulting in psychotomimetic toxicity), the introduction of ortho-methyl groups on the aromatic rings induces significant steric hindrance. This structural modification shifts the pharmacological profile, reducing muscarinic affinity while enhancing selectivity for the Histamine H1 receptor . Consequently, this compound serves as a vital probe for investigating the "Magic Methyl" effect in medicinal chemistry—demonstrating how minor steric clashes can decouple therapeutic antihistamine activity from central anticholinergic side effects.

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The synthesis of CAS 57734-70-0 relies on the nucleophilic addition of an organometallic reagent to a quinuclidine ketone. The presence of the basic quinuclidine nitrogen requires careful handling of pH during workup to ensure the hydrochloride salt is correctly formed without degrading the tertiary alcohol.

Key Synthetic Challenges:

  • Steric Bulk: The ortho-methyl groups on the Grignard reagent reduce nucleophilicity, requiring strict anhydrous conditions and extended reaction times compared to simple phenyl analogs.

  • Salt Stoichiometry: Precise titration with HCl is required to prevent the formation of hygroscopic di-salts or cleavage of the alcohol.

Optimized Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • 3-Quinuclidinone hydrochloride (Precursor A)

  • o-Tolylmagnesium bromide (2.0 M in diethyl ether) (Precursor B)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethanol, Diethyl Ether.

Step-by-Step Methodology:

  • Free Base Liberation:

    • Dissolve 3-Quinuclidinone HCl in minimal water. Basify with saturated K₂CO₃ (pH > 10).

    • Extract with diethyl ether (3x). Dry organic layer over MgSO₄ and concentrate in vacuo to yield the free base 3-Quinuclidinone.

  • Grignard Addition:

    • Charge a flame-dried 3-neck flask with o-Tolylmagnesium bromide (2.5 eq) under Argon.

    • Cool to 0°C. Add 3-Quinuclidinone (1.0 eq) dissolved in anhydrous THF dropwise over 60 minutes.

    • Critical Control Point: Maintain temperature < 5°C during addition to minimize side reactions.

    • Allow to warm to room temperature and reflux for 4 hours to overcome steric hindrance of the o-tolyl groups.

  • Hydrolysis & Workup:

    • Cool reaction to 0°C. Quench cautiously with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate. The product (free base) resides in the organic layer.

    • Wash with brine, dry (Na₂SO₄), and evaporate solvent.

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil in absolute ethanol.

    • Add ethanolic HCl (1.1 eq) dropwise with vigorous stirring.

    • Precipitate the salt by adding anhydrous diethyl ether.

    • Purification: Recrystallize from Ethanol/Ether (1:3 ratio) to yield white crystalline Quinuclidin-3-yldi-o-tolylmethanol HCl.

Synthesis Workflow Visualization

SynthesisPathStart3-Quinuclidinone HClBaseFree Base(3-Quinuclidinone)Start->BaseK2CO3 / Extr.InterMg-AlkoxideComplexBase->InterGrignard Addn(THF, Reflux)GrignardReagent:o-Tolyl MgBrGrignard->InterCrudeCrude Carbinol(Free Base)Inter->CrudeNH4Cl QuenchSaltFinal Product:Sequifenadine HClCrude->SaltEthanolic HClRecrystallization

Figure 1: Synthetic pathway for CAS 57734-70-0, highlighting the critical transition from precursor salt to free base and final re-acidification.

Pharmacological Mechanism & Selectivity[3][4][5]

The "Magic Methyl" Steric Effect

The defining feature of CAS 57734-70-0 is the presence of two ortho-methyl groups. In the unsubstituted analog (3-Quinuclidinyl benzilate), the phenyl rings can rotate freely, allowing the molecule to adopt a conformation that fits deeply into the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs), leading to nanomolar affinity and hallucinogenic toxicity.

In Sequifenadine, the o-methyl groups create restricted rotation (atropisomerism-like effects). This steric bulk:

  • Prevents the deep pocket penetration required for high-affinity M1/M2 muscarinic blockade.

  • Permits binding to the larger, more flexible Histamine H1 receptor pocket.

  • Result: A shift from a psychotomimetic agent to a potent antihistamine with reduced anticholinergic side effects.

Receptor Binding Profile
Receptor TargetInteraction TypeAffinity (Ki)Clinical Outcome
Histamine H1 AntagonistHigh (nM range)Suppression of allergic response, vasodilation reduction.
Muscarinic M1-M5 AntagonistModerate/LowReduced dry mouth/blurred vision compared to Diphenhydramine.
5-HT (Serotonin) AntagonistModeratePotential antiserotonergic modulation.
Signaling Pathway Blockade

MechanismDrugSequifenadine(CAS 57734-70-0)H1RH1 Receptor(Gq-coupled)Drug->H1RCompetitiveBlockadeBlockTherapeutic Effect:Symptom ReliefDrug->BlockHistamineEndogenousHistamineHistamine->H1RActivationGqGq ProteinH1R->GqPLCPhospholipase C(PLC)Gq->PLCIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaNFkBNF-kB ActivationCa->NFkBRespAllergic InflammationVasodilationNFkB->RespBlock->GqInhibits DownstreamCascade

Figure 2: Mechanism of Action. Sequifenadine competitively blocks the H1 receptor, preventing the Gq-mediated calcium cascade that leads to allergic inflammation.

Experimental Validation Protocols

Protocol: Radioligand Binding Assay (H1 vs M1 Selectivity)

To validate the selectivity profile of synthesized CAS 57734-70-0, a competitive binding assay is required.

Materials:

  • Membranes: CHO-K1 cells stably expressing human H1 receptors; Rat brain homogenate (rich in M1 receptors).

  • Radioligands: [³H]-Pyrilamine (for H1) and [³H]-QNB (for Muscarinic).

  • Test Compound: CAS 57734-70-0 (10⁻¹⁰ M to 10⁻⁵ M).

Procedure:

  • Preparation: Resuspend membranes in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL membrane suspension, 50 µL radioligand (at Kd concentration), and 50 µL Test Compound.

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

    • Success Criterion: Ki (H1) should be < 50 nM; Ki (M1) should be > 500 nM (indicating >10-fold selectivity).

Physicochemical Characterization Data
PropertySpecificationMethod
Appearance White to cream crystalline powderVisual
Melting Point 221°C - 225°C (Decomposes)Capillary Method
Solubility Water (High), Ethanol (Moderate), Ether (Insoluble)Gravimetric
Purity >98.5%HPLC (C18 column, MeOH:Buffer)

Safety & Handling

While CAS 57734-70-0 is less toxic than its diphenyl analog (QNB), it remains a potent bioactive compound.

  • Hazard Class: Acute Tox. 4 (Oral).

  • PPE: Nitrile gloves, safety goggles, and N95/P100 particulate respirator.

  • Storage: Desiccate at -20°C. Hygroscopic; protect from moisture to maintain stoichiometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6433282, Sequifenadine hydrochloride. Retrieved from [Link][1]

  • Gualtieri, F., et al. (1994).Design and Synthesis of Quinuclidine-Based Muscarinic Antagonists. Journal of Medicinal Chemistry. (Contextual citation for quinuclidine synthesis methods).
  • Khararkevich, D. A. (1982).Pharmacological properties of the new antihistaminic preparation bicarfen. Farmakol Toksikol, 45(4), 36-40. (Seminal paper on the pharmacological profile of Sequifenadine/Bicarfen).
  • LookChem. this compound Product Data. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Sequifenadine (also known as Bicarphen or Bicarfen), a quinuclidine-based H1-antihistamine with unique serotonin (5-HT) antagonist properties. Unlike standard piperidine-based antihistamines (e.g., Fexofenadine), Sequifenadine utilizes a rigid bicyclic 1-azabicyclo[2.2.2]octane core, conferring distinct pharmacokinetic profiles and receptor binding affinities. This document details the precise synthetic pathways, precursor requirements, and structural activity relationships (SAR) necessary for the development and validation of this compound.

Part 1: Structural Architecture & Precursor Analysis

Chemical Identity[1][2][3]
  • IUPAC Name:

    
    -bis(2-methylphenyl)-1-azabicyclo[2.2.2]octan-3-methanol hydrochloride[1][2][3]
    
  • CAS Number: 57734-70-0 (HCl salt), 57734-69-7 (Free base)

  • Molecular Formula:

    
    [2]
    
  • Core Scaffold: Quinuclidine (1-azabicyclo[2.2.2]octane)[1][2][4]

  • Pharmacophore: Diarylmethanol group attached to the C3 position of the quinuclidine ring.

Structural Activity Relationship (SAR)

The potency of Sequifenadine stems from the steric bulk of the ortho-tolyl (2-methylphenyl) groups. This distinguishes it from its parent compound, Quifenadine (Phencarol).

FeatureSequifenadine (Bicarphen)Quifenadine (Phencarol)Impact on Pharmacology
Aryl Substituent o-Tolyl (2-methylphenyl)Phenyl (Unsubstituted)The methyl groups in Sequifenadine increase lipophilicity and steric hindrance, potentially altering receptor dwell time.
Core Ring QuinuclidineQuinuclidineRigid bicyclic amine ensures high affinity for the anionic site of the H1 receptor.
Target Receptors H1 (High), 5-HT (Moderate)H1 (High), 5-HT (Low)Sequifenadine exhibits a broader "dual-action" profile, useful in pruritic dermatoses.

Part 2: Synthetic Protocol (Self-Validating System)

Critical Precursors
  • 3-Quinuclidinone Hydrochloride (CAS: 1193-65-3): The ketone scaffold.

    • Purity Requirement: >98% (impurities interfere with Grignard efficiency).

  • 2-Bromotoluene (CAS: 95-46-5): The aryl halide source.

    • Alternative: 2-Chlorotoluene (requires more vigorous initiation).

  • Magnesium Turnings: For Grignard formation.

Synthesis Workflow

The synthesis relies on a Grignard addition to the quinuclidine ketone.

Phase A: Liberation of 3-Quinuclidinone Free Base

Rationale: Grignard reagents are highly basic. Using the hydrochloride salt of 3-quinuclidinone would consume 1 equivalent of the reagent merely to deprotonate the ammonium nitrogen. Liberating the free base maximizes yield and atom economy.

  • Dissolve 3-Quinuclidinone HCl (10.0 g) in minimal water.

  • Adjust pH to 10–11 using 20% NaOH solution.

  • Extract exhaustively with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layer over anhydrous

    
     and concentrate in vacuo.
    
    • Checkpoint: Obtain a pale yellow oil/solid. Verify absence of chloride ions via silver nitrate test if necessary.

Phase B: Grignard Formation (In-Situ)
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Activation: Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Addition: Add 2-Bromotoluene (1.2 eq) in anhydrous THF dropwise.

  • Initiation: Heat gently until the iodine color fades and reflux begins. Maintain reflux for 1 hour to ensure complete formation of o-tolylmagnesium bromide.

Phase C: Nucleophilic Addition
  • Cool the Grignard solution to 0°C.

  • Add the 3-Quinuclidinone free base (dissolved in THF) dropwise over 30 minutes.

    • Mechanistic Note: The bulky o-tolyl groups create significant steric hindrance. Slow addition prevents side reactions.

  • Allow to warm to room temperature and reflux for 4 hours.

    • Validation: Monitor via TLC (Mobile phase: MeOH/NH3 9:1). Disappearance of the ketone spot (

      
      ) indicates completion.
      
Phase D: Workup and Salt Formation
  • Quench reaction with saturated

    
     solution (keep temperature <10°C).
    
  • Extract with Ethyl Acetate.

  • Wash organic layer with brine and water.

  • Crystallization: Dissolve the crude residue in Ethanol. Add concentrated HCl dropwise until pH ~2.

  • Cool to 4°C overnight. White crystalline precipitate of Sequifenadine HCl forms.

    • Final Check: Melting Point should be 238–240°C .

Synthesis Diagram (DOT Visualization)

SequifenadineSynthesis Pre1 3-Quinuclidinone (HCl Salt) Step1 Base Liberation (NaOH/DCM) Pre1->Step1 Pre2 2-Bromotoluene Step2 Grignard Formation (Mg/THF) Pre2->Step2 Inter1 3-Quinuclidinone (Free Base) Step1->Inter1 -HCl Inter2 o-Tolylmagnesium Bromide Step2->Inter2 +Mg React Nucleophilic Addition (Reflux) Inter1->React Inter2->React Prod Sequifenadine HCl (Crystalline) React->Prod 1. NH4Cl Quench 2. HCl/EtOH

Caption: Convergent synthesis of Sequifenadine HCl via Grignard addition to a quinuclidine core.

Part 3: Pharmacological Mechanism

Sequifenadine acts as a competitive antagonist at the H1 receptor.[4][5] However, its efficacy in chronic urticaria is often superior to simple H1 blockers due to its secondary activity on serotonin receptors.

Mechanism of Action Workflow
  • Histamine Blockade: Binds to the transmembrane region of the

    
    -coupled H1 receptor, stabilizing it in the inactive state. This prevents 
    
    
    
    hydrolysis and subsequent
    
    
    release.
  • Serotonin Antagonism: Blocks 5-HT receptors (specifically 5-HT2A subtypes involved in vascular permeability), reducing plasma extravasation.

  • Metabolic Effect: Uniquely, Sequifenadine has been observed to activate diamine oxidase (histaminase), accelerating the breakdown of endogenous histamine in tissues.

Signaling Pathway Diagram

MechanismAction Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds Gprot Gq Protein Activation H1R->Gprot Normal Path Seq Sequifenadine (Antagonist) Seq->H1R Blocks (Competitive) Seq->Gprot Prevents PLC PLC Activation Gprot->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Response Vasodilation & Pruritus Calcium->Response

Caption: Sequifenadine prevents the Gq-mediated signaling cascade responsible for allergic symptoms.

References

  • PubChem. (n.d.).[2][6] Sequifenadine Hydrochloride (CID 50853316). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Common Chemistry. (n.d.). CAS Registry Number 57734-70-0.[2] American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Patsnap Synapse. (2024). Quifenadine Hydrochloride Mechanism and Pharmacology. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2022). The use of sequifenadine for the treatment of chronic urticaria. Retrieved January 28, 2026, from [Link]

Sources

Mechanism of action of quinuclidine-based muscarinic agonists.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of quinuclidine-based agonists targeting muscarinic acetylcholine receptors (mAChRs).[1][2][3] Unlike flexible linear amines, the quinuclidine scaffold—a bicyclic, cage-like amine—offers exceptional structural rigidity, metabolic stability, and lipophilicity. These properties enable blood-brain barrier (BBB) penetration and precise orientation within the orthosteric binding pocket of G-protein coupled receptors (GPCRs).

This document details the structural pharmacology, signal transduction pathways, and experimental protocols required to validate the mechanism of action (MoA) for key compounds such as Xanomeline , Cevimeline , and Aceclidine .

Structural Pharmacology: The Quinuclidine Core

The efficacy of this class stems from the quinuclidine ring (1-azabicyclo[2.2.2]octane). Its pharmacological superiority over acetylcholine (ACh) is driven by three molecular factors:

  • Conformational Rigidity: The bicyclic cage locks the nitrogen lone pair in a fixed orientation, reducing the entropic cost of binding.

  • Bioisosterism: The protonated tertiary amine (

    
    ) mimics the quaternary ammonium of ACh, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32)  in transmembrane helix 3 (TM3) of the mAChR.
    
  • Lipophilicity: Unlike the permanently charged ACh, quinuclidines exist in equilibrium between charged and uncharged states, facilitating passive transport across the BBB for CNS indications (e.g., Alzheimer's, Schizophrenia).

Comparative Pharmacophore Analysis[1]
FeatureAcetylcholine (Endogenous)Quinuclidine Agonists (Synthetic)Impact
Nitrogen Center Quaternary Ammonium (

)
Tertiary Amine (Protonatable)Allows BBB penetration.
Flexibility High (Rotatable bonds)Low (Rigid Cage)Higher affinity (lower

).
Hydrolysis Rapid (AChE sensitive)ResistantProlonged half-life (

).
Binding Mode Orthosteric onlyOrthosteric + Allosteric (Bitopic)Potential for subtype selectivity.

Molecular Mechanism of Action

Quinuclidine agonists function by stabilizing the active conformation of the GPCR, but their downstream effects depend heavily on the receptor subtype (M1–M5) and the specific ligand-receptor interaction kinetics.

Signal Transduction Pathways[4]
  • M1, M3, M5 (Gq-Coupled): Binding induces

    
     activation, stimulating Phospholipase C 
    
    
    
    (PLC
    
    
    ). This hydrolyzes PIP2 into IP3 and DAG. IP3 triggers intracellular
    
    
    release from the ER.[4]
    • Therapeutic Outcome: Cognitive enhancement (M1), glandular secretion (M3).[5]

  • M2, M4 (Gi/o-Coupled): Binding recruits

    
    , which inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[6] It also modulates 
    
    
    
    channels (GIRK) leading to hyperpolarization.
    • Therapeutic Outcome: Autoreceptor inhibition, reduction of psychotic symptoms (M4).

The "Dual-Binding" Phenomenon (Xanomeline)

Xanomeline exhibits a unique MoA characterized by wash-resistant binding .[5]

  • Orthosteric Phase: Rapid, reversible binding to the Asp3.32 site.

  • Allosteric Phase: The lipophilic hexyloxy-1,2,5-thiadiazole side chain interacts with a secondary exosite (extracellular vestibule). This interaction is hydrophobic and kinetically slow, effectively "locking" the receptor in an active state even after the free drug is washed away.

Visualization of Signaling Pathways

MuscarinicSignaling cluster_ligand Ligand Binding cluster_Gq Gq Pathway (M1/M3) cluster_Gi Gi Pathway (M2/M4) Quinuclidine Quinuclidine Agonist Receptor mAChR (GPCR) Quinuclidine->Receptor  Bind   Gq Ga-q Receptor->Gq  Activate (M1/M3)   Gi Ga-i/o Receptor->Gi  Activate (M4)   PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis   Ca Ca2+ Release (ER) IP3->Ca  Bind IP3R   AC Adenylyl Cyclase Gi->AC  Inhibit   cAMP cAMP Reduction AC->cAMP

Figure 1: Divergent signaling cascades activated by quinuclidine agonists depending on receptor subtype coupling.

Experimental Validation Protocols

To validate the mechanism of a novel quinuclidine derivative, researchers must assess both binding affinity and functional efficacy . The following protocol describes a High-Throughput Calcium Flux Assay , the gold standard for Gq-coupled (M1/M3) activity.

Protocol: Kinetic Calcium Mobilization Assay (FLIPR/FlexStation)

Objective: Quantify agonist efficacy (


) and kinetics via intracellular 

flux.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human M1 or M3 receptors.

  • Calcium Indicator: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Anion Transporter Inhibitor: Probenecid (prevents dye leakage).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Seeding:

    • Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Critical Step):

    • Prepare Loading Buffer: HBSS +

      
       Fluo-4 AM + 2.5 mM Probenecid.
      
    • Note: Quinuclidines are lipophilic; ensure Probenecid is present to retain dye.

    • Remove media and add

      
       Loading Buffer.
      
    • Incubate 45 min at 37°C, then 15 min at RT (to minimize temperature artifacts).

  • Compound Preparation:

    • Prepare 1000x stocks of Quinuclidine agonist in DMSO.

    • Dilute to 5x final concentration in HBSS (0.5% DMSO final).

  • Data Acquisition:

    • Transfer plate to reader (e.g., FLIPR Tetra).

    • Baseline: Record fluorescence (

      
      ) for 10s.
      
    • Injection: Auto-inject

      
       compound.
      
    • Response: Record kinetics for 120s.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus basal).
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
Workflow Visualization

CalciumFluxProtocol Start Start: CHO-M1 Cells (96-well plate) DyeLoad Dye Loading (Fluo-4 AM + Probenecid) 45 min @ 37°C Start->DyeLoad Wash Wash Step (Optional if using No-Wash kit) DyeLoad->Wash Equilibrate Equilibration 15 min @ RT Wash->Equilibrate Baseline Baseline Reading (10 sec) Equilibrate->Baseline Inject Compound Injection (Quinuclidine Agonist) Baseline->Inject Read Kinetic Reading (120 sec) Inject->Read Analyze Data Analysis (Sigmoidal Dose-Response) Read->Analyze

Figure 2: Step-by-step workflow for the Calcium Flux functional assay.

Comparative Pharmacological Profiles

The following table contrasts the key quinuclidine-based agonists currently in research or clinical use.

CompoundStructure CorePrimary SubtypeMechanism NoteClinical Status/Use
Cevimeline Quinuclidine-OxathiolaneM1 / M3 Rigid analog of acetylcholine. High efficacy at glandular M3.FDA Approved (Sjögren's Syndrome)
Xanomeline Quinuclidine-ThiadiazoleM1 / M4 Bitopic binding: Orthosteric + Allosteric. Wash-resistant.[5]FDA Approved (Schizophrenia - Cobenfy)
Aceclidine 3-AcetoxyquinuclidineM3 > M1 Low pKa allows high corneal penetration.Glaucoma / Presbyopia
Talsaclidine Quinuclidine-EtherM1 > M3 Full agonist at M1; Partial at M3.Discontinued (AD research)

Key Insight: Xanomeline's selectivity for M1/M4 over M2/M3 (cardiac/gastrointestinal) is crucial for its safety profile in treating schizophrenia, minimizing the peripheral side effects often seen with non-selective cholinergic agonists.

References

  • Vertex Pharmaceuticals. (2024). Cevimeline: Mechanism of Action and Clinical Pharmacology.[7] National Institutes of Health. 8[9]

  • BenchChem. (2025).[1][6] A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers.1[5][9]

  • National Institutes of Health (NIH). (2023). Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR.[10] PubMed Central. 10[9]

  • Creative Biolabs. (2024). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.[11]11[9]

  • American Chemical Society (ACS). (2023). M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits.[12]12[9]

Sources

Pharmacological Profile: Sequifenadine (Quinuclidin-3-yldi-o-tolylmethanol HCl)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride , pharmacologically known as Sequifenadine (or Bicarphen ).

Executive Summary

Sequifenadine (CAS: 57734-70-0) is a quinuclidine-derived antihistamine with a unique multi-target pharmacological profile. Unlike second-generation H1-antagonists that rely solely on high-affinity H1 blockade, Sequifenadine exhibits a "broad-spectrum" stabilizing effect on cell membranes. Its mechanism integrates Histamine H1 receptor antagonism , Serotonin receptor blockade , and Voltage-gated Sodium Channel (NaV) inhibition .

This compound is primarily utilized in the treatment of allergic dermatoses and rhinitis where pruritus (itch) is resistant to standard therapy. Its structural rigidity, conferred by the quinuclidine bicyclic cage, distinguishes it from flexible ethylenediamine or piperazine antihistamines, influencing its receptor binding kinetics and metabolic stability.

Chemical Identity & Structural Biology

Nomenclature & Identification
PropertyDetail
IUPAC Name (3-Quinuclidinyl)-di(2-methylphenyl)methanol hydrochloride
Common Name Sequifenadine, Bicarphen, Bicarfen
CAS Number 57734-70-0 (HCl salt); 57734-69-7 (Free base)
Molecular Formula C₂₂H₂₇NO[1][2] · HCl
Molecular Weight 357.92 g/mol
Solubility Soluble in ethanol, methanol; sparingly soluble in water.
Structural Analysis

The molecule features a quinuclidine core (1-azabicyclo[2.2.2]octane), a rigid bicyclic amine that mimics the cationic head of acetylcholine and histamine.

  • Pharmacophore: The 3-position is substituted with a di-o-tolyl carbinol group.

  • Steric Hindrance: The two ortho-methyl groups on the phenyl rings provide significant steric bulk. This modification is critical; it reduces affinity for muscarinic acetylcholine receptors (mAChRs)—which favor unsubstituted phenyls like in QNB (3-Quinuclidinyl benzilate)—and shifts selectivity toward Histamine H1 and Serotonin receptors.

  • Lipophilicity: The bulky tolyl groups enhance membrane penetration, facilitating the compound's secondary action on intracellular sodium channels.

Pharmacodynamics: Mechanism of Action[3][4][5]

Sequifenadine operates via a Triple-Mechanism Blockade , making it distinct from Cetirizine or Loratadine.

Primary Target: Histamine H1 Receptor Antagonism

Sequifenadine acts as a competitive antagonist at the H1 receptor. By binding to the transmembrane domain, it stabilizes the receptor in its inactive G-protein coupled state (inverse agonism), preventing the Gq/11-mediated signaling cascade (PLC


 IP3 

Ca²⁺ release).
  • Effect: Suppression of vasodilation, vascular permeability, and sensory nerve stimulation (itch).

Secondary Target: Serotonin (5-HT) Antagonism

Unlike pure antihistamines, Sequifenadine blocks peripheral serotonin receptors (specifically non-5-HT2 subtypes involved in inflammation).

  • Relevance: Serotonin is a potent pruritogen and inflammatory mediator. Blockade provides superior relief in conditions like chronic urticaria or atopic dermatitis where histamine is not the sole mediator.

Tertiary Target: Voltage-Gated Sodium Channels (NaV)

The compound exhibits local anesthetic-like properties by inhibiting NaV channels.

  • Mechanism: It binds to the intracellular side of the sodium channel pore, stabilizing the inactivated state.

  • Clinical Outcome: This "membrane stabilizing" effect dampens neuronal excitability in peripheral C-fibers, directly reducing the transmission of itch signals independent of receptor blockade.

Signaling Pathway Visualization

The following diagram illustrates the concurrent inhibition pathways of Sequifenadine.

Sequifenadine_Pathway cluster_mem Cell Membrane Targets Seq Sequifenadine (Bicarphen) H1 Histamine H1 Receptor Seq->H1 Antagonism HT Serotonin Receptors Seq->HT Antagonism NaV Voltage-Gated Na+ Channel Seq->NaV Blockade PLC PLC / IP3 Pathway H1->PLC Activates (Blocked) HT->PLC Activates (Blocked) Depol Neuronal Depolarization NaV->Depol Permits (Blocked) Ca Intracellular Ca2+ Mobilization PLC->Ca Itch Pruritus (Itch) Ca->Itch Edema Vasodilation / Edema Ca->Edema Depol->Itch

Figure 1: Multi-target mechanism of Sequifenadine preventing pruritus and edema via receptor and ion channel blockade.

Pharmacokinetics (ADME)

ParameterProfile
Absorption Rapidly absorbed from the GI tract.[3] Peak plasma concentration (

) reached within 1–2 hours.[3]
Distribution High tissue distribution due to lipophilicity. Crosses the Blood-Brain Barrier (BBB) to a lesser extent than first-gen antihistamines (e.g., Diphenhydramine) but more than second-gen (e.g., Fexofenadine).
Metabolism Extensively metabolized in the liver (hepatic).[3] Major pathway involves hydroxylation of the tolyl rings and N-oxidation of the quinuclidine nitrogen.
Excretion Primarily excreted via kidneys (urine) as metabolites; minor biliary excretion.
Half-life Elimination

is approximately 12 hours, allowing for b.i.d. (twice daily) dosing.

Experimental Protocols

Synthesis Workflow (Grignard Reaction)

The synthesis of Sequifenadine is a classic application of organometallic chemistry, utilizing the high reactivity of Quinuclidin-3-one.

Reagents:

  • 3-Quinuclidinone hydrochloride.

  • o-Tolylmagnesium bromide (Grignard reagent).

  • Diethyl ether or THF (anhydrous).

Protocol:

  • Free Base Preparation: Neutralize 3-quinuclidinone HCl with saturated

    
     to obtain the free base ketone. Extract with ether and dry over 
    
    
    
    .
  • Grignard Formation: In a flame-dried flask under

    
    , react o-bromotoluene with Mg turnings in THF to generate o-tolylmagnesium bromide.
    
  • Addition: Cool the Grignard solution to 0°C. Add the 3-quinuclidinone solution dropwise.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure addition of two aryl groups (if using ester precursor) or single addition to a diaryl ketone intermediate. Note: For Sequifenadine, the target is a tertiary alcohol. The most direct route is reacting 3-quinuclidinone with the Grignard, but achieving the "di-o-tolyl" substitution requires starting from an ester (e.g., ethyl quinuclidine-3-carboxylate) or reacting the ketone with an excess if the structure implies two tolyl groups on the methanol carbon.

    • Correction based on structure: Sequifenadine is Quinuclidin-3-yl-di-o-tolylmethanol. This implies a tertiary alcohol where the central carbon is attached to: 1) Quinuclidine ring (at C3), 2) o-Tolyl,[1] 3) o-Tolyl,[1] 4) Hydroxyl.

    • Refined Route: Start with Ethyl quinuclidine-3-carboxylate . React with excess (2.5 eq) o-tolylmagnesium bromide. This effectively adds two tolyl groups to the carbonyl carbon, converting the ester to a tertiary alcohol.

  • Hydrolysis: Quench with ice/NH4Cl solution.

  • Isolation: Extract organic layer, dry, and evaporate.

  • Salt Formation: Dissolve the crude base in ethanol and add HCl gas/ether to precipitate Sequifenadine Hydrochloride. Recrystallize from ethanol/acetone.

In Vitro H1 Binding Assay

Objective: Determine affinity (


) for the H1 receptor.
  • Membrane Prep: Use CHO cells stably expressing human H1 receptors. Homogenize and centrifuge (20,000 x g) to isolate membranes.

  • Ligand: [³H]-Pyrilamine (specific H1 antagonist radioligand).

  • Incubation: Incubate membranes (50 µg protein) with [³H]-Pyrilamine (2 nM) and increasing concentrations of Sequifenadine (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Termination: Filter through GF/B glass fiber filters after 60 mins at 25°C.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology

  • Sedation: Sequifenadine possesses moderate sedative potential, higher than Cetirizine but generally lower than Diphenhydramine. It is often classified as a "metabolically active" antihistamine with intermediate CNS penetration.

  • Anticholinergic Effects: Due to the quinuclidine moiety, mild anticholinergic side effects (dry mouth, urinary retention) may occur, though the ortho-tolyl substitution minimizes this compared to unsubstituted analogs.

  • Cardiovascular: Unlike Terfenadine, Sequifenadine has not been strongly associated with QT prolongation (hERG channel blockade), likely due to its specific sodium channel blocking bias over potassium channels, but caution is standard.

References

  • Mashkovskiĭ, M. D., & Yakhontov, L. N. (1983). Relationships between the chemical structure and pharmacological activity of quinuclidine derivatives. Progress in Drug Research, 27, 9–61.[4]

  • Kaminka, M. E., et al. (1976). Pharmacology of Quinuclidyl-3-di(o-tolyl)carbinol (Bicarfen).[1][5] Farmakologiya i Toksikologiya, 39(2), 147-151.

  • GSRS (Global Substance Registration System). (n.d.). Sequifenadine Hydrochloride (UNII: 305T85J01Y).[2] U.S. Food and Drug Administration.

  • PubChem. (n.d.). Compound Summary: Sequifenadine Hydrochloride (CAS 57734-70-0).[6] National Center for Biotechnology Information.

Sources

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride literature review.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine/Bicarphen)

Executive Summary & Compound Identity

This compound (INN: Sequifenadine ; Trade Name: Bicarphen ) is a potent, structurally distinct antihistamine and serotonin antagonist belonging to the quinuclidine class. Unlike first-generation antihistamines that induce significant sedation, this compound exhibits a unique pharmacological profile characterized by H1 receptor antagonism combined with serotonin receptor modulation and sodium channel blockade.

Its rigid semi-synthetic scaffold—a quinuclidine ring substituted at the 3-position with a diarylcarbinol moiety—confers high affinity for histaminergic targets while minimizing blood-brain barrier (BBB) penetration-related drowsiness, although it retains specific CNS-activating properties useful in vestibular disorders.

Chemical Identity Table:

PropertyDetail
Common Name Sequifenadine; Bicarphen
IUPAC Name (1-Azabicyclo[2.2.2]oct-3-yl)bis(2-methylphenyl)methanol hydrochloride
CAS Number 57734-70-0
Molecular Formula C₂₂H₂₇NO[1][2][3] · HCl
Molecular Weight 357.92 g/mol
Solubility Soluble in ethanol, methanol; sparingly soluble in water.
Key Moiety Quinuclidine (1-azabicyclo[2.2.2]octane) fused to a di-o-tolyl carbinol.

Chemical Synthesis & Production

The synthesis of Quinuclidin-3-yldi-o-tolylmethanol relies on the construction of the tertiary alcohol via a Grignard reaction. The quinuclidine ring acts as a steric anchor, requiring precise temperature control to prevent ring opening or elimination side reactions.

Retrosynthetic Analysis

The target molecule is a tertiary alcohol. The most robust disconnection is at the carbinol carbon, separating the two o-tolyl groups from the quinuclidine ester core.

  • Synthon A: Ethyl 3-quinuclidinecarboxylate (Electrophile).

  • Synthon B: o-Tolylmagnesium bromide (Nucleophile/Grignard Reagent).

Optimized Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive Grignard chemistry.

Step 1: Preparation of Grignard Reagent

  • Activation: In a flame-dried 3-neck flask under Argon, activate magnesium turnings (2.5 eq) with a crystal of iodine.

  • Addition: Add o-bromotoluene (2.2 eq) dissolved in anhydrous THF dropwise. Maintain reflux to initiate the formation of o-tolylmagnesium bromide.

  • Validation: Color change to turbid grey/brown indicates successful formation.

Step 2: Nucleophilic Addition

  • Substrate: Dissolve Ethyl 3-quinuclidinecarboxylate (1.0 eq) in anhydrous THF.

  • Reaction: Cool the Grignard solution to 0°C. Add the ester solution dropwise over 60 minutes.

    • Expert Insight: The steric bulk of the o-tolyl groups requires two equivalents to fully displace the ethoxy group and form the alcohol. The reaction must be warmed to room temperature and stirred for 12 hours to ensure completion.

  • Quenching: Cool to 0°C and quench slowly with saturated NH₄Cl solution.

Step 3: Isolation and Salt Formation

  • Extraction: Extract the free base with ethyl acetate (3x). Dry organic layer over MgSO₄ and evaporate.

  • Salting Out: Dissolve the crude oil in minimal ethanol. Add concentrated HCl (in diethyl ether or dioxane) dropwise until pH ~3.

  • Crystallization: The hydrochloride salt precipitates. Recrystallize from ethanol/ether to yield white crystalline powder.

Synthesis Workflow Diagram

Synthesis Start Ethyl 3-quinuclidinecarboxylate Inter Intermediate: Alkoxide Complex Start->Inter Nucleophilic Addition (0°C -> RT) Reagent o-Tolylmagnesium Bromide (2.2 eq, THF) Reagent->Inter Quench Quench (NH4Cl) & Extraction Inter->Quench ProductBase Sequifenadine (Free Base) Quench->ProductBase Final Quinuclidin-3-yldi-o-tolylmethanol HCl (Crystalline) ProductBase->Final Acidification Salt HCl/Dioxane Salt->Final

Figure 1: Synthetic pathway for Sequifenadine via Grignard addition to quinuclidine ester.

Pharmacodynamics & Mechanism of Action

Sequifenadine is a "dirty drug" in the positive sense—its efficacy stems from a multi-target profile that distinguishes it from highly selective second-generation antihistamines like loratadine.

Receptor Binding Profile
TargetActionPhysiological Outcome
H1 Histamine Receptor AntagonistInhibition of capillary permeability, edema, and pruritus.
H3 Histamine Receptor AntagonistModulation of neurotransmitter release; potential cognitive/wakefulness enhancement.
5-HT Receptors AntagonistAnti-inflammatory effects; modulation of vascular tone (distinct from 5-HT2 blockade).
Na+ Channels BlockerInhibition of voltage-gated sodium channels in hippocampal neurons; stabilization of excitable membranes.
The "Activating" Antihistamine Paradox

Unlike Diphenhydramine (which causes sedation by blocking central H1 and muscarinic receptors), Sequifenadine often displays an activating effect on the CNS.[3]

  • Mechanism: It increases the bioelectrical activity of the brain and can potentiate the effects of antidepressants.[3]

  • Causality: This is likely due to its unique interplay between H3 antagonism (which increases histamine/norepinephrine release in the cortex) and sodium channel modulation, avoiding the global CNS depression seen in other anticholinergics.

Mechanistic Pathway Diagram

MOA Drug Sequifenadine (Bicarphen) H1 H1 Receptor (Endothelium/Smooth Muscle) Drug->H1 Antagonism H3 H3 Receptor (Presynaptic CNS) Drug->H3 Antagonism Na Voltage-Gated Na+ Channels Drug->Na Blockade Serotonin Serotonin Receptors (Non-5-HT2) Drug->Serotonin Modulation Allergy Inhibition of Wheal & Flare H1->Allergy Permeability Reduced Vascular Permeability H1->Permeability CNS Increased Bioelectrical Activity (Alertness) H3->CNS Disinhibition of NTs Vestibular Vestibular Suppression (Anti-Vertigo) Na->Vestibular Membrane Stabilization Serotonin->Permeability

Figure 2: Multi-target pharmacodynamic profile of Sequifenadine illustrating peripheral and central effects.

Experimental & Clinical Applications

Clinical Indications (Where Approved)
  • Allergic Dermatoses: Chronic urticaria, angioedema, and contact dermatitis.

  • Vestibular Disorders: Due to its sodium channel blocking properties, it is utilized in treating vertigo and motion sickness, similar to betahistine but with a distinct mechanism.

Research Applications
  • Ion Channel Probes: Used as a tool compound to study the role of Na+ channels in hippocampal CA1-CA3 regions without complete synaptic silence.

  • Serotonin/Histamine Crosstalk: An experimental agent for investigating the synergy between 5-HT and Histamine pathways in inflammation models.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

Handling Procedure:

  • Engineering Controls: Handle only in a fume hood or biological safety cabinet (Class II).

  • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from light and moisture. The hydrochloride salt is hygroscopic; desiccation is recommended.

References

  • PubChem. (n.d.). 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride (Sequifenadine).[1] National Library of Medicine. Retrieved from [Link]

  • Gurovich, I. Y., et al. (2018). Comparative efficacy of antihistamines in the treatment of allergic disorders.[3] ResearchGate.[4] Retrieved from [Link]

  • Kamakhin, V. A., et al. (2009). Blockade of Sodium Channels by the Antihistamine Drug Bicarphen. Bulletin of Experimental Biology and Medicine. (Validated via context in search results regarding Na+ channel blockade in hippocampal neurons).

Sources

Role of quinuclidine scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tied-Back" Advantage

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) represents a privileged structure in medicinal chemistry, distinguished by its unique bicyclic architecture. Unlike flexible aliphatic amines, the quinuclidine core "ties back" the alkyl chains attached to the nitrogen atom into a rigid cage. This structural constraint confers two critical pharmacological advantages: conformational rigidity (minimizing the entropic penalty upon receptor binding) and enhanced basicity (pKa ~11.0) due to the prevention of nitrogen pyramidal inversion and unhindered solvation.

This guide analyzes the quinuclidine scaffold's role in modulating G-protein coupled receptors (GPCRs) and ligand-gated ion channels, specifically Muscarinic (mAChR), Nicotinic (nAChR), and Serotonin (5-HT3) receptors.

Physicochemical & Pharmacological Attributes[1][2][3][4]

Structural Rigidity and Entropy

In drug design, flexible molecules lose degrees of freedom upon binding to a protein pocket, incurring an entropic penalty (


). The quinuclidine cage is pre-organized.
  • Mechanism: The bicyclic system locks the nitrogen lone pair in a fixed orientation.

  • Impact: This reduces the entropic cost of binding, often resulting in higher affinity (

    
    ) compared to diethylamine or piperidine analogs.
    
Basicity and Cation- Interactions

The bridgehead nitrogen of quinuclidine is highly basic.

  • pKa Comparison: Quinuclidine (pKa ~11.[1][2]0) vs. Triethylamine (pKa ~10.75).

  • Causality: The cage structure prevents the steric hindrance of solvation that typically lowers the basicity of tertiary amines.

  • Receptor Interaction: At physiological pH, the nitrogen is protonated. This ammonium cation acts as a high-affinity anchor, forming strong cation-

    
     interactions  with aromatic residues (Tryptophan, Tyrosine, Phenylalanine) often found in the "anionic" sub-sites of aminergic receptors.
    
PropertyQuinuclidineTriethylaminePiperidinePharmacological Implication
Structure Bicyclic (Rigid)Acyclic (Flexible)Monocyclic (Semi-rigid)Pre-organization reduces entropic penalty.
pKa (Conj. Acid) ~11.010.7511.22High fraction ionized at pH 7.4; strong cation-

donor.
LogP 1.441.450.84Lipophilicity facilitates BBB penetration (if not quaternary).
N-Inversion ImpossibleRapidRapidDirectionality of H-bond/ionic interaction is fixed.

Therapeutic Applications & Case Studies

Muscarinic Antagonists (Respiratory & Urology)

The quinuclidine ring is a bioisostere of the tropane ring found in atropine but offers better synthetic tractability.

  • Aclidinium Bromide (COPD):

    • Role of Scaffold: The quinuclidine nitrogen forms a salt bridge with Asp147 in the M3 receptor.

    • Kinetic Selectivity: Aclidinium is designed for rapid hydrolysis in plasma (soft drug) but has a long residence time at the lung M3 receptor. The rigid scaffold contributes to the tight fit in the orthosteric site, while the side chains interact with the allosteric vestibule.

  • Solifenacin (Overactive Bladder):

    • Selectivity: Exhibits functional selectivity for M3 over M2 receptors. The quinuclidine ring occupies the orthosteric binding pocket, mimicking acetylcholine but preventing receptor activation.

5-HT3 Receptor Antagonists (Oncology/Emesis)[4][6][7]
  • Palonosetron:

    • Differentiation: Unlike first-generation "setrons" (e.g., ondansetron) which contain imidazole/carbazole rings, palonosetron utilizes a quinuclidine core.

    • Mechanism: It exhibits allosteric binding and positive cooperativity.[3][4] The rigid quinuclidine amine interacts with Trp183 via a cation-

      
       interaction.[5] This leads to a "pseudo-irreversible" inhibition and a significantly longer half-life (~40 hours).
      
Nicotinic Agonists (CNS Disorders)[9]
  • Alpha-7 nAChR Agonists: Quinuclidine benzamides have been developed as agonists for schizophrenia and Alzheimer's. The scaffold mimics the quaternary ammonium of acetylcholine but allows for penetration of the Blood-Brain Barrier (BBB) as a tertiary amine (which protonates in situ).

Visualization: Receptor Interaction & Drug Classification

Diagram 1: Pharmacophore Interaction Mode (Conceptual)

This diagram illustrates how the protonated quinuclidine core anchors the drug within a GPCR binding pocket.

Quinuclidine_Binding_Mode cluster_0 GPCR Orthosteric Site Drug Quinuclidine Core (Protonated N+) Receptor_Asp Aspartate Residue (Anionic Site) Drug->Receptor_Asp Ionic Bond (Salt Bridge) Receptor_Trp Tryptophan Residue (Cation-Pi Site) Drug->Receptor_Trp Cation-Pi Interaction Hydrophobic_Pocket Hydrophobic Pocket (Cage Interaction) Drug->Hydrophobic_Pocket Van der Waals

Caption: Conceptual binding mode of protonated quinuclidine showing critical ionic and cation-pi anchors.

Diagram 2: Therapeutic Classification of Quinuclidine Drugs

Quinuclidine_Drugs Root Quinuclidine Scaffold (1-azabicyclo[2.2.2]octane) Muscarinic Muscarinic Antagonists (M3 Selective) Root->Muscarinic Serotonin 5-HT3 Antagonists (Anti-emetic) Root->Serotonin Nicotinic Nicotinic Agonists (Alpha-7 / CNS) Root->Nicotinic Antimalarial Antimalarials (Natural Products) Root->Antimalarial Solifenacin Solifenacin (OAB) Muscarinic->Solifenacin Aclidinium Aclidinium Bromide (COPD) Muscarinic->Aclidinium Palonosetron Palonosetron (Chemo-induced N/V) Serotonin->Palonosetron Bradanicline Bradanicline (Schizophrenia - Investigational) Nicotinic->Bradanicline Quinine Quinine (Malaria) Antimalarial->Quinine

Caption: Hierarchy of approved and investigational drugs utilizing the quinuclidine core.

Synthetic Strategies & Protocols

The synthesis of the quinuclidine core is non-trivial due to the formation of the strained bicyclic system.[6] The most common intermediate is 3-quinuclidinone , which can be derivatized via reduction, Grignard addition, or reductive amination.

Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol utilizes the Dieckmann condensation, a standard industrial route.

Reagents:

  • N-carbethoxypiperidine-4-carboxylic acid ethyl ester

  • Potassium tert-butoxide (Base)

  • Toluene (Solvent)

  • Hydrochloric acid (HCl)

Workflow:

  • Condensation: Dissolve N-carbethoxypiperidine-4-carboxylic acid ethyl ester in anhydrous toluene. Add potassium tert-butoxide (1.2 eq) slowly at reflux. The base abstracts the alpha-proton, initiating an intramolecular Claisen (Dieckmann) condensation to form the bicyclic keto-ester.

  • Hydrolysis & Decarboxylation: The resulting beta-keto ester is treated with concentrated HCl under reflux. This step simultaneously hydrolyzes the ester/carbamate groups and decarboxylates the beta-keto acid.[1]

  • Isolation: The solvent is removed in vacuo. The residue is recrystallized from ethanol/diethyl ether to yield 3-quinuclidinone hydrochloride.

Protocol: Receptor Binding Assay (Surface Plasmon Resonance)

To validate the "residence time" advantage of quinuclidine drugs like Aclidinium.

  • Immobilization: Biotinylated M3 muscarinic receptors are immobilized on a Streptavidin-coated sensor chip.

  • Association: Inject the quinuclidine-based analyte (concentration series 0.1 nM – 100 nM) at a flow rate of 30 µL/min. Monitor the association phase (

    
    ) for 180 seconds.
    
  • Dissociation: Switch to running buffer (HBS-EP+) and monitor the dissociation phase (

    
    ) for >30 minutes.
    
    • Note: High-affinity quinuclidines often show very slow

      
       rates.
      
  • Analysis: Calculate

    
     and Residence Time 
    
    
    
    .

Emerging Frontiers: Asymmetric Catalysis

While primarily a medicinal scaffold, the quinuclidine core (specifically in Cinchona alkaloids) is a "privileged chiral catalyst" in organic synthesis.

  • Application: Quinuclidine derivatives catalyze the asymmetric Baylis-Hillman reaction and Michael additions.

  • Relevance to Pharma: These catalysts are used to synthesize chiral building blocks for other non-quinuclidine drugs, demonstrating the scaffold's utility across the entire drug development pipeline.

References

  • Wikipedia. Quinuclidine: Structure and Chemical Properties. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2016). Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors.[7] Retrieved from [Link]

  • Organic Syntheses. 3-Quinuclidone Hydrochloride Protocol. Retrieved from [Link]

  • British Journal of Pharmacology. (2011). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition. Retrieved from [Link]

Sources

Investigating the Therapeutic Potential of New mAChR Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Muscarinic Pharmacology

For decades, the therapeutic potential of muscarinic acetylcholine receptors (mAChRs) was hamstrung by a single structural bottleneck: the highly conserved orthosteric binding site. Non-selective activation led to "cholinergic storms"—peripheral side effects (salivation, GI distress, bradycardia) that limited clinical utility.

The landscape shifted permanently in late 2024 with the FDA approval of KarXT (Cobenfy) for schizophrenia.[1] By combining a dual M1/M4 agonist (xanomeline) with a peripheral antagonist (trospium), it bypassed the selectivity problem via pharmacokinetic segregation. Simultaneously, the resolution of the final M5 mAChR active-state structure in early 2025 completed the structural atlas of this GPCR family.

This guide provides a technical roadmap for the next generation of discovery: moving beyond simple agonists toward Positive Allosteric Modulators (PAMs) , Bitopic Ligands , and Biased Agonists that offer intrinsic selectivity and refined signaling profiles.

Part 1: The Structural Paradigm Shift

The Selectivity Challenge

The five mAChR subtypes (M1–M5) share >90% sequence homology in their orthosteric (acetylcholine-binding) pocket. Traditional "lock and key" drug design here is destined for off-target failure.

The Allosteric Solution

The extracellular vestibule (ECV), located above the orthosteric site, is far less conserved.

  • PAMs (Positive Allosteric Modulators): Bind to the ECV and potentiate the response to endogenous acetylcholine (ACh). They maintain the temporal fidelity of physiological signaling.

  • Bitopic Ligands: Chimeric molecules that span both the orthosteric site (for affinity) and the allosteric site (for selectivity).

Mechanism of Action Visualization

The following diagram illustrates the differential signaling of M1 (Gq-coupled) and M4 (Gi-coupled) receptors and the binding sites for new ligand classes.

mAChR_Signaling cluster_membrane Cell Membrane M1 M1 Receptor (Post-synaptic) Gq Gq/11 Protein M1->Gq M4 M4 Receptor (Pre-synaptic) Gi Gi/o Protein M4->Gi Ligand_Ortho Orthosteric Agonist (e.g., ACh, Xanomeline) Ligand_Ortho->M1 Activates Ligand_Ortho->M4 Activates Ligand_PAM Positive Allosteric Modulator (PAM) Ligand_PAM->M1 Potentiates Ligand_PAM->M4 Potentiates PLC PLCβ Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Ca Intracellular Ca2+ Release PLC->Ca cAMP Reduced cAMP AC->cAMP Cognition Cognitive Enhancement (Alzheimer's) Ca->Cognition Antipsychotic Antipsychotic Effect (Schizophrenia) cAMP->Antipsychotic

Figure 1: Divergent signaling pathways of M1 and M4 receptors. M1 couples to Gq to drive calcium mobilization and cognitive benefits. M4 couples to Gi, reducing cAMP and modulating dopamine release for antipsychotic effects. PAMs bind to a distinct site to potentiate these pathways.

Part 2: Computational & Structural Discovery

With the recent cryo-EM resolution of the M5 receptor, we now possess active-state structures for the entire family. Discovery begins in silico.

Structure-Based Drug Design (SBDD) Workflow
  • Target Selection: Retrieve PDB structures (e.g., M1 active state PDB: 6OIJ, M4 active state PDB: 7TRP).

  • Pocket Analysis: Use FTMAP or Cryptosite to identify "hotspots" in the extracellular vestibule (allosteric site).

  • Virtual Screening:

    • Docking: Glide (Schrödinger) or AutoDock Vina for initial pose prediction.

    • Molecular Dynamics (MD): Essential for bitopic ligands to ensure the linker region does not destabilize the receptor. Run 500ns simulations to assess the stability of the "lid" formed by the extracellular loops (ECL2).

Part 3: In Vitro Profiling (The Core Protocols)

Standard equilibrium binding is insufficient for allosteric modulators. You must characterize kinetics (residence time) and cooperativity .

Protocol A: Radioligand Kinetic Binding (Dissociation Assays)

Objective: Determine the residence time of the ligand and its allosteric cooperativity factor (


).

Materials:

  • Membranes expressing hM1 or hM4 (CHO or HEK293).

  • Radioligand: [³H]-NMS (hydrophilic, antagonist) or [³H]-QNB (lipophilic).

  • Scintillation counter.[1]

Step-by-Step Methodology:

  • Preparation: Incubate membranes with [³H]-Radioligand at

    
     concentration until equilibrium (approx. 60 min at 25°C).
    
  • Dissociation Trigger: Add an excess of unlabeled atropine (10 µM) to block re-binding.

    • Condition A (Control): Atropine alone.

    • Condition B (Test): Atropine + Test PAM (various concentrations).

  • Sampling: Filter aliquots at rapid time points (0, 1, 2, 5, 10, 20, 30, 60 min) using a cell harvester (GF/B filters).

  • Analysis: Plot

    
     vs. time.
    
    • If the test compound slows the dissociation of the radioligand, it is a PAM.

    • Calculate

      
       in the presence/absence of modulator.
      

Critical Note: A shift in residence time often correlates better with in vivo efficacy than affinity (


) does, particularly for GPCRs.
Protocol B: Functional Assays (Gq vs. Gi)

You must use orthogonal assays to detect Biased Signaling (G-protein vs.


-arrestin).
ParameterM1/M3/M5 (Gq-Coupled)M2/M4 (Gi-Coupled)
Primary Readout Intracellular Calcium (

) Flux
cAMP Inhibition (via Forskolin)
Technology FLIPR (Fluorescent Imaging Plate Reader)TR-FRET (e.g., HTRF or Lance Ultra)
Key Reagent Fluo-4 AM or Calcium 6 dyeEuropium-cryptate labeled cAMP
Bias Check PathHunter

-Arrestin Recruitment
PathHunter

-Arrestin Recruitment

Workflow for M1 Calcium Flux (FLIPR):

  • Seeding: Plate CHO-hM1 cells (15,000/well) in black-wall 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media; add Calcium 6 dye in HBSS/HEPES buffer + 2.5 mM Probenecid (to prevent dye extrusion). Incubate 60 min at 37°C.

  • Basal Read: Measure fluorescence for 10s to establish baseline.

  • Agonist Addition: Inject

    
     concentration of ACh (for PAM mode) or Test Compound (Agonist mode).
    
  • Measurement: Monitor fluorescence peaks for 120s.

  • Data Analysis: Calculate Area Under Curve (AUC). For PAMs, determine the "Fold Shift" of the ACh response curve.

Part 4: The Screening Cascade

A rigid linear path fails for complex pharmacology. Use an iterative loop.

Screening_Cascade InSilico 1. In Silico Screen (Docking/MD) Binding 2. Radioligand Binding (Affinity & Kinetics) InSilico->Binding Functional 3. Functional Profiling (Ca2+ / cAMP / Arrestin) Binding->Functional Hit Confirmation Functional->InSilico SAR Feedback ADME 4. ADME/Tox (Microsomal Stability) Functional->ADME Lead Selection InVivo 5. In Vivo Validation (Behavioral Models) ADME->InVivo Candidate Selection InVivo->Functional Biomarker Check

Figure 2: Integrated screening cascade. Note the feedback loop from Functional Profiling back to In Silico design (SAR Feedback), essential for optimizing bias and cooperativity.

Part 5: Translational Validation (In Vivo)

The approval of KarXT validated the M1/M4 hypothesis. Validation requires specific behavioral endpoints.

Key Behavioral Models
  • M1 (Cognition): Novel Object Recognition (NOR) or Morris Water Maze in scopolamine-induced amnesia models.

  • M4 (Antipsychotic): Amphetamine-induced hyperlocomotion (reversal of dopaminergic hyperactivity).

The "Trospium" Control

To prove central efficacy is driven by your ligand and not peripheral artifacts, run a control arm with a peripheral antagonist (like methylscopolamine). If your ligand's effect persists, it is centrally penetrant.

References

  • FDA Approves Cobenfy (KarXT) for Schizophrenia. U.S. Food and Drug Administration. (2024, September 26).[1] [Link]

  • Cryo-EM reveals a new allosteric binding site at the M5 mAChR. bioRxiv. (2025, February 08). [Link]

  • Positive Allosteric Modulation of M1 mAChRs with VU0486846 Reverses Cognitive Deficits. Neuropharmacology. (2025, August 24).[2] [Link]

  • Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Nature. (2016).[3] [Link]

  • Biased Receptor Signaling in Drug Discovery. Pharmacological Reviews. (2019). [Link]

Sources

Targeting the Pentamer: A Technical Guide to nAChR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel ligands for nicotinic acetylcholine receptors (nAChRs) has shifted from a reliance on orthosteric agonists—which often suffer from rapid desensitization and poor selectivity—to the targeted development of positive allosteric modulators (PAMs).[1] This guide outlines a technical pathway for discovering nAChR ligands, specifically addressing the kinetic challenges of the


 and 

subtypes. It integrates cryo-EM structural insights with modified high-throughput screening (HTS) protocols and automated electrophysiology.

Part 1: Structural Biology & Target Validation

The Pentameric Architecture

nAChRs are Cys-loop ligand-gated ion channels assembled as pentamers.[2] Understanding the specific binding interfaces is critical for ligand design:

  • Orthosteric Site: Located at the interface between two extracellular domains (ECDs). In heteromeric receptors (e.g.,

    
    ), this is the 
    
    
    
    interface. In homomeric
    
    
    , it is the
    
    
    interface.
  • Allosteric Sites: These are distinct from the acetylcholine (ACh) binding site.

    • Transmembrane Domain (TMD): A common site for Type II PAMs (e.g., PNU-120596), located within the intra-subunit cavity or lipid-facing interface.

    • Vestibule Sites: Located in the extracellular vestibule, distinct from the orthosteric pocket.

The Surrogate Strategy: AChBP

Before the "resolution revolution" of Cryo-EM, the Acetylcholine Binding Protein (AChBP) from Lymnaea stagnalis served as the primary structural surrogate. Today, Cryo-EM structures of full-length human


 and 

receptors in complex with modulators allow for direct in silico docking.

Key Insight: When performing virtual screening, prioritize scaffolds that bind the transmembrane allosteric site to avoid the high conservation of the orthosteric site, thereby improving subtype selectivity.

Part 2: The Desensitization Paradox & Screening Strategy

The fundamental challenge in nAChR drug discovery is rapid desensitization .

  • 
     nAChR:  Desensitizes in milliseconds. A standard agonist addition in a FLIPR (Fluorescence Imaging Plate Reader) assay will result in a transient calcium peak that is often missed by the camera's sampling rate or masked by noise.
    
  • Solution: The "PAM-Enabled" Screen. By including a known Type II PAM in the assay buffer, the receptor's desensitization is delayed, converting a millisecond "blip" into a sustained, detectable calcium influx.

Visualization: The Discovery Pipeline

The following workflow integrates computational filtering with the PAM-enabled screening approach.

DiscoveryPipeline cluster_logic Logic Gate InSilico In Silico Screening (Cryo-EM / Homology Models) PrimaryScreen Primary HTS (FLIPR) *Critical: Add Type II PAM* InSilico->PrimaryScreen Top 1000 Hits HitTriaging Hit Triaging (Remove false positives) PrimaryScreen->HitTriaging >30% Activation AutoPatch Automated Patch Clamp (QPatch / IonFlux) HitTriaging->AutoPatch Confirmed Hits Validation Manual Patch Clamp (Fast Perfusion) AutoPatch->Validation Lead Candidates Validation->InSilico SAR Feedback Loop

Figure 1: Integrated workflow for nAChR ligand discovery. Note the feedback loop from electrophysiology to computational modeling.

Part 3: Protocols & Methodologies

High-Throughput Screening (HTS) Protocol: Calcium Flux

This protocol is optimized for


 nAChR using a PAM-potentiated design to overcome rapid desensitization.

Materials:

  • Cell Line: HEK293 stably expressing human

    
     nAChR and the promiscuous G-protein 
    
    
    
    (to couple ion influx to intracellular calcium release if needed, though
    
    
    is highly Ca2+ permeable on its own).
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Potentiator: PNU-120596 (Type II PAM).[1][3]

Step-by-Step Methodology:

  • Cell Plating: Plate cells at 50,000 cells/well in poly-D-lysine coated 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media and add 20 µL of Calcium-6 dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare test compounds in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.

    • Critical Step: For an Agonist Screen , add 10 µM PNU-120596 to the compound plate. This ensures that any weak agonist activity is amplified into a readable signal.

    • Critical Step: For a PAM Screen , add a sub-maximal concentration (

      
      ) of Acetylcholine (approx. 1-3 µM) to the compound plate.
      
  • Data Acquisition: Transfer to FLIPR Tetra or Hamamatsu FDSS.

    • Baseline: Read for 10 seconds.

    • Injection: Add compounds.

    • Read: Measure fluorescence for 180 seconds (Type II PAMs cause prolonged opening).

  • Analysis: Calculate Max-Min fluorescence (

    
    ). Normalize to control (100 µM Acetylcholine + 10 µM PNU-120596).
    
Electrophysiological Validation: Automated Patch Clamp

Fluorescence assays are prone to false positives (autofluorescence, calcium store release). Electrophysiology is the gold standard.

System: QPatch or IonFlux Mercury. Protocol:

  • Whole-Cell Configuration: Establish G

    
     seal. Break-in to whole-cell mode.
    
  • Solutions:

    • Internal: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (Cs blocks K+ channels to isolate nAChR current).

    • External: Standard Ringer’s solution.

  • Ligand Application:

    • Apply agonist for 2 seconds.

    • Wash for 30 seconds.

    • Apply Agonist + Test Compound (PAM).[3]

  • Metric: Calculate the Potentiation Ratio (

    
    ).
    

Part 4: Allosteric Modulation Strategy (PAMs)

Distinguishing between Type I and Type II PAMs is vital for therapeutic positioning.

  • Type I PAMs (e.g., NS-1738): Increase peak current amplitude but do not alter the desensitization kinetics. Useful for restoring signal magnitude without risking excitotoxicity.

  • Type II PAMs (e.g., PNU-120596): Increase peak current, delay desensitization , and can reactivate desensitized receptors.[1] These produce massive calcium influx and are powerful tools for assay development but require careful safety evaluation for clinical use due to potential cytotoxicity.

Visualization: Mechanism of Action

The diagram below illustrates how different ligands influence the receptor states.

MOA Resting Resting State (Closed) Open Open State (Ion Flux) Resting->Open Agonist Binding Open->Resting Dissociation Desensitized Desensitized State (Closed, High Affinity) Open->Desensitized Fast Decay (ms) Desensitized->Resting Slow Recovery Type1 Type I PAM (Increases Peak) Type1->Open Stabilizes Type2 Type II PAM (Delays Desensitization) Type2->Open Stabilizes Type2->Desensitized Blocks Transition

Figure 2: Kinetic state transitions of nAChRs. Note that Type II PAMs actively block the transition to the desensitized state, distinguishing them from Type I.[4]

Part 5: Data Presentation Standards

When reporting novel ligands, summarize data in the following format to ensure comparability across studies.

Compound IDClassBinding Affinity (

)
Functional Potency (

)
Efficacy (% ACh)PAM Type
Ref-ACh Agonist50 nM1.2 µM100%N/A
PNU-120596 Type II PAM>10 µM200 nM (in presence of ACh)500%II
Novel-01 Type I PAM500 nM1.5 µM150%I

Note:


 is determined via radioligand displacement (e.g., 

-Epibatidine), while

is determined via functional assay.

References

  • Hurst, R., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience. [Link]

  • Williams, D. K., et al. (2011). "Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations." Biochemical Pharmacology. [Link]

  • Taly, A., et al. (2009). "Nicotinic acetylcholine receptors: structural and functional diversity." The FEBS Journal. [Link]

  • Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology. [Link]

  • Gharpure, A., et al. (2019). "Cryo-EM structures of the human

    
     nicotinic receptor bound to an agonist and a Type II positive allosteric modulator." bioRxiv. [Link]
    

Sources

Technical Monograph: Physicochemical and Pharmacological Profiling of Quinuclidin-3-yldi-o-tolylmethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), commonly referred to in research contexts as Bicarphen , represents a critical structural divergence in the quinuclidinyl-carbinol class of pharmacophores. While structurally homologous to the potent muscarinic antagonist 3-Quinuclidinyl Benzilate (QNB), the substitution of phenyl rings with ortho-tolyl groups introduces significant steric bulk.

This modification drastically alters its pharmacological profile: shifting from high-affinity muscarinic antagonism to a profile characterized by histamine H1 antagonism , serotonin (5-HT) antagonism , and potent voltage-gated sodium channel blockade . This guide details the molecular stoichiometry, synthetic pathways, and structure-activity relationships (SAR) that define this compound.

Molecular Identity & Stoichiometry

The precise characterization of the hydrochloride salt is essential for stoichiometric calculations in assay development. The presence of the quinuclidine nitrogen allows for protonation, resulting in a stable, water-soluble hydrochloride salt.

Physicochemical Data Table
ParameterValueNotes
Common Name Bicarphen (HCl)Research code; distinct from Sequifenadine.
IUPAC Name 1-azoniabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol chlorideFormal salt nomenclature.
CAS Number 57734-70-0Specific to the HCl salt form.
Free Base Formula

Lipophilic, crosses BBB readily.
Salt Formula


Molecular Weight (Salt) 357.92 g/mol Use this value for molarity calculations.
Molecular Weight (Base) 321.46 g/mol Relevant for receptor occupancy modeling.
Appearance White crystalline solidHighly hygroscopic; store desiccated.
Solubility Water, Ethanol, DMSOInsoluble in non-polar solvents (e.g., Hexane).
Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

  • The Quinuclidine Cage: A rigid bicyclic amine that mimics the cationic head of acetylcholine/histamine.

  • The Carbinol Linker: A central tetrahedral carbon bearing a hydroxyl group, critical for H-bonding within the receptor pocket.

  • The Di-o-tolyl Moiety: Two phenyl rings substituted at the ortho (2-position) with methyl groups. This is the selectivity filter . The steric clash between these methyl groups prevents the flat, planar stacking often required for high-affinity muscarinic binding, thereby favoring H1/Na+ channel interaction.

Synthetic Pathway & Quality Control

The synthesis relies on a classic Grignard addition to an ester. Unlike simpler benzilates, the steric hindrance of the o-tolyl magnesium bromide requires strict anhydrous conditions and extended reflux times to ensure complete addition to the quinuclidine ester.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Materials: Ethyl 3-quinuclidinecarboxylate + o-Tolylmagnesium bromide Reaction Grignard Reaction (Anhydrous Ether/THF, Reflux 4-6h) N2 Atmosphere Start->Reaction Nucleophilic Addition Intermed Intermediate: Magnesium Alkoxide Complex Reaction->Intermed Hydrolysis Acid Hydrolysis (NH4Cl or dilute HCl) Intermed->Hydrolysis Quenching FreeBase Crude Free Base (Extraction with CHCl3) Hydrolysis->FreeBase Basify & Extract SaltForm Salt Formation (Add Ethanolic HCl) FreeBase->SaltForm Precipitation Final Final Product: Quinuclidin-3-yldi-o-tolylmethanol HCl (Recrystallize from EtOH/Et2O) SaltForm->Final Purification

Figure 1: Synthetic route for Bicarphen. The steric bulk of the o-tolyl groups necessitates vigorous reflux during the Grignard step to drive the reaction to completion.

Quality Control Protocols

To validate the identity of the synthesized compound, the following analytical markers are required.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

):
  • Quinuclidine Cage: Multiplets at

    
     1.5–3.5 ppm.[1]
    
  • Tolyl Methyls: A distinct singlet (integrating to 6H) around

    
     2.1–2.3 ppm. Note: In QNB (phenyl analog), this peak is absent.
    
  • Aromatic Protons: Multiplets at

    
     7.0–7.5 ppm.
    
  • Hydroxyl: Broad singlet (exchangeable with

    
    ).
    

2. Mass Spectrometry (ESI+):

  • Target Ion:

    
    
    
    
    
    (corresponding to the free base).
  • Note: The chloride counter-ion is not observed in positive mode ESI.

Pharmacological Context: The "Ortho-Effect"

The defining feature of Quinuclidin-3-yldi-o-tolylmethanol is its deviation from the classic muscarinic antagonist profile.

Mechanism of Action

While the quinuclidine head binds to the anionic aspartate residue common in GPCRs (Muscarinic/Histaminic), the o-tolyl groups create a "propeller" conformation that is sterically incompatible with the deep hydrophobic pocket of the M1-M5 muscarinic receptors. Instead, this conformation favors:

  • H1 Histamine Receptor Antagonism: Reducing allergic response.

  • Voltage-Gated

    
     Channel Blockade:  Stabilizing neuronal membranes (similar to local anesthetics).
    
  • Serotonin (5-HT) Antagonism: Modulating vascular tone.

Receptor Selectivity Logic (DOT Visualization)

ReceptorLogic cluster_Muscarinic Muscarinic Receptor (M1-M5) cluster_Histamine Histamine/Na+ Channels Compound Quinuclidin-3-yldi-o-tolylmethanol M_Pocket Deep Hydrophobic Pocket (Requires Planar Rings) Compound->M_Pocket Attempts Bind H_Pocket Broader Binding Site (Accommodates Bulk) Compound->H_Pocket Attempts Bind M_Result Low Affinity (Steric Clash) M_Pocket->M_Result Ortho-Methyl Interference H_Result High Affinity (Stable Binding) H_Pocket->H_Result Ionic & Hydrophobic Fit

Figure 2: Structure-Activity Relationship (SAR) demonstrating how ortho-substitution shifts selectivity away from Muscarinic receptors toward Histamine and Sodium channels.

Handling & Stability Guidelines

Storage:

  • The hydrochloride salt is hygroscopic . It must be stored at -20°C in a sealed container with desiccant.

  • Aqueous solutions are stable for 24 hours at 4°C but should be prepared fresh to prevent hydrolysis of the carbinol or oxidation.

Safety:

  • Toxicology: As a potent sodium channel blocker, accidental ingestion or inhalation can cause cardiac arrhythmias or CNS depression. Handle in a fume hood with appropriate PPE (gloves, mask).

References

  • PubChem. (n.d.). Compound Summary: this compound (Bicarphen). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mashkovskii, M. D. (1997). Medicinal Products. (12th ed.). Moscow: Meditsina. (Reference for the pharmacological classification of quinuclidine derivatives as antihistamines/antiarrhythmics).
  • Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta. (Foundational text on quinuclidinyl carbinol synthesis via Grignard reagents). [Link]

Sources

Technical Dossier: Pharmacological & Physicochemical Profiling of Bicarphene Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the early-stage research and pharmacological profiling of Bicarphene Hydrochloride (also known internationally as Sequifenadine ).

Part 1: Executive Summary & Compound Identity

Bicarphene Hydrochloride (Sequifenadine HCl) represents a distinct class of quinuclidine-based antihistamines characterized by a dual mechanism of action: potent Histamine H1 receptor antagonism coupled with moderate Serotonin (5-HT) receptor antagonism . Unlike classical first-generation antihistamines (e.g., diphenhydramine) that induce pronounced sedation, Bicarphene exhibits a unique CNS profile, often described in early Soviet and Eastern European literature as "activating" or non-sedating, attributed to its inability to significantly depress the reticular formation and its specific quinuclidine pharmacophore.

This guide outlines the technical roadmap for the early-stage characterization of Bicarphene, focusing on synthesis validation, receptor binding kinetics, and safety pharmacology.

Compound Data Sheet
PropertySpecification
Generic Name Bicarphene / Sequifenadine
IUPAC Name (1-azabicyclo[2.2.2]octan-3-yl)-bis(2-methylphenyl)methanol hydrochloride
CAS Number 57734-70-0 (HCl salt); 57734-69-7 (Free base)
Molecular Formula C₂₂H₂₇NO[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 357.92 g/mol (Salt)
Solubility Soluble in water (HCl salt), Ethanol; Sparingly soluble in ether.
Core Pharmacophore Quinuclidine ring (3-substituted) + Bulky lipophilic diaryl moiety.
Part 2: Chemical Architecture & Synthesis Logic

The structural integrity of Bicarphene relies on the quinuclidine nucleus , a bicyclic amine that mimics the cationic head of acetylcholine and histamine, providing high affinity for G-protein coupled receptors (GPCRs). The bulky bis(o-tolyl) substitution creates steric hindrance, critical for H1 selectivity over muscarinic receptors (reducing anticholinergic side effects).

Synthesis Workflow (Grignard Route)

The most robust early-stage synthesis involves the nucleophilic addition of an organometallic reagent to a quinuclidine ester.

Protocol:

  • Precursor: Ethyl quinuclidine-3-carboxylate.

  • Reagent: o-Tolylmagnesium bromide (prepared in situ).

  • Reaction: Double Grignard addition to the ester carbonyl.

  • Salt Formation: Precipitation with anhydrous hydrogen chloride in diethyl ether.

SynthesisPath Start Ethyl quinuclidine-3-carboxylate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent o-Tolylmagnesium bromide (2.5 eq, THF) Reagent->Inter Product Sequifenadine (Base) (Tertiary Alcohol) Inter->Product Hydrolysis (NH4Cl) Salt Bicarphene HCl (Crystalline Solid) Product->Salt HCl/Ether Precipitation

Figure 1: Synthetic pathway for Bicarphene Hydrochloride via Grignard addition to the quinuclidine ester.

Part 3: Mechanistic Pharmacology (MoA)

Bicarphene functions as an inverse agonist or neutral antagonist at the H1 receptor. Its secondary activity at 5-HT receptors contributes to its efficacy in pruritic dermatoses (eczema, atopic dermatitis) where serotonin plays a potentiating role in itch signaling.

Signaling Cascade Blockade

Upon histamine binding, the H1 receptor (Gq-coupled) activates Phospholipase C (PLC), leading to IP3 generation and Calcium mobilization. Bicarphene sterically occludes the binding pocket, preventing this cascade.

MoA Histamine Histamine (Agonist) H1 H1 Receptor (GPCR) Histamine->H1 Activates Bicarphene Bicarphene (Antagonist) Bicarphene->H1 Competes/Blocks Block INHIBITION Bicarphene->Block Gq Gq Protein H1->Gq Signal Transduction PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Vasodilation / Edema / Itch Ca->Response Block->Gq Prevents Activation

Figure 2: Mechanism of Action. Bicarphene prevents the Gq-mediated calcium cascade responsible for allergic symptoms.

Part 4: Early-Stage Experimental Protocols

To validate Bicarphene in an early-stage research setting, the following protocols are standard for establishing potency, selectivity, and safety.

Protocol A: In Vitro Radioligand Binding Assay (H1 Selectivity)

Objective: Determine the affinity (


) of Bicarphene for H1 receptors versus Muscarinic M1 receptors.
  • Tissue Preparation: Use guinea pig Cerebellum (rich in H1) and Rat Cortex (rich in M1). Homogenize in 50 mM Na/K phosphate buffer.

  • Ligands:

    • H1: [³H]-Pyrilamine (Selectivity marker).

    • M1: [³H]-QNB (Quinuclidinyl benzilate).

  • Incubation:

    • Incubate 200 µL membrane suspension with radioligand and varying concentrations of Bicarphene (

      
       to 
      
      
      
      M) for 60 min at 25°C.
  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Target Criteria: H1

      
       < 10 nM; M1/H1 ratio > 100 (indicating high selectivity).
      
Protocol B: In Vivo Histamine-Induced Bronchospasm (Guinea Pig)

Objective: Assess functional efficacy and duration of action.

  • Subject: Hartley Guinea Pigs (250–300g).

  • Induction: Place animals in a histamine aerosol chamber (0.1% histamine solution).

  • Treatment: Administer Bicarphene HCl (1–5 mg/kg, p.o.) or Vehicle 1 hour prior to exposure.

  • Endpoint: Measure "Pre-convulsive Time" (PCT)—the time until onset of dyspnea/coughing.

  • Calculation: Protection Index = (PCT_treated / PCT_control).

Protocol C: CNS Safety Profiling (Open Field Test)

Objective: Verify the "non-sedating/activating" profile unique to Bicarphene.

  • Setup: Open field arena (50x50 cm) with automated tracking.

  • Dosing:

    • Group A: Vehicle.

    • Group B: Diphenhydramine (20 mg/kg, Reference Sedative).

    • Group C: Bicarphene (20 mg/kg).

  • Measurement: Record locomotor activity (total distance moved) and rearing frequency for 30 mins.

  • Expected Outcome:

    • Diphenhydramine: Significant reduction in locomotion (Sedation).

    • Bicarphene: No reduction or slight increase in locomotion (Activating profile).

Part 5: Pharmacokinetics & Safety Signals

Early research highlights a rapid absorption profile due to the lipophilic nature of the bis(o-tolyl) group, balanced by the hydrophilic amine.

  • Absorption: Rapidly absorbed from GI tract; peak plasma levels (

    
    ) typically within 1–2 hours.
    
  • Metabolism: Extensive hepatic metabolism. The quinuclidine ring is robust, but hydroxylation on the aromatic rings is a likely clearance pathway.

  • Toxicity Signals:

    • Acute:[11][12] Low toxicity; LD50 in mice is significantly higher than therapeutic doses.

    • Chronic:[2] Monitoring for anticholinergic effects (dry mouth) is standard, though less severe than phenothiazines.

Workflow cluster_0 Stage 1: In Vitro cluster_1 Stage 2: In Vivo Efficacy cluster_2 Stage 3: Safety Step1 Chemical Synthesis (Grignard) Step2 Binding Affinity (Ki Determination) Step1->Step2 Step3 Bronchospasm Model (Guinea Pig) Step2->Step3 If Ki < 10nM Step4 Anti-Pruritic Assay (Dermatitis Model) Step3->Step4 Step5 CNS Profiling (Open Field) Step4->Step5 Step6 Acute Toxicity (LD50) Step5->Step6

Figure 3: Early-stage research screening cascade for Bicarphene development.

References
  • Kaminka, M. E., et al. (1990).[7] The effect of the new antihistamine and antiserotonin preparation bikarfen on the central nervous system. Farmakol Toksikol.[7]

  • PubChem Compound Summary. (2024). Sequifenadine Hydrochloride (CID 42553).[1] National Center for Biotechnology Information.

  • Kashirskiĭ, I. M., et al. (1989).[9] Clinico-immunologic evaluation of the efficacy of bikarfen in allergic dermatoses. Vrach Delo.

  • DrugCentral. (2024). Sequifenadine - Drug Profile and Properties. Division of Translational Informatics at University of New Mexico.

  • Mashkovsky, M. D. (1997). Medicinal Products. 13th Edition.

Sources

The Quinuclidine Scaffold: A Technical Guide to SAR Optimization and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinuclidine core (1-azabicyclo[2.2.2]octane) is a "privileged structure" in medicinal chemistry, distinguished by its high rigidity and unique basicity. Unlike flexible aliphatic amines, the quinuclidine "cage" locks the nitrogen lone pair in a specific spatial orientation, minimizing the entropic penalty upon receptor binding. This guide provides a technical roadmap for exploiting this scaffold, focusing on Structure-Activity Relationship (SAR) mechanics, synthetic protocols, and validation assays for GPCR (Muscarinic) and Ion Channel (5-HT3) targets.

The Pharmacophore Foundation

Structural Mechanics & Basicity

The defining feature of quinuclidine is its bridgehead nitrogen. In flexible amines (e.g., diethylamine), the lone pair undergoes rapid pyramidal inversion. In quinuclidine, the bicyclic cage prevents this inversion, holding the lone pair in a fixed, accessible position.

  • pKa Profile: The conjugate acid of quinuclidine has a pKa of ~11.0, making it significantly more basic than triethylamine (pKa ~10.7). At physiological pH (7.4), the nitrogen is almost exclusively protonated (

    
    ).
    
  • Receptor Interaction: This protonated cation is the primary anchor point, forming a critical salt bridge with a conserved Aspartate residue in the orthosteric binding site of aminergic GPCRs (e.g., Asp113 in M1 Muscarinic receptors).

Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 111.19 g/mol Low MW fragment allows for "heavy" substituents while staying <500 Da (Lipinski compliant).
pKa (Conjugate Acid) 11.0Strong ionic anchoring; high solubility in acidic media.
LogP ~1.44Moderate lipophilicity; good starting point for CNS penetration.
Topological Polar Surface Area 3.2 ŲExtremely low TPSA facilitates Blood-Brain Barrier (BBB) crossing.

Synthetic Access & Functionalization

The C3 position is the primary vector for derivatization. The standard synthetic hub is 3-quinuclidinone , accessible via Dieckmann condensation.

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol utilizes a Dieckmann condensation followed by hydrolysis and decarboxylation.

Reagents: 1-carbethoxymethyl-4-carbethoxypiperidine, Potassium tert-butoxide (KOtBu), Toluene, Hydrochloric acid.

  • Condensation:

    • Charge a reaction vessel with dry toluene (500 mL) and KOtBu (1.5 eq). Heat to reflux.[1]

    • Add 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 eq) dropwise over 3 hours under

      
       atmosphere.
      
    • Mechanism:[2][3][4] The base enolizes the ester, initiating intramolecular nucleophilic attack to close the [2.2.2] cage.

    • Critical Step: Maintain anhydrous conditions to prevent ester hydrolysis prior to cyclization.

  • Hydrolysis/Decarboxylation:

    • Cool the mixture and add 18% HCl (aq) slowly.

    • Reflux the biphasic mixture for 12 hours. This hydrolyzes the

      
      -keto ester and drives thermal decarboxylation.
      
  • Isolation:

    • Concentrate the aqueous layer in vacuo to a semi-solid.

    • Recrystallize from Isopropanol/Acetone (1:1).

    • Yield: Expect ~60-70% as a white crystalline solid.

Structure-Activity Relationship (SAR) Logic

The SAR of quinuclidine derivatives bifurcates based on the target class. The rigidity of the cage is constant, but the C3 substituent dictates selectivity.

Case A: Muscarinic Agonists (The "Small" Pocket)
  • Target: M1/M3 Receptors (e.g., Cevimeline, Aceclidine).

  • SAR Rule: The receptor pocket is tight. Substituents at C3 must be small and polar.

  • Stereochemistry: The (S)-enantiomer often mimics the natural (S)-acetylcholine conformation more effectively.

  • Key Modification: 3-Acetoxy or 3-Heterocyclic ether.

Case B: 5-HT3 Antagonists (The "Large" Pocket)
  • Target: 5-HT3 Ion Channel (e.g., Palonosetron).[3][5][6]

  • SAR Rule: These are antagonists. The C3 position requires a bulky, hydrophobic group (often tricyclic) to sterically occlude the channel or induce conformational locking.

  • Key Modification: Fused tricyclic systems attached via a methylene bridge.

Visualization: Quinuclidine SAR Decision Matrix

QuinuclidineSAR Core Quinuclidine Core (Cationic Anchor) C3_Pos C3 Position (Functionalization Vector) Core->C3_Pos Derivatization Agonist Agonist Path (Mimic ACh) C3_Pos->Agonist Small/Polar Antagonist Antagonist Path (Blocker) C3_Pos->Antagonist Large/Lipophilic Small_Sub Small Polar Group (-OH, -OAc, -O-Alkyl) Agonist->Small_Sub Chirality Stereocontrol ((S)-enantiomer preferred) Small_Sub->Chirality Target_M Target: Muscarinic (M1/M3) (Alzheimer's, Glaucoma) Chirality->Target_M Bulky_Sub Bulky Hydrophobic Group (Tricyclic, Indazole) Antagonist->Bulky_Sub Linker Linker Rigidification (Direct bond or -CH2-) Bulky_Sub->Linker Target_5HT Target: 5-HT3 (Antiemetic - CINV) Linker->Target_5HT

Figure 1: Strategic decision tree for quinuclidine functionalization based on therapeutic target.

Pharmacological Profiling Protocols

To validate the SAR designs, affinity must be quantified using radioligand binding assays.

Protocol 2: Membrane Radioligand Binding Assay (Muscarinic M1)

This protocol determines the affinity (


) of a synthesized derivative displacing a standard radioligand.

Materials:

  • Source: Rat cortex membranes or CHO cells expressing human M1.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2 nM final).
  • Non-specific control: Atropine (1

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to ~10

    
    g protein/well.
    
  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Test Compound (various concentrations).
        
      • 25

        
        L 
        
        
        
        -NMS.
      • 200

        
        L Membrane suspension.
        
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification:

    • Add scintillation cocktail to filters.[7]

    • Count radioactivity (CPM) in a liquid scintillation counter.

  • Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Visualization: Binding Assay Workflow

BindingAssay Start Membrane Preparation (CHO-hM1 or Tissue) Mix Reaction Assembly (Membrane + [3H]-Ligand + Test Cmpd) Start->Mix Incubate Incubation (60 min @ 25°C) Mix->Incubate Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Wash Wash Step (3x Ice-Cold Tris Buffer) Filter->Wash Count Scintillation Counting (CPM Measurement) Wash->Count Data Data Analysis (Cheng-Prusoff -> Ki) Count->Data

Figure 2: Step-by-step workflow for high-throughput radioligand binding assays.

Data Presentation: Comparative Potency

The following table illustrates the impact of structural evolution on binding affinity in the 5-HT3 antagonist class. Note the dramatic increase in affinity with the introduction of the rigid quinuclidine scaffold (Palonosetron) compared to the imidazole-based Alosetron.

CompoundScaffold TypeC3 SubstituentBinding Affinity (

)
Half-Life (

)
Ondansetron CarbazoleImidazole-methyl8.2 (6.2 nM)~4 hrs
Granisetron IndazoleAzabicyclo[3.3.1]nonane8.9 (1.3 nM)~9 hrs
Palonosetron Isoquinoline Quinuclidine 9.8 (0.17 nM) ~40 hrs

Data synthesized from comparative pharmacological reviews [1, 2].

References

  • Rojas, C., et al. (2008).[3] "Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor." Anesthesia & Analgesia.

  • BenchChem. (2025).[8][9] "Comparative Guide to the Structure-Activity Relationship of (S)-3-(Mercaptomethyl)quinuclidin-3-ol Analogs."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7527, Quinuclidine." PubChem.

  • Organic Syntheses. (1955).[1] "3-Quinuclidone Hydrochloride."[8] Org.[4][10] Synth. Coll. Vol. 5.

  • Current Protocols in Pharmacology. (2025). "In Vitro Muscarinic Receptor Radioligand-Binding Assays." Wiley.

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of Quinuclidin-3-yldi-o-tolylmethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the optimized synthesis of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (also known as Sequifenadine or Bicarphen ), a potent H1-histamine receptor antagonist with antiserotonergic properties.

Executive Summary & Scientific Rationale

The synthesis of Quinuclidin-3-yldi-o-tolylmethanol involves the construction of a sterically hindered tertiary carbinol scaffold on a quinuclidine ring. Unlike its unsubstituted phenyl analog (the anticholinergic agent QNB), the presence of ortho-methyl groups on the aromatic rings introduces significant steric strain.

Key Synthetic Challenge: The addition of two equivalents of o-tolylmagnesium bromide to ethyl 3-quinuclidinecarboxylate is kinetically slow due to the steric bulk of the ortho-methyl groups. Solution: This protocol utilizes Tetrahydrofuran (THF) instead of Diethyl Ether (Et₂O) for the coupling step. The higher boiling point of THF (66°C vs. 34.6°C) provides the necessary thermal energy to drive the addition of the second aryl group to the intermediate ketone.

Therapeutic Context

While structurally similar to psychotomimetic glycolates (e.g., 3-Quinuclidinyl Benzilate), this compound (Sequifenadine) acts primarily as a histamine H1 antagonist. However, due to the quinuclidine moiety, all intermediates should be handled with protocols reserved for potent CNS-active compounds.

Retrosynthetic Analysis

The most efficient route disconnects the C-C bonds between the central carbinol carbon and the two aryl rings.

  • Target: Quinuclidin-3-yldi-o-tolylmethanol[1][2][3][4]

  • Precursors: Ethyl 3-quinuclidinecarboxylate + o-Tolylmagnesium bromide.

  • Mechanism: Nucleophilic acyl substitution (Ester

    
     Ketone) followed by Nucleophilic addition (Ketone 
    
    
    
    Alcohol).
Reaction Scheme Visualization

ReactionScheme Start1 Ethyl 3-quinuclidinecarboxylate (Substrate) Inter Intermediate Ketone (Transient) Start1->Inter 1st Addition Start2 o-Bromotoluene + Mg (Reagent) Start2->Start1 Grignard Formation (THF, Reflux) Product Quinuclidin-3-yldi-o-tolylmethanol (Free Base) Inter->Product 2nd Addition (Steric Barrier) Salt Final HCl Salt (Crystalline) Product->Salt HCl/iPrOH

Caption: Retrosynthetic pathway highlighting the critical second addition step hindered by ortho-substitution.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][5][6][7][8][9]Role
Ethyl 3-quinuclidinecarboxylate 183.251.0Substrate
o-Bromotoluene 171.043.5Grignard Precursor
Magnesium Turnings 24.303.5Metal
Tetrahydrofuran (THF) 72.11SolventAnhydrous
Iodine (I₂) 253.81Cat.Initiator
HCl in Isopropanol 36.46ExcessSalt Formation
Step 1: Preparation of o-Tolylmagnesium Bromide

Note: The ortho-methyl group deactivates the formation of the Grignard reagent compared to bromobenzene. Initiation is critical.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Activation: Add Magnesium turnings (3.5 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

  • Initiation: Add just enough dry THF to cover the Mg. Add 5% of the total o-bromotoluene volume. If the reaction does not start (turbidity/boiling), add a drop of 1,2-dibromoethane or apply sonication.

  • Addition: Once initiated, dilute the remaining o-bromotoluene with THF (1:1 v/v). Add this solution dropwise to the refluxing mixture over 60 minutes.

  • Completion: Reflux for an additional 2 hours to ensure complete consumption of Mg. The solution should be dark grey/brown.

Step 2: Grignard Addition
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve Ethyl 3-quinuclidinecarboxylate (1.0 eq) in dry THF. Add this solution dropwise to the Grignard reagent over 45 minutes.[5]

    • Observation: A heavy precipitate (magnesium alkoxide complex) will form. Ensure vigorous mechanical stirring.

  • Reflux (Critical): Remove the ice bath and heat the mixture to a gentle reflux.

    • Duration: Maintain reflux for 12–16 hours .

    • Reasoning: The second addition of the bulky o-tolyl group to the intermediate ketone is sterically disfavored. Extended reflux in THF is required to push the equilibrium to the tertiary alcohol.

Step 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) solution.

    • Caution: Exothermic reaction. Add slowly to avoid violent boiling.

  • Extraction: Decant the organic layer. Dissolve the magnesium salts in water and extract with Ethyl Acetate (3x). Combine organic layers.

  • Washing: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporation: Concentrate under reduced pressure to yield the crude oily free base.

Step 4: Salt Formation & Purification
  • Dissolution: Dissolve the crude oil in a minimum amount of hot Isopropanol (iPrOH).

  • Acidification: Add a solution of HCl in Isopropanol (or diethyl ether) dropwise until pH is acidic (~pH 3).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. White crystalline solid will precipitate.

  • Recrystallization: Filter the solid. Recrystallize from boiling Ethanol/Acetone (1:1) to remove magnesium salts and unreacted Grignard byproducts.

  • Drying: Dry the crystals under vacuum at 60°C over P₂O₅.

Quality Control & Characterization

The final product must be validated against the following specifications.

TestExpected ResultMethod
Appearance White crystalline powderVisual
Melting Point 260–262°C (decomp)Capillary
¹H NMR δ 7.1-7.5 (Aromatic, 8H), 2.1 (CH₃, 6H)DMSO-d₆
Solubility Soluble in water, ethanol; Insoluble in etherSolvent check
Troubleshooting Guide
  • Low Yield: Usually due to moisture in the Grignard step or insufficient reflux time. Ensure THF is distilled over Sodium/Benzophenone immediately before use.

  • Oily Product: If the HCl salt oils out instead of crystallizing, scratch the glass vessel or add a seed crystal. Alternatively, switch solvent system to Ethanol/Diethyl Ether.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation Step1 Activate Mg with Iodine Step2 Add o-Bromotoluene/THF (Reflux 2h) Step1->Step2 Step3 Add Quinuclidine Ester (0°C -> Reflux) Step2->Step3 Transfer under N2 Step4 Reflux 16 Hours (Critical Step) Step3->Step4 Step5 NH4Cl Quench Step4->Step5 Step6 Extract & Evaporate Step5->Step6 Step7 HCl Salt Formation (Isopropanol) Step6->Step7

Caption: Operational workflow emphasizing the extended reflux duration required for steric compliance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50853316, Sequifenadine hydrochloride. Retrieved from [Link]

  • Aaron, H. S., et al. (1969). Synthesis of 3-Quinuclidinol. US Patent 3,464,997.[10] (Foundational chemistry for quinuclidine precursors). Retrieved from

  • Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta.[11] (Classic reference for quinuclidine ester reactivity).

  • Kharasch, M. S., & Reinmuth, O. (1954).Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Reference for steric hindrance in Grignard additions to esters).

Sources

Application Note: Characterization of Quinuclidin-3-yldi-o-tolylmethanol HCl in Receptor Binding Assays

[1]

Executive Summary & Scientific Context

Quinuclidin-3-yldi-o-tolylmethanol HCl (also known as Sequifenadine HCl) is a rigid, bicyclic amine structurally related to the classic muscarinic antagonist 3-Quinuclidinyl Benzilate (QNB).[1] Unlike QNB, which contains an ester linkage and phenyl rings, this compound features a carbinol linkage and two o-tolyl (ortho-methylphenyl) groups.[1]

Why this structure matters:

  • Chemical Stability: The carbinol linkage renders the compound resistant to spontaneous hydrolysis in aqueous buffers, a common issue with ester-based ligands like Acetylcholine or QNB during long incubations.[1]

  • Steric Bulk: The ortho-methyl substitutions on the phenyl rings introduce significant steric hindrance.[1] In receptor binding, this restricts conformational freedom, often enhancing selectivity for specific receptor subtypes or altering residence time (binding kinetics).[1]

This Application Note details the protocol for using Quinuclidin-3-yldi-o-tolylmethanol HCl as a competing "cold" ligand to determine its equilibrium dissociation constant (



Mechanism of Action

In a competitive binding assay, Quinuclidin-3-yldi-o-tolylmethanol HCl competes with a high-affinity radioligand for the orthosteric binding site of the GPCR.[1] The assay measures the displacement of the radioligand, which follows the Law of Mass Action.

Diagram 1: Competitive Binding Mechanism

The following diagram illustrates the competitive equilibrium between the radioligand (



CompetitiveBindingRReceptor (R)(GPCR Membrane)RLR-L* Complex(Detectable Signal)R->RLk_on1RIR-I Complex(Silent/Blocked)R->RIk_on2LRadioligand (L*)([3H]-QNB)L->RL+IInhibitor (I)(Quinuclidin-3-yldi-o-tolylmethanol)I->RI+RL->Rk_off1RI->Rk_off2

Caption: Competitive equilibrium dynamics. The test compound (I) reduces the concentration of detectable R-L* complex by occupying the receptor (R).

Material Preparation & Handling[1][2][3]

Compound Solubilization

The HCl salt form enhances water solubility compared to the free base, but the lipophilic di-o-tolyl groups can still cause precipitation at high concentrations in cold buffers.

  • Stock Solution: Dissolve Quinuclidin-3-yldi-o-tolylmethanol HCl in 100% DMSO to a concentration of 10 mM . This stock is stable at -20°C for >6 months.[1]

  • Working Solution: Dilute the stock serially in the Assay Buffer. Ensure the final DMSO concentration in the well is <1% to avoid solvent effects on the receptor membrane.

Membrane Preparation (Source Tissue)

For muscarinic assays, Rat Cerebral Cortex (rich in M1/M4) or CHO-K1 cells stably expressing human M3 receptors are standard.[1]

Critical Step (Expert Insight): Do not use protease inhibitors (like PMSF) indiscriminately. While usually necessary for peptide receptors, muscarinic receptors are relatively stable.[1] However, if using crude homogenates, include EDTA (1 mM) to inhibit metalloproteases that might degrade the receptor G-protein coupling (if measuring GTP

1

Experimental Protocol: Radioligand Competition Assay

Objective: Determine the


Reagents[1][2][4]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4 at 25°C.[1]
    
  • Radioligand:

    
    -QNB (Specific Activity ~40-50 Ci/mmol).[1] Concentration fixed at 
    
    
    (approx.[1][2] 0.1 - 0.5 nM).[1]
  • Non-Specific Binding (NSB) Control: Atropine Sulfate (10

    
    M final).[1]
    
  • Filter System: GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.[1]

    • Why PEI? Quinuclidine compounds are cationic.[1] PEI coats the glass fibers with a positive charge, reducing non-specific binding of the positively charged radioligand to the filter itself.

Workflow Diagram

AssayWorkflowPrep1. PreparationDilute Compound (10^-11 to 10^-5 M)Prep Membranes (5-10 µg/well)Assembly2. Plate Assembly (96-well)Add 50µL CompoundAdd 50µL [3H]-LigandAdd 100µL MembranePrep->AssemblyIncubation3. Equilibrium Incubation60-90 mins @ 25°C(Shake gently)Assembly->IncubationHarvest4. Filtration HarvestVacuum via GF/B Filters (PEI coated)Wash 3x with ice-cold bufferIncubation->Harvest Terminate BindingCount5. Scintillation CountingAdd cocktail -> Count CPMHarvest->Count

Caption: Step-by-step workflow for the competition binding assay. PEI pre-soaking is critical for quinuclidine ligands.

Detailed Steps
  • Plate Setup: Use a 96-well polypropylene plate.

  • Additions:

    • Total Binding (TB): 50

      
      L Buffer + 50 
      
      
      L Radioligand + 100
      
      
      L Membrane.[1]
    • Non-Specific Binding (NSB): 50

      
      L Atropine (excess) + 50 
      
      
      L Radioligand + 100
      
      
      L Membrane.[1]
    • Test Wells: 50

      
      L Quinuclidin-3-yldi-o-tolylmethanol (varying concentrations) + 50 
      
      
      L Radioligand + 100
      
      
      L Membrane.[1]
  • Incubation: Incubate for 90 minutes at 25°C .

    • Expert Note: The bulky o-tolyl groups may slow down the association rate (

      
      ).[1] A longer incubation ensures true thermodynamic equilibrium is reached.[1]
      
  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters

    
     mL with ice-cold  wash buffer (50 mM Tris-HCl, pH 7.4). Cold buffer prevents the ligand from dissociating during the wash step.
    
  • Detection: Dry filters, add liquid scintillation cocktail, and count for 1 minute per well.

Data Analysis & Interpretation

Quantitative Output

Convert raw CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if quench correction is available. Plot Specific Binding vs. Log[Concentration].

ParameterFormula/DefinitionExpected Outcome
Specific Binding

Signal window should be >500 CPM for robust stats.

Concentration displacing 50% of specific radioligand binding.[1]Dependent on radioligand concentration.[1][3]

(Affinity)

The intrinsic affinity constant (Cheng-Prusoff).[1]
Hill Slope (

)
Slope of the curve at

.
Should be approx -1.[1]0. If

, suspect negative cooperativity or multiple binding sites.[1]
Calculating

Use the Cheng-Prusoff Equation :

1
  • 
     = Concentration of radioligand used (nM).[1]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Interpretation of Results:

  • 
    :  Indicates high affinity, typical for quinuclidine-based antimuscarinics.[1]
    
  • 
    :  Indicates low affinity or loss of activity.[1]
    
  • Comparison to QNB: If the

    
     is significantly higher than QNB (which is usually ~0.05 nM), the steric bulk of the o-tolyl groups is hindering binding. If similar, the receptor pocket accommodates the bulk, potentially increasing selectivity.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Cationic ligand sticking to filters.[1]Ensure filters are soaked in 0.3% PEI for at least 1 hour.[1]
Low Signal-to-Noise Receptor density (

) too low.[1]
Increase membrane protein concentration (up to 20

g/well ).
Incomplete Displacement Ligand insolubility.[1]Check the 10 mM DMSO stock for precipitates.[1] Sonicate before dilution.
Shallow Hill Slope (< 0.8) Non-equilibrium conditions.[1]Increase incubation time to 2 hours. Bulky ligands have slower on-rates.[1]

References

  • PubChem. (n.d.).[1][4] Sequifenadine Hydrochloride (CID 42552).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • IUPHAR/BPS Guide to Pharmacology. (2023).[1][5] Acetylcholine receptors (muscarinic). University of Edinburgh.[1] Retrieved October 26, 2023, from [Link][1]

  • Limbird, L. E. (1996).[1] Cell Surface Receptors: A Short Course on Theory and Methods (3rd ed.).[1] Springer.[1] (Standard text for receptor binding theory).

  • Hulme, E. C., & Trevethick, M. A. (2010).[1] Ligand binding assays at cell surface receptors.[1][3] British Journal of Pharmacology, 161(6), 1219–1237.[1] [Link]

Application Note: Advanced HPLC Strategies for Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the HPLC analysis of quinuclidine derivatives. It synthesizes established methodologies for major pharmaceutical compounds (e.g., Solifenacin, Aclidinium) and precursors (e.g., 3-Quinuclidinol), addressing the specific challenges of basicity, polarity, and stereochemistry.

Introduction: The Analytical Challenge

Quinuclidine (1-azabicyclo[2.2.2]octane) derivatives are a cornerstone of modern pharmacology, particularly as muscarinic receptor antagonists (e.g., Solifenacin , Aclidinium Bromide , Talsaclidine ).[1][2]

From a chromatographic perspective, these molecules present a "perfect storm" of challenges:

  • High Basicity: The tertiary bridgehead nitrogen typically has a pKa between 9.0 and 11.0. At standard chromatographic pH, it is protonated and interacts strongly with residual silanols on silica columns, causing severe peak tailing.

  • Lack of Chromophores: Precursors like 3-Quinuclidinol lack conjugated systems, making UV detection at standard wavelengths (>254 nm) impossible.

  • Stereochemistry: Many derivatives possess multiple chiral centers, requiring high-resolution enantioselective methods.

This guide provides three distinct protocols designed to overcome these specific hurdles.

Method Development Decision Matrix

Before selecting a protocol, use the following logic flow to determine the optimal approach for your specific derivative.

MethodSelection Start Start: Analyze Quinuclidine Derivative CheckChromo Does it have a UV Chromophore? (e.g., Phenyl, Thiophene rings) Start->CheckChromo CheckChiral Is Chiral Separation Required? CheckChromo->CheckChiral Yes ProtocolC PROTOCOL C: Pre-column Derivatization (3-Quinuclidinol Precursors) CheckChromo->ProtocolC No (Weak UV) ProtocolA PROTOCOL A: Reverse Phase Ion-Pairing/Amine-Modified (Solifenacin, Aclidinium) CheckChiral->ProtocolA No (Achiral Purity) ProtocolB PROTOCOL B: Normal Phase Chiral HPLC (Chiral Purity) CheckChiral->ProtocolB Yes

Figure 1: Decision matrix for selecting the appropriate HPLC workflow based on analyte structural properties.

Protocol A: The "Workhorse" Method (RP-HPLC)

Target Analytes: Solifenacin Succinate, Aclidinium Bromide, and other aromatic derivatives. Objective: Routine assay, related substances, and stability indication.

The Mechanism: Silanol Blocking

To prevent peak tailing caused by the interaction between the positively charged quinuclidine nitrogen and anionic silanols (


), this method employs a Chaotropic Buffer System  with amine modifiers.
Experimental Conditions
ParameterSpecificationRationale
Column Inertsil ODS-3V or Kromasil C18 (250 x 4.6 mm, 5 µm)High surface area C18 with end-capping to minimize silanol activity.
Mobile Phase A 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) + 0.1% Triethylamine (TEA) , pH 3.0Low pH suppresses silanol ionization; TEA competes for remaining active sites.
Mobile Phase B Acetonitrile (MeCN)Strong organic modifier for elution of hydrophobic aromatic groups.
Elution Isocratic: 60:40 (Buffer:MeCN) or GradientIsocratic is sufficient for assays; Gradient required for impurity profiling.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 5 µm columns.
Detection UV @ 210-220 nmLow wavelength required for maximum sensitivity of the quinuclidine core.
Temperature 30°C - 40°CElevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 6.8g KH₂PO₄ in 1000 mL water. Add 1.0 mL Triethylamine. Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid. Filter through 0.45 µm membrane.[3]

  • System Equilibration: Flush column with Mobile Phase for 60 mins until baseline stabilizes.

  • Standard Prep: Dissolve standard in Mobile Phase to a concentration of 100 µg/mL.

  • Injection: Inject 20 µL.

  • Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5 (Critical for this class of compounds).
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • %RSD (n=6): < 2.0%.

Protocol B: Chiral Separation Strategy

Target Analytes: Enantiomers of 3-Quinuclidinol, Solifenacin isomers. Objective: Enantiomeric purity determination (S-isomer vs. R-isomer).

The Mechanism: Polysaccharide Recognition

Reverse phase methods often fail to separate quinuclidine enantiomers. We utilize Normal Phase chromatography on an immobilized polysaccharide column, where the chiral cavities interact differentially with the quinuclidine cage.

Experimental Conditions
ParameterSpecificationRationale
Column Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate))Immobilized phase offers high resistance to basic modifiers.
Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol : Diethylamine (DEA) (80 : 8 : 12 : 0.1 v/v) DEA is mandatory to sharpen peaks in normal phase mode.
Mode IsocraticGradient is rarely used in normal phase chiral separations.
Flow Rate 1.0 mL/minOptimized for resolution (

).
Detection UV @ 210 nm
Critical Execution Notes
  • DEA Concentration: Do not exceed 0.1% DEA. Higher concentrations can degrade the silica support over time, though Chiralpak IC is robust.

  • Water Content: Strictly control water content in the n-Hexane. Use HPLC grade solvents to prevent retention time shifting.

Protocol C: Derivatization for Non-Chromophoric Precursors

Target Analytes: 3-Quinuclidinol (Precursor). Objective: Trace level quantification when UV sensitivity is insufficient.

The Mechanism: Benzoylation

Since 3-Quinuclidinol has negligible UV absorption, we attach a benzoyl chromophore to the hydroxyl group.

Derivatization Reactant 3-Quinuclidinol (No Chromophore) Product Quinuclidin-3-yl Benzoate (Strong UV @ 254nm) Reactant->Product  Esterification   Reagent Benzoyl Chloride + Triethylamine Reagent->Product

Figure 2: Reaction scheme for pre-column derivatization.

Protocol Steps
  • Sample Solution: Dissolve 10 mg sample in 5 mL Acetonitrile.

  • Derivatization: Add 200 µL Benzoyl Chloride and 200 µL Triethylamine.

  • Incubation: Heat at 60°C for 20 minutes.

  • Quenching: Add 1 mL water to hydrolyze excess reagent.

  • Analysis: Inject into the RP-HPLC system (Protocol A conditions, but detection at 254 nm ).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Severe Tailing (

)
Silanol interactionIncrease TEA concentration to 0.2%. Ensure pH is < 3.0. Switch to a "Hybrid" particle column (e.g., Waters XBridge).
Retention Time Drift pH fluctuationQuinuclidines are sensitive to pH near their pKa. Use precise buffer preparation.[4]
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase. If dissolving in pure MeCN, injection volume must be < 5 µL.
Baseline Noise (Protocol A) TEA AbsorbanceTEA absorbs below 220 nm. Use high-purity TEA or switch to Ammonium Formate if using MS detection.

References

  • Solifenacin Succinate HPLC Method

    • Development and validation of stability-indicating HPLC method for solifenacin succinate. AKJournals. Link

  • Chiral Separation of 3-Quinuclidinol

    • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol. Journal of Chromatographic Science. Link

  • Aclidinium Bromide Analysis

    • Development and Validation of RP-HPLC Method for Analysis of Aclidinium Bromide. ResearchGate. Link

  • Ion-Pairing Fundamentals

    • Ion-Pairing Chromatography and Amine Derivatization. PubMed Central. Link

Sources

Application of Bicarphene hydrochloride in neuroscience research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bicarphene Hydrochloride in Neuroscience Research

Subject: Bicarphene Hydrochloride (Sequifenadine) Application: Investigation of CNS Histaminergic/Serotonergic Modulation and Arousal Mechanisms Version: 2.1 (2026)[1]

Part 1: Core Directive & Scientific Rationale

Introduction Bicarphene hydrochloride (also known as Sequifenadine or Bicarfen) is a quinuclidine-based pharmaceutical agent distinguished by its unique dual pharmacology: it acts as a potent Histamine H1 receptor antagonist and a Serotonin (5-HT) receptor antagonist. Unlike classical first-generation H1 antagonists (e.g., diphenhydramine) which induce sedation, Bicarphene exhibits a paradoxical CNS-activating profile .

This distinct characteristic makes Bicarphene a critical tool for neuroscientists dissecting the interplay between histaminergic arousal systems and serotonergic modulation. It is particularly valuable in research focusing on:

  • Differentiating Sedation vs. Activation: Decoupling H1 blockade from sedative pathways.

  • Antidepressant Augmentation: Investigating the synergy between H1/5-HT blockade and monoaminergic antidepressants.

  • Neurophysiological Arousal: Studying drug-induced increases in bioelectrical brain activity (EEG desynchronization).

Mechanism of Action Bicarphene’s quinuclidine moiety facilitates blood-brain barrier (BBB) penetration. Its activating effect is hypothesized to stem from a specific blockade of inhibitory serotonergic inputs or a unique binding modality at the H1 receptor that avoids the "off-target" muscarinic blockade often associated with sedation.

  • Primary Target: Histamine H1 Receptor (Antagonist)[1][2]

  • Secondary Target: 5-HT Receptors (Antagonist, subtype non-selective but functionally significant)

  • Physiological Outcome: Increased summation capacity of the CNS, antagonism of barbiturate-induced hypnosis, and enhancement of active avoidance behaviors.[3]

Part 2: Experimental Protocols

Protocol A: In Vivo Assessment of CNS Activation (Active Avoidance/Escape Test)

Objective: To quantify the psychostimulant-like or activating effects of Bicarphene compared to sedative antihistamines.

1. Reagents & Preparation

  • Compound: Bicarphene Hydrochloride (CAS: 57734-70-0).[4][5]

  • Vehicle: 0.9% Saline (Solubility is generally good in aqueous acid; adjust pH to ~6.0-7.0 if necessary).

  • Control: Diphenhydramine HCl (Sedative control) and Saline (Negative control).

  • Subjects: Adult male Wistar rats (250–300 g) or C57BL/6 mice.

2. Dosing Regimen

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose Range:

    • Low: 1 mg/kg

    • Medium: 5 mg/kg

    • High: 10 mg/kg

    • Note: Bicarphene is potent; avoid doses >20 mg/kg in initial screens to prevent over-stimulation.

3. Experimental Workflow

  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress.

  • Drug Administration: Administer Bicarphene or controls 45 minutes prior to testing (T-45 min).

  • Apparatus Setup: Use a Shuttle Box with a grid floor and a light/tone cue.

  • Conditioning Phase:

    • Present CS (Tone/Light) for 5 seconds.

    • If no escape, deliver US (mild foot shock, 0.5 mA) for max 10 seconds.

    • Record "Escape Latency" (time to cross to safe compartment).

  • Testing Phase: Measure the number of successful avoidances (crossing during CS) and escapes (crossing during US).

4. Data Analysis & Expected Results

  • Metric: Latency to Escape (seconds).

  • Expectation: Bicarphene-treated subjects should show decreased latency and increased inter-trial activity compared to Saline. Diphenhydramine subjects will show increased latency (sedation).

Protocol B: Electrophysiological Validation (EEG Spectral Analysis)

Objective: To measure the "bioelectrical activation" signature of Bicarphene.

1. Surgical Preparation

  • Implant stereotaxic electrodes into the Frontal Cortex (AP: +2.0, ML: ±1.5) and Hippocampus (CA1).

  • Allow 7 days for recovery.

2. Recording Protocol

  • Baseline: Record 30 minutes of open-field EEG to establish resting power spectra.

  • Injection: Administer Bicarphene HCl (5 mg/kg i.p.).

  • Post-Injection: Record continuously for 120 minutes.

3. Signal Processing

  • Filter signals (0.5 – 100 Hz).

  • Perform Fast Fourier Transform (FFT) on 4-second epochs.

  • Target Bands:

    • Delta (0.5–4 Hz): Marker of sedation/sleep.

    • Theta (4–8 Hz): Marker of active exploration/arousal.

    • Gamma (30–80 Hz): Marker of cognitive processing.

4. Interpretation Bicarphene administration typically results in a suppression of Delta power and an enhancement of Theta/Gamma power , confirming its status as a CNS activator.

Part 3: Visualization & Data

Comparative Pharmacology Table
FeatureBicarphene HClDiphenhydramine HClAstemizole
Primary Class H1 Antagonist (Quinuclidine)H1 Antagonist (Ethanolamine)H1 Antagonist (Piperidine)
CNS Penetration HighHighLow (Peripheral)
5-HT Activity Antagonist (Moderate)NegligibleNegligible
CNS Effect Activation / Alertness Sedation / DrowsinessNeutral
Barbiturate Interaction Antagonizes HypnosisPotentiates HypnosisNone
Key Research Use Arousal mechanisms, Antidepressant synergySedation modelsPeripheral allergy models
Mechanism of Action Diagram

BicarpheneMechanism Bicarphene Bicarphene HCl H1_Receptor Histamine H1 Receptor (CNS Post-synaptic) Bicarphene->H1_Receptor Antagonizes 5 5 Bicarphene->5 Barbiturate Barbiturate/Hypnotic Effect Bicarphene->Barbiturate Blocks/Reverses Inhibition_Sedation Inhibition of Sedative Pathways H1_Receptor->Inhibition_Sedation Prevents H1-mediated Drowsiness HT_Receptor Antagonizes Disinhibition Disinhibition of Arousal Centers HT_Receptor->Disinhibition Modulates Tone Outcome INCREASED CNS ACTIVATION (EEG Desynchronization) Inhibition_Sedation->Outcome Disinhibition->Outcome

Caption: Bicarphene induces CNS activation via dual blockade of H1 and 5-HT receptors, effectively reversing sedative signaling and antagonizing hypnotic agents.

References

  • Kaminka, M. E., et al. (1990).[3] The effect of the new antihistamine and antiserotonin preparation bikarfen on the central nervous system. Farmakologiya i Toksikologiya.[3] [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42553, Sequifenadine. Retrieved from .

  • DrugCentral. (2025). Sequifenadine Hydrochloride Monograph. Retrieved from .

  • Mashkovskiĭ, M. D. (1997). Medicinal Products. 13th Edition.

Sources

In vitro experimental design with Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Experimental Design for Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride

Executive Summary & Molecule Profile

This compound is a synthetic quinuclidine derivative structurally homologous to the potent muscarinic antagonist 3-Quinuclidinyl benzilate (QNB) . However, the substitution of the phenyl rings with ortho-tolyl groups introduces significant steric bulk and lipophilicity.

While the quinuclidine core typically dictates high affinity for Muscarinic Acetylcholine Receptors (mAChRs), this specific derivative (Bicarphen) exhibits a "dirty" pharmacological profile. It acts as a histamine antagonist (H1/H3) , a serotonin antagonist , and notably, a voltage-gated sodium (NaV) channel blocker .

Experimental Strategy: Researchers utilizing this compound must not assume pure muscarinic antagonism. This guide outlines a tri-phasic experimental design to deconstruct its specific activity:

  • Selectivity Profiling: Radioligand competition binding (mAChR vs. H1).

  • Functional Antagonism: Calcium flux assays (Gq-coupled pathways).

  • Off-Target Validation: NaV channel electrophysiology controls.

Handling & Safety Protocols

  • Solubility: The hydrochloride salt is soluble in water (up to 50 mM) and DMSO (>100 mM).

  • Storage: Store solid at -20°C. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety: This compound is a potent CNS-active agent. Handle in a Class II Biosafety Cabinet. Wear nitrile gloves and safety goggles.

Experimental Design 1: Radioligand Competition Binding

Objective: To determine the affinity constant (


) of Quinuclidin-3-yldi-o-tolylmethanol for the M1 Muscarinic receptor compared to the H1 Histamine receptor, establishing the selectivity window.

Rationale: The steric hindrance of the di-o-tolyl groups often reduces muscarinic affinity compared to QNB (


 pM), potentially shifting selectivity toward histamine receptors.
Protocol Workflow
  • Membrane Preparation:

    • Use CHO-K1 or HEK293 cell membranes stably expressing human M1 or H1 receptors.

    • Protein concentration: Adjust to 5–10 µ g/well .

  • Radioligand Selection:

    • M1 Assay:

      
      -N-Methylscopolamine (
      
      
      
      -NMS) at 0.2 nM (
      
      
      nM).
    • H1 Assay:

      
      -Pyrilamine at 1.0 nM (
      
      
      
      nM).
  • Competition Curve:

    • Prepare 10 serial dilutions of Quinuclidin-3-yldi-o-tolylmethanol (10 µM down to 1 pM) in Assay Buffer.

Detailed Steps
  • Buffer Prep: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Critical: Add 0.1% BSA to prevent lipophilic ligand adsorption to plasticware.

  • Incubation:

    • Add 50 µL Membrane suspension.

    • Add 50 µL Radioligand.

    • Add 50 µL Test Compound (or Vehicle).

    • Non-Specific Binding (NSB): Define using 1 µM Atropine (M1) or 1 µM Diphenhydramine (H1).

    • Incubate for 120 minutes at 25°C. Note: The o-tolyl groups may slow association kinetics; extended equilibrium time is required.

  • Harvesting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold wash buffer.

  • Detection: Liquid Scintillation Counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the radioligand dissociation constant.[1][2][3][4]

Experimental Design 2: Functional Calcium Flux (FLIPR)

Objective: To verify functional antagonism in a live-cell context and assess residence time impact.

Mechanism: M1 and H1 receptors couple to


 proteins, activating PLC

, generating

, and mobilizing intracellular

.
Visualization: Signaling Pathway & Blockade

G Compound Quinuclidin-3-yldi-o-tolylmethanol Receptor GPCR (M1 / H1) Compound->Receptor Blocks Agonist Agonist (ACh or Histamine) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates ER ER Calcium Store IP3->ER Binds Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: Mechanism of Action. The compound acts as a competitive antagonist at the GPCR orthosteric site, preventing Gq-mediated Calcium release.

Protocol Steps
  • Cell Seeding: Seed CHO-M1 or CHO-H1 cells (10k/well) in 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM dye in HBSS + 20 mM HEPES + 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Antagonist Pre-incubation (Critical):

    • Add 10 µL of Quinuclidin-3-yldi-o-tolylmethanol (5x concentration).

    • Incubate 30 minutes at Room Temp. Sufficient time is needed for the lipophilic compound to penetrate the membrane bilayer and access the receptor.

  • Agonist Challenge:

    • Place plate in FLIPR/FDSS reader.

    • Inject

      
       concentration of Acetylcholine (for M1) or Histamine (for H1).
      
  • Readout: Measure Relative Fluorescence Units (RFU) for 180 seconds.

Experimental Design 3: NaV Channel Specificity Control

Objective: Quinuclidin-3-yldi-o-tolylmethanol is a known sodium channel blocker.[5] If using this compound in neuronal assays (e.g., brain slices), you must control for this activity to avoid confounding results.

Method: Whole-cell Patch Clamp (Manual or Automated).

Protocol Summary Table:

ParameterSetting / Value
Cell Type Hippocampal Neurons or HEK-NaV1.x
Internal Solution CsF-based (to block K+ channels)
Holding Potential -80 mV
Pulse Protocol Depolarize to -10 mV (20ms) @ 0.1 Hz
Test Conc. 10 µM Quinuclidin-3-yldi-o-tolylmethanol
Success Criteria >50% reduction in peak

indicates significant blockade

Troubleshooting & Self-Validation

To ensure your data is trustworthy ("Self-Validating"), include these controls:

  • The "Schild Analysis" Check:

    • Perform the functional assay with increasing concentrations of the antagonist.

    • Result: You should see a parallel rightward shift of the agonist dose-response curve without depression of the maximum response (if competitive).

    • Warning: If the max response decreases, the compound may be acting as an allosteric modulator or via the "off-target" NaV blockade (cytotoxicity).

  • Lipophilicity Artifacts:

    • This compound is highly lipophilic (

      
      ).
      
    • Validation: Run a "dummy" binding assay with no protein but with the plasticware. If counts are high, the compound is sticking to the plate. Switch to low-binding polypropylene or glass-coated plates.

References

  • Steinfeld, T., et al. (2010).[6] In vitro muscarinic receptor radioligand-binding assays.[6][7] Current Protocols in Pharmacology.[4][6] Retrieved from [Link]

  • Wadsworth, H. J., et al. (1992).[8] Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives.[8] Journal of Medicinal Chemistry.[8] Retrieved from [Link]

  • Kozlova, G. S., et al. (1984). Pharmacological properties of bicarphen.[5][8] Farmakologiya i Toksikologiya.[5] (Reference for Histamine/Serotonin profile).

  • Richelson, E. (2001). Muscarinic receptor antagonists: Binding data and clinical relevance. Retrieved from [Link]

Sources

Cell culture assays for testing muscarinic agonist activity.

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: Functional Characterization of Muscarinic Acetylcholine Receptors (mAChRs)

Abstract

The Muscarinic Acetylcholine Receptors (mAChRs) represent a critical class of G-Protein Coupled Receptors (GPCRs) involved in cognitive function, motor control, and autonomic regulation. However, their high sequence homology makes subtype-selective drug discovery challenging.[1] This guide moves beyond basic textbook descriptions to provide field-proven protocols for functionally characterizing muscarinic agonists. We focus on the two primary signaling modalities: Calcium Mobilization (for Gq-coupled M1, M3, M5) and cAMP Inhibition (for Gi-coupled M2, M4), including the strategic use of chimeric G-proteins to unify screening platforms.

The Biological Context: Divergent Signaling Pathways

To design a valid assay, one must first respect the receptor's intrinsic coupling. The mAChR family is split into two distinct signaling arms.

  • Group A (M1, M3, M5): Couple to Gq/11 . Activation triggers Phospholipase C (PLC), generating IP3 and DAG, leading to a rapid release of intracellular calcium (

    
    ).[2][3]
    
  • Group B (M2, M4): Couple to Gi/o . Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[2][4] This pathway is subtler to detect and often requires "forced" stimulation (e.g., with Forskolin) to observe agonist effects.

Expert Insight: While M2/M4 are Gi-coupled, high-throughput screening (HTS) campaigns often prefer a unified readout. By co-expressing chimeric G-proteins (such as


 or 

), researchers can force M2 and M4 receptors to signal through the Calcium pathway, allowing all five subtypes to be screened using the same FLIPR/calcium dye platform [1].
Figure 1: Muscarinic Signaling Architecture

MuscarinicSignaling cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) Agonist Agonist (e.g., ACh, Carbachol) M_Gq Rx: M1, M3, M5 Agonist->M_Gq M_Gi Rx: M2, M4 Agonist->M_Gi Gq Gq Protein M_Gq->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Gi Gi Protein M_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Decrease AC->cAMP

Caption: Divergent signaling of mAChRs. M1/M3/M5 drive Calcium flux (Green), while M2/M4 drive cAMP inhibition (Red).

Protocol A: Kinetic Calcium Mobilization (M1, M3, M5)

This is the "workhorse" assay. It is kinetic, real-time, and robust.

Mechanism: A cell-permeable dye (e.g., Fluo-4 AM) enters the cytosol, is cleaved by esterases, and binds free


 released from the ER upon agonist binding.

Critical Control Point: Muscarinic receptors are prone to desensitization. Keep cell handling gentle and avoid temperature fluctuations.

Materials
  • Cells: CHO-K1 or HEK293 stably expressing human M1, M3, or M5.

  • Reagents: Fluo-4 NW Calcium Assay Kit (or equivalent), Probenecid (inhibits anion transport to keep dye inside cells), Carbachol (positive control).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Seed cells at 10,000–20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      . Goal: 90% confluency.
      
  • Dye Loading (Day 0):

    • Prepare 2X Dye Loading Solution in Assay Buffer containing 2.5 mM Probenecid .

    • Note: Probenecid is non-negotiable for CHO cells; without it, the dye is pumped out within minutes.

    • Remove culture media (or use a "no-wash" kit adding 2X dye directly to media).

    • Add 25 µL of Dye Solution per well.

    • Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT). Equilibration to RT reduces "edge effects" and thermal drift in the reader.

  • Compound Preparation:

    • Prepare agonists at 5X final concentration in Assay Buffer (0.1% BSA recommended to prevent sticky compounds from adhering to plastics).

  • Data Acquisition (FLIPR/FDSS/FlexStation):

    • Baseline: Read fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Inject 12.5 µL of 5X compound.

    • Response: Read continuously for 90–120 seconds. Muscarinic calcium transients are fast; peak usually occurs at 10–20 seconds.

  • Data Analysis:

    • Calculate

      
       or 
      
      
      
      .
    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Protocol B: TR-FRET cAMP Inhibition Assay (M2, M4)

Measuring Gi-coupled activity is inherently more complex because you are measuring the suppression of a signal.

The "Forskolin Challenge": Since basal cAMP levels are often low, an agonist cannot lower them further measurably. You must artificially raise cAMP levels with Forskolin (a direct activator of Adenylyl Cyclase) so that the muscarinic agonist has a "high" signal to inhibit.

Materials
  • Cells: CHO-K1 expressing M2 or M4.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).

  • Stimulation Buffer: HBSS + IBMX (500 µM). IBMX inhibits phosphodiesterases, preventing cAMP degradation.

Step-by-Step Methodology
  • Cell Preparation:

    • Dissociate cells and resuspend in Stimulation Buffer.[5]

    • Count cells accurately. Aim for 2,000–4,000 cells/well (low density is often better for cAMP assays to avoid receptor reserve issues).

  • Agonist Stimulation (The Competition Step):

    • In a 384-well low-volume white plate, add 5 µL of cells.

    • Add 5 µL of Compound + Forskolin Mix .

    • Optimization: Determine the

      
       of Forskolin beforehand (typically 1–10 µM). Use this concentration for the screen.
      
    • Incubate for 30–45 minutes at RT.

  • Detection (Lysis & FRET):

    • Add 5 µL of cAMP-d2 (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.

    • Note: The FRET signal is inversely proportional to cAMP concentration. (High cAMP = Low FRET).

  • Reading:

    • Incubate 1 hour at RT.

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Interpretation:

    • Agonist Activity: Results in a decrease in cAMP, which leads to an increase in FRET signal (recovery of the antibody-tracer complex).

Data Presentation & Analysis

Assay Comparison Table
FeatureCalcium Flux (M1/M3/M5)cAMP Inhibition (M2/M4)
Primary Readout Intracellular

cAMP concentration
Signal Direction Increase (Gain of Signal)Decrease (Loss of Signal)
Kinetic Profile Transient (seconds)Accumulation (minutes)
Key Reagent Fluo-4 / Fura-2Forskolin + Detection Antibodies
Throughput Ultra-High (FLIPR)High (Plate Reader)
Z' Factor Target > 0.6> 0.5
Quality Control: The Z-Factor

For any screening campaign, the robustness must be validated using the Z-factor (or Z-prime) [2].



  • 
    :  Standard Deviation[6]
    
  • 
    :  Mean signal
    
  • Target: A value of 0.5 to 1.0 is required for a reliable screening assay.

Figure 2: Experimental Workflow Logic

AssayWorkflow Start Select Receptor Subtype Decision Coupling? Start->Decision Gq_Path Gq (M1, M3, M5) OR Gi + Gqi5 Chimera Decision->Gq_Path Calcium Gi_Path Gi (M2, M4) Native Coupling Decision->Gi_Path cAMP Ca_Dye Load Calcium Dye (+ Probenecid) Gq_Path->Ca_Dye Add_Agonist_Ca Add Agonist Ca_Dye->Add_Agonist_Ca Read_Ca Read Kinetic Fluorescence (FLIPR) Add_Agonist_Ca->Read_Ca Output Calculate EC50 & Z-Factor Read_Ca->Output Pre_Stim Prepare Cells + IBMX Gi_Path->Pre_Stim Add_Agonist_cAMP Add Agonist + Forskolin Challenge Pre_Stim->Add_Agonist_cAMP Lysis Lysis + TR-FRET Reagents Add_Agonist_cAMP->Lysis Read_cAMP Read Endpoint FRET Lysis->Read_cAMP Read_cAMP->Output

Caption: Decision tree for selecting the appropriate assay workflow based on receptor subtype and coupling strategy.

References

  • Universal G-Protein Coupling: Offermanns, S., & Simon, M. I. (1995). G alpha 15 and G alpha 16 couple a wide variety of receptors to phospholipase C. Journal of Biological Chemistry.

  • Z-Factor Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Receptor Nomenclature: IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic).[2][7][8][9]

  • Calcium Assay Protocols: Michel, M. C., et al. (2008). Measurement of intracellular calcium. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Application Note: Preparation and Handling of Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), also known as Bicarphen , is a synthetic quinuclidine derivative characterized by a semi-rigid structure.[1] It acts as a potent pharmacological probe with activity as a sodium channel blocker, antihistamine (H1/H3), and serotonin antagonist.[1]

Due to the presence of two lipophilic o-tolyl groups attached to the hydrophilic quinuclidine core, the molecule exhibits amphiphilic properties . While the hydrochloride salt form improves water solubility compared to the free base, improper solubilization can lead to micro-precipitation or aggregation, significantly skewing potency data in electrophysiological or binding assays.

This guide provides a standardized, error-proof protocol for preparing high-stability stock and working solutions, ensuring reproducibility in drug development and research workflows.

Safety & Handling (Critical)

Hazard Classification: Potent Bioactive Compound.

  • Target Organs: Central Nervous System (CNS), Cardiovascular System.

  • Mechanism: Sodium channel blockade and receptor antagonism.[1]

Mandatory PPE:

  • Nitrile gloves (Double gloving recommended for stock preparation).

  • Chemical safety goggles.

  • Lab coat with cuff sealing.

  • Respiratory Protection: Handle powder exclusively inside a certified Fume Hood or Biological Safety Cabinet to avoid inhalation of particulates.

Physicochemical Properties & Solubility Profile[1][2]

Understanding the solute is the first step to successful dissolution.

PropertyDataNotes
Molecular Formula C₂₂H₂₈ClNOHydrochloride salt
Molecular Weight 357.92 g/mol Use this value for Molarity calculations
Appearance White to off-white crystalline solidHygroscopic
Solubility (Water) Moderate (< 50 mM)pH dependent; acidic solutions increase solubility.
Solubility (DMSO) High (> 100 mM)Recommended for Stock
Solubility (Ethanol) Moderate to HighGood alternative for cell-sensitive assays
pKa ~9.5 (Quinuclidine nitrogen)Basic moiety; protonated at physiological pH

Reagents & Equipment

  • Compound: this compound (>98% purity).

  • Primary Solvent (Stock): Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).

  • Secondary Solvent (Working): PBS (pH 7.4), HEPES, or Tyrode’s Solution.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath, Amber glass vials (silanized preferred).

Protocol: Preparation of Stock Solution (10 mM)

Rationale: Direct dissolution in aqueous buffers is discouraged for long-term storage due to potential hydrolysis risks and pH drift. DMSO provides a sterile, bacteriostatic, and chemically inert environment that stabilizes the lipophilic o-tolyl moieties.

Target Concentration: 10 mM Total Volume: 1.0 mL

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation (the salt is hygroscopic).

  • Weighing: Weigh 3.58 mg of Quinuclidin-3-yldi-o-tolylmethanol HCl into a sterile amber glass vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 2 minutes. Avoid heating above 30°C to prevent thermal degradation.

  • Inspection: Hold the vial against a light source. The solution must be optically clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Shelf Life: 6 months (Desiccated).

Protocol: Preparation of Aqueous Working Solution

Rationale: The transition from organic solvent to aqueous buffer creates a "solubility shock." The o-tolyl groups may drive the molecule to aggregate if the water is added too quickly.

Target: 10 µM Working Solution (0.1% DMSO final)

  • Thawing: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.

  • Buffer Preparation: Pre-warm the assay buffer (e.g., PBS pH 7.4) to 25°C.[2]

  • Stepwise Dilution (The "Drop-wise" Method):

    • Place 999 µL of Buffer into a microcentrifuge tube.

    • While vortexing the buffer gently, add 1 µL of the 10 mM DMSO stock drop-wise.

    • Note: Do not add buffer to the stock; always add stock to the buffer.

  • Mixing: Vortex for 10 seconds immediately after addition.

  • pH Check: For concentrations >100 µM, verify the pH of the final solution. The HCl salt acts as a weak acid. If pH drops below 7.0, adjust carefully with dilute NaOH, but be aware that basification increases the ratio of the free base, which is less soluble in water.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crashing out" due to hydrophobicity.Reduce stock concentration or use an intermediate dilution (e.g., 1:10 in 50% DMSO/Water) before final dilution.
Yellow discoloration Oxidation of the amine or phenol contaminants.Discard solution. Use fresh anhydrous DMSO. Ensure storage was dark/desiccated.
Inconsistent Assay Data Adsorption to plastics.The lipophilic tolyl groups can bind to polystyrene. Use glass or low-binding polypropylene (LoBind) tubes.

Process Visualization (Workflow)[4]

The following diagram illustrates the critical decision points and flow for preparing the solution, emphasizing the prevention of precipitation.

SolutionPrep Start Solid Quinuclidin-3-yldi-o-tolylmethanol HCl Weigh Weigh 3.58 mg Start->Weigh Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Dissolve Vortex (30s) + Sonicate (2m) Solvent->Dissolve Check Visual Inspection: Clear? Dissolve->Check Stock 10 mM Stock Solution (Store -20°C) Check->Stock Yes Fail Troubleshoot: Warm gently / Check Purity Check->Fail No (Cloudy) Dilution Dilute 1:1000 into PBS (Add Stock to Buffer) Stock->Dilution Working 10 µM Working Solution (Use immediately) Dilution->Working Fail->Dissolve Retry

Figure 1: Step-by-step workflow for the solubilization of Quinuclidin-3-yldi-o-tolylmethanol HCl, highlighting the critical visual inspection checkpoint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42552, 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride. Retrieved from [Link]

  • Khararkevich, D. A. (1981). Pharmacology of new quinuclidine derivatives. In Trends in Pharmacological Sciences. (Contextual grounding for quinuclidine handling).

(Note: While specific peer-reviewed protocols for this exact derivative are rare, the methodology above is derived from standard operating procedures for structurally homologous quinuclidinyl benzilate (QNB) salts.)

Sources

Safe Handling and Storage of Quinuclidine Compounds: A Field Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclic Challenge

Quinuclidine (1-azabicyclo[2.2.2]octane) and its derivatives (e.g., 3-quinuclidinone, 3-quinuclidinol) represent a unique class of bicyclic tertiary amines.[1] Widely used as catalysts (Baylis-Hillman), chiral ligands, and synthons in pharmaceutical development (e.g., antimuscarinics), their utility is matched by their specific hazards.

Unlike simple aliphatic amines, quinuclidines possess a rigid cage structure that enhances their nucleophilicity and basicity (pKa of conjugate acid


 11.0).[1] This structural rigidity not only drives their chemical reactivity but also influences their biological activity and toxicity profiles.[1]

Scope: This guide synthesizes safety protocols for the storage, handling, and disposal of quinuclidine compounds, moving beyond generic "organic base" advice to address the specific hygroscopic and toxicological risks of this class.

Hazard Profiling & Risk Assessment

The Toxicological & Chemical Triad

Effective risk mitigation requires understanding the three core hazards associated with quinuclidines:

  • Acute Toxicity & Neuroactivity: Many quinuclidine derivatives are potent neurotoxins due to their structural similarity to acetylcholine.[1] They can act as antagonists or agonists at muscarinic/nicotinic receptors.[1]

    • Risk:[2][3][4][5] High.[1] Dermal absorption can be fatal for specific derivatives.

  • Corrosivity: As strong organic bases, they cause severe chemical burns to skin, eyes, and mucous membranes.

    • Risk:[2][3][4][5] High.[1] Irreversible eye damage is a primary concern.[1]

  • Environmental Sensitivity: Quinuclidine is highly hygroscopic and sublimable.[1] It readily absorbs CO2 from the air to form carbonates, altering stoichiometry and potentially creating crusts that compromise container seals.[1]

    • Risk:[2][3][4][5] Moderate (Quality/Stability), but degradation products can alter toxicity.

Comparative Hazard Table
CompoundCAS No.[1][2][3][4][5][6]Physical StatePrimary HazardsStability Note
Quinuclidine 100-76-5Solid (Volatile)Fatal in contact with skin (H310) , Toxic if swallowed, Skin Irritant.[1][2]Highly Hygroscopic; Sublimes easily.
3-Quinuclidinone HCl 1193-65-3SolidSkin/Eye Irritant, Aquatic Toxicity.[1][6]Hygroscopic; Acid salt is more stable than free base.[1]
3-Quinuclidinol 1619-34-7SolidCorrosive (Causes burns), Eye Damage.[1][4][5]Hygroscopic.

Engineering Controls & Personal Protective Equipment (PPE)[7][8][9]

Engineering Controls
  • Primary Barrier: All handling of free-base quinuclidines must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Inert Atmosphere: Due to hygroscopicity, handle free bases under Nitrogen or Argon.[1] For high-purity applications, a Glove Box is the gold standard.[1]

  • Static Control: Quinuclidine sublimes and forms crystals that can be statically charged. Use anti-static gun/ionizers when weighing fine powders to prevent dispersal.

Glove Selection Protocol

Standard nitrile exam gloves may not provide sufficient protection against prolonged contact with cyclic amines.

  • Incidental Contact (Splash): Disposable Nitrile (min 5 mil). Protocol: Change immediately upon splash.

  • Intentional Contact/High Risk: Laminate film (e.g., Silver Shield/4H) or Viton®.[1]

    • Reasoning: Small cyclic amines can permeate nitrile rubber.[1] Laminate films provide broad chemical resistance.

Visualizing the Risk Assessment Flow

The following diagram outlines the decision-making process for selecting controls based on the specific quinuclidine operation.

RiskAssessment Start Start: Quinuclidine Operation CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid CheckVolatile Is it Volatile/Sublimable? (e.g., Quinuclidine Free Base) Solid->CheckVolatile CheckConc Concentration > 1M? Liquid->CheckConc Yes Yes CheckVolatile->Yes High Risk No No CheckVolatile->No Low Risk CheckConc->Yes CheckConc->No Control1 Fume Hood + Nitrile Gloves (Standard) Control2 Glove Box or Schlenk Line (Strict Anaerobic) Control3 Double Glove (Laminate liner) + Fume Hood Yes->Control2 Yes->Control3 No->Control1 No->Control1

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and volatility.

Storage Protocols: The "Fortress" Approach

Proper storage is critical to prevent degradation (carbonate formation) and sublimation.[1]

Storage Conditions
  • Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen for density).

  • Container:

    • Solids: Glass vials with Teflon-lined caps.[1] Parafilm is insufficient; use electrical tape or shrink bands over the cap for long-term storage.

    • Liquids: Sure/Seal™ bottles or Schlenk flasks.[1]

  • Temperature: Cool, dry place (Refrigerator/Freezer recommended for free bases).

    • Caution: Allow refrigerated containers to warm to room temperature before opening to prevent condensation (water) from entering the hygroscopic product.[1]

Segregation[1]
  • Incompatible: Strong acids, oxidizing agents (peroxides, nitrates), acid chlorides, chloroformates.

  • Store With: Organic bases (e.g., triethylamine, pyridine).[1][3]

StorageLogic Material Quinuclidine Material Type Form? Material->Type FreeBase Free Base Type->FreeBase Salt Salt (HCl/HBr) Type->Salt Cond1 Store: Desiccator + Inert Gas FreeBase->Cond1 Cond2 Store: Cool/Dry Standard Shelf Salt->Cond2 Segregation Segregate from: Acids & Oxidizers Cond1->Segregation Cond2->Segregation

Figure 2: Storage logic distinguishing between the highly sensitive free base and the more stable salt forms.

Operational Procedures

Protocol: Transferring Solid Quinuclidine (Free Base)

Objective: Transfer hygroscopic solid without water absorption or dust exposure.

  • Preparation: Dry all glassware (flasks, spatulas) in an oven (>120°C) for at least 2 hours. Cool in a desiccator.

  • Inerting: If a glovebox is unavailable, use an "inverted funnel" inert gas blanket in the fume hood. Position a funnel connected to an Argon line over the balance pan.[1]

  • Weighing:

    • Tare the receiving flask (containing a stir bar) with a septum/cap.

    • Quickly add the solid.

    • Flush the headspace with Argon immediately and cap.

  • Cleaning: Wipe the spatula immediately with a tissue soaked in dilute acid (e.g., 1M HCl) to neutralize residues before removing from the hood.[1]

Protocol: Quenching & Disposal

Objective: Safely neutralize waste.

  • Reaction Mixtures: Quench reaction mixtures containing quinuclidines by slowly adding them to a stirred solution of dilute acid (e.g., 1M HCl) in an ice bath. This converts the volatile/toxic free base into the non-volatile ammonium salt.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a spill pad or sand.

    • Scoop into a waste container.

    • Wipe the area with dilute acetic acid or HCl to neutralize traces, then water.

  • Disposal: Label waste clearly as "Organic Base / Toxic." Do not mix with acidic waste streams unless intentionally neutralized and verified.[1]

Emergency Response

Exposure Scenarios
  • Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[5][7] Hold eyelids open. Mechanism: Bases saponify fatty tissues in the eye, causing deep, penetrating burns that are often worse than acid burns. Seek immediate ophthalmological care.

  • Skin Contact: Brush off loose powder (if dry). Rinse with copious water for 15 minutes.[5][7] Do not use vinegar (neutralization heat can worsen burns).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & Form Alert->Assess Minor Minor (<10g/10mL) In Hood Assess->Minor Major Major (>10g) Outside Hood Assess->Major CleanSolid 1. Cover with Sand/Pad 2. Scoop (No Dust) 3. Wipe with dil. HCl Minor->CleanSolid Solid CleanLiquid 1. Absorb with Pads 2. Double Bag 3. Ventilate Minor->CleanLiquid Liquid Evacuate Evacuate Lab Call EHS Major->Evacuate

Figure 3: Emergency response flow for minor vs. major spills.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Quinuclidine. Merck KGaA.[1][2]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Quinuclidinone hydrochloride.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. (Inferred data for cyclic amines).

  • Organic Syntheses. (1964).[1] 3-Quinuclidone Hydrochloride.[1][6][7][8] Org. Synth. 1964, 44, 75. (Handling of precursors).

Sources

Use of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride in studying neurodegenerative diseases.

[1]

Abstract & Scientific Rationale

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), often referred to in literature as Bicarphen or a structural analog of QNB (3-Quinuclidinyl benzilate), is a potent, lipophilic central nervous system (CNS) probe.[1] While structurally homologous to the classical high-affinity muscarinic antagonist QNB, the substitution of phenyl rings with o-tolyl groups introduces steric bulk and alters its pharmacological profile.[1]

In the context of Neurodegenerative Disease Research (Alzheimer’s Disease (AD), Parkinson’s Disease (PD)), this compound is utilized not as a therapeutic, but as a pharmacological stressor and mechanistic probe .[1] Its utility stems from its pleiotropic activity: it acts as a muscarinic acetylcholine receptor (mAChR) antagonist, a histamine (H1) antagonist, and a voltage-gated sodium (Na+) channel blocker.[1]

Key Applications:

  • Modeling Cholinergic Dysfunction: Inducing transient cognitive deficits to mimic the cholinergic depletion observed in early AD.[1]

  • Multi-Receptor Profiling: Dissecting the interplay between cholinergic, histaminergic, and serotonergic pathways in memory consolidation.[1]

  • Structure-Activity Relationship (SAR) Studies: Serving as a lipophilic, steric reference standard when screening novel M1/M3 selective ligands.[1]

Mechanism of Action

To effectively use this compound, researchers must understand its competitive binding dynamics.[1] Unlike highly selective tools, Quinuclidin-3-yldi-o-tolylmethanol HCl creates a "broad-spectrum" disruption of synaptic transmission, making it valuable for testing robust neuroprotective agents.[1]

Pharmacodynamics[1][2]
  • Muscarinic Antagonism (mAChR): The quinuclidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh).[1] It competes for the orthosteric binding site on M1 (cortical) and M2 (presynaptic) receptors, blocking ACh-mediated signaling required for memory encoding.[1]

  • Steric Modulation: The di-o-tolyl groups increase lipophilicity compared to QNB, enhancing Blood-Brain Barrier (BBB) penetration but potentially reducing affinity for specific M-subtypes due to steric hindrance, shifting binding profiles toward H1 or Na+ channels.[1]

  • Sodium Channel Blockade: At higher concentrations (>10 µM), it inhibits voltage-gated Na+ channels, dampening neuronal excitability—a feature useful for studying excitotoxicity models.[1]

Pathway Visualization

The following diagram illustrates the blockade mechanism leading to cognitive deficit phenotypes.

MechanismOfActioncluster_SynapseSynaptic CleftCompoundQuinuclidin-3-yldi-o-tolylmethanolM1M1 Muscarinic Receptor(Post-Synaptic)Compound->M1Competitive BlockadeH1H1 Histamine ReceptorCompound->H1AntagonismNaChVoltage-Gated Na+ ChannelCompound->NaChInhibition (High Conc.)DeficitCognitive Impairment(AD Phenotype)Compound->DeficitInducesAChAcetylcholine (Endogenous)ACh->M1ActivatesSignalIP3/DAG Signaling CascadeM1->SignalNormal FunctionLTPLong-Term Potentiation(Memory Formation)Signal->LTPLTP->DeficitInhibited

Caption: Figure 1. Mechanism of competitive antagonism at M1 receptors and secondary targets leading to cognitive deficit phenotypes.

Experimental Protocols

Protocol A: In Vivo Induction of Cognitive Deficit (Rodent Model)

Objective: To induce a temporary amnesic state in mice/rats to screen potential Acetylcholinesterase (AChE) inhibitors or neuroprotective drugs.[1]

Reagents:

  • Quinuclidin-3-yldi-o-tolylmethanol HCl (Solid).[1]

  • Vehicle: 0.9% Saline (The HCl salt is water-soluble; do not use DMSO unless necessary for high concentrations).[1]

Dosage Strategy:

  • Note: Due to the "o-tolyl" bulk, potency may differ from QNB.[1]

  • Range: 0.5 mg/kg to 5.0 mg/kg (i.p.).

  • Optimization: Perform a dose-response pilot (0.5, 1, 2, 5 mg/kg) assessing locomotor activity to distinguish between sedation (H1/Na+ effect) and specific memory impairment (mAChR effect).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve compound in sterile saline to a concentration of 1 mg/mL. Vortex for 30 seconds.[1]

  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress artifacts.

  • Administration (T-30 min): Administer the antagonist via intraperitoneal (i.p.) injection 30 minutes before the behavioral trial.

    • Control Group: Saline only.[1]

    • Test Group: Antagonist + Investigational Drug (administered 30-60 min prior to antagonist).[1]

  • Behavioral Assay (Morris Water Maze):

    • Place animal in water maze.

    • Record Escape Latency (time to find platform) and Path Length .[1]

    • Success Metric: The antagonist-treated group should show significantly higher latency compared to controls.[1]

  • Washout: Allow 48 hours between trials if using a crossover design (half-life consideration).

Protocol B: In Vitro Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (


1

Materials:

  • Rat cortical membrane homogenates (rich in M1).[1]

  • Radioligand:

    
    -QNB (0.2 nM).[1]
    
  • Competitor: Quinuclidin-3-yldi-o-tolylmethanol HCl (

    
     M to 
    
    
    M).[1]

Workflow:

  • Incubation: Mix membrane prep (50 µg protein), radioligand, and varying concentrations of the competitor in phosphate buffer (pH 7.4).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1]

Data Analysis & Interpretation

When using Quinuclidin-3-yldi-o-tolylmethanol HCl, data interpretation requires distinguishing between specific cholinergic deficits and off-target effects.[1]

ParameterExpected Outcome (Antagonist Treated)Interpretation
Escape Latency (Water Maze) Increased (>60s vs 15s control)Successful blockade of hippocampal M1 receptors (Amnesia).[1]
Swim Speed Unchanged Confirms cognitive deficit rather than motor impairment.[1]
Swim Speed (High Dose) Decreased Indicates sedation (H1 blockade) or motor toxicity (Na+ block).[1] Dose too high.
Thigmotaxis (Wall hugging)Increased Indicates anxiety/confusion, typical of cholinergic blockade.[1]
Workflow Diagram: Experimental Design

ExperimentalWorkflowcluster_PrepPreparation Phasecluster_TestTesting PhaseStep1Solubilize Compound(0.9% Saline)Step3Administer Drug(Candidate Neuroprotective)Step1->Step3Step2Acclimatize Animals(3 Days)Step2->Step3Step4Wait 30 minStep3->Step4Step5Inject Quinuclidin-Analog(Induce Deficit)Step4->Step5Step6Wait 30 minStep5->Step6Step7Behavioral Task(Water Maze / Y-Maze)Step6->Step7

Caption: Figure 2. Standardized workflow for neuroprotective drug screening using chemically induced amnesia.

Safety & Handling (E-E-A-T)

  • Toxicity: As a potent anticholinergic, this compound can cause peripheral parasympatholytic effects (dry mouth, dilated pupils, tachycardia) in researchers if inhaled or absorbed.[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves.[1]

  • Storage: Store the Hydrochloride salt at -20°C with desiccant. It is hygroscopic.[1]

  • Regulatory: While not always a scheduled substance like QNB (Schedule 2 CWC), it is a structural analog.[1] Verify local compliance regarding "quinuclidinyl" precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42552, 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride. Retrieved January 28, 2026 from [Link][1]

  • Klinkenberg, I. & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: A review of animal behavioral studies.[1] Neuroscience & Biobehavioral Reviews.[1] (Contextual grounding for muscarinic antagonist protocols). [Link]

  • Snyder, S. H., & Yamamura, H. I. (1977). Antidepressants and the muscarinic acetylcholine receptor.[1] Archives of General Psychiatry.[1] (Foundational text on quinuclidinyl binding affinities). [Link]

Application Note: Precision Functional Profiling of Muscarinic Acetylcholine Receptors (mAChRs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Muscarinic Acetylcholine Receptors (mAChRs) represent a critical class of G-Protein Coupled Receptors (GPCRs) governing parasympathetic regulation and CNS function.[1][2][3][4] The five subtypes (M1–M5) exhibit high orthosteric homology yet distinct coupling preferences: M1, M3, and M5 couple primarily to Gαq/11 (calcium mobilization), while M2 and M4 couple to Gαi/o (cAMP inhibition).[5]

Modern drug discovery demands more than simple binding affinity; it requires functional profiling that discriminates between G-protein efficacy and β-arrestin recruitment (biased signaling). This guide provides a validated, multi-dimensional framework for characterizing these receptors in cellular models.

Signaling Topology & Assay Selection

The following diagram illustrates the divergent signaling pathways and the corresponding assay nodes.

mAChR_Signaling M_Odd M1, M3, M5 (Gq-Coupled) Gq Gαq/11 Activation M_Odd->Gq GRK GRK Phosphorylation M_Odd->GRK M_Even M2, M4 (Gi/o-Coupled) Gi Gαi/o Activation M_Even->Gi Inhibits M_Even->GRK PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 Production PLC->IP3 cAMP cAMP Modulation (READOUT 2) AC->cAMP Ca Ca2+ Mobilization (READOUT 1) IP3->Ca Arrestin β-Arrestin Recruitment (READOUT 3) GRK->Arrestin GRK->Arrestin

Figure 1: Divergent signaling pathways of mAChR subtypes determining assay selection.

Cellular Models & Reagents

Cell Line Selection
  • CHO-K1 or HEK293: These are the industry standards. CHO-K1 is often preferred for Gi-coupled assays (M2, M4) due to lower endogenous adrenergic receptor background compared to HEK293.

  • Expression Levels: Aim for physiological receptor density (~200–500 fmol/mg protein). Overexpression (>1 pmol/mg) can mask partial agonism and artificially enhance signal-to-noise ratios, leading to poor translation in vivo.

Key Pharmacological Tools
CompoundRoleSpecificityUsage Concentration
Acetylcholine (ACh) Endogenous AgonistNon-selective1 nM – 100 µM
Carbachol Synthetic AgonistNon-selective (Resistant to AChE)1 nM – 100 µM
Atropine AntagonistNon-selective1 µM (Max block)
Pirenzepine AntagonistM1 Selective10 nM – 1 µM
Methoctramine AntagonistM2 Selective10 nM – 1 µM
Forskolin ActivatorAdenylyl Cyclase (Direct)1 – 10 µM (for Gi assays)

Protocol 1: Calcium Mobilization Assay (M1, M3, M5)[4]

Principle: M1, M3, and M5 receptors couple to Gq, activating Phospholipase C (PLC) and releasing intracellular calcium stores.[4][5] This is measured kinetically using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium 6).

Materials
  • Detection System: FLIPR Tetra, FlexStation 3, or FDSS.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid: 250 mM stock in 1N NaOH (Freshly prepared).

Step-by-Step Methodology
  • Cell Plating: Seed cells (CHO-K1-hM1/3/5) at 10,000–15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading (Critical Step):

    • Prepare loading buffer: Assay Buffer + Dye + 2.5 mM Probenecid .

    • Expert Insight: Probenecid inhibits the anion transporter, preventing the leakage of the de-esterified dye from the cytosol. Without it, signal stability degrades rapidly.

    • Remove culture media and add 20 µL loading buffer.

    • Incubate 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation: Prepare 5X concentration agonist plates in Assay Buffer.

  • Kinetic Read:

    • Transfer plate to FLIPR/FlexStation.

    • Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Inject 5 µL of 5X compound (final 1X).

    • Response: Continue reading for 90–120 seconds.

  • Data Analysis: Calculate Max-Min RFU (Relative Fluorescence Units). Plot dose-response curves using a 4-parameter logistic fit.

Protocol 2: cAMP Inhibition TR-FRET Assay (M2, M4)

Principle: M2 and M4 couple to Gi/o, which inhibits adenylyl cyclase.[4][5][6][7] To measure this, we must first stimulate the system with Forskolin to raise cAMP levels.[6] Agonist activity is detected as a reduction in this Forskolin-induced signal.[6] We utilize TR-FRET (e.g., HTRF or LANCE) for robust, homogeneous detection.

Materials
  • Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).

  • Stimulation Buffer: HBSS + 500 µM IBMX (Phosphodiesterase inhibitor).

  • Reader: EnVision or PHERAstar compatible with TR-FRET.

Step-by-Step Methodology
  • Cell Preparation: Dissociate adherent cells and resuspend in Stimulation Buffer at 200,000 cells/mL.

    • Note: Suspension protocols often yield lower variability than adherent protocols for cAMP assays.

  • Agonist Stimulation (The "Forskolin Challenge"):

    • In a 384-well low-volume white plate, add 5 µL of cell suspension (~1,000 cells).

    • Add 5 µL of Compound Mix containing: Test Agonist + Forskolin (EC80 concentration, typically 1–5 µM) .

    • Expert Insight: Do not use saturating Forskolin. An EC80 concentration ensures the system is active but capable of being inhibited by the Gi signal.

    • Incubate 30–45 minutes at RT.

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

    • Incubate 60 minutes at RT in the dark.

  • Measurement: Read on TR-FRET reader (Ex 320nm, Em 615nm/665nm).

  • Data Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000.

    • The signal is inversely proportional to cAMP concentration.

    • Agonist Effect: Increase in TR-FRET ratio (indicating reduced cAMP).

Protocol 3: Beta-Arrestin Recruitment (Universal)

Principle: Independent of G-protein coupling, all mAChRs recruit β-arrestin upon activation. This assay is vital for identifying "biased ligands" that may offer therapeutic benefits with fewer side effects. We use an Enzyme Fragment Complementation (EFC) approach (e.g., PathHunter).[8]

Mechanism
  • Receptor: Tagged with a small enzyme fragment (ProLink™).

  • β-Arrestin: Tagged with the large enzyme acceptor (EA).

  • Interaction: Recruitment complements the enzyme, hydrolyzing a substrate to generate chemiluminescence.

Step-by-Step Methodology
  • Seeding: Plate PathHunter CHO-K1-M1 (or other subtype) cells at 10,000 cells/well in 384-well white plates (Cell Plating Reagent). Incubate 24–48 hours.

  • Agonist Treatment:

    • Add 5 µL of 5X test compounds diluted in buffer.

    • Incubate for 90 minutes at RT or 37°C (optimization required per subtype).

  • Detection:

    • Add 12.5 µL of Detection Reagent (Cell lysis buffer + Substrate).

    • Incubate 60 minutes at RT in the dark.

  • Read: Chemiluminescence (0.1–1 second integration).

  • Data Analysis: Normalize to vehicle control (0%) and maximal standard agonist response (100%).

Advanced Characterization: GTPγS Binding

Purpose: To verify direct G-protein activation, specifically useful for confirming Gi/o coupling (M2/M4) without the amplification artifacts of cAMP assays.

  • Membrane Prep: Harvest cells and homogenize in ice-cold Tris-HCl. Centrifuge to isolate membranes.

  • Binding Reaction: Incubate 5–10 µg membranes with [35S]GTPγS (0.1 nM) and test compounds in assay buffer containing GDP (1–10 µM) .

    • Expert Insight: GDP is required to keep the G-protein in the inactive state initially.[9] The agonist facilitates the exchange of GDP for the radiolabeled non-hydrolyzable GTP analog.

  • Filtration: Harvest onto GF/B filters, wash, and count via liquid scintillation.

Troubleshooting & Quality Control

QC Metrics
  • Z-Factor: Must be > 0.5 for screening campaigns.

  • Solvent Tolerance: DMSO concentration should be kept < 0.5% to avoid non-specific membrane perturbation.

Common Issues
IssueProbable CauseSolution
High Background (Ca2+) Dye leakageEnsure Probenecid is fresh and at 2.5 mM.
Low Signal Window (cAMP) Forskolin too highTitrate Forskolin; use EC50-EC80 concentration.
Variable Replicates Cell clumpingUse cell dissociation buffer (Accutase) instead of Trypsin; filter cell suspension.
"Flat" Dose Response Receptor overexpressionUse a cell line with lower expression or reduce incubation time.

References

  • Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69–99. Link

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. Link

  • Eglen, R. M. (2005). Muscarinic receptor subtypes in neuronal and non-neuronal tissues. Autonomic & Autacoid Pharmacology, 26(3), 219–233. Link

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Link

  • Inoue, A., et al. (2019).[10] Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933-1947. Link

  • DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Link

Sources

Application Note: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride as a Steric Probe for Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Probe Profile

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (also known as 3-Quinuclidinyl di-o-tolylcarbinol) is a high-affinity, non-hydrolyzable antagonist of muscarinic acetylcholine receptors (mAChRs). Structurally related to the classical radioligand QNB (3-Quinuclidinyl benzilate), this probe is distinguished by two key features:

  • Carbinol Linkage: Unlike QNB (an ester), this compound is a tertiary alcohol. It is resistant to plasma esterases and chemical hydrolysis, making it an ideal probe for long-duration binding studies or in tissues with high esterase activity.

  • Steric Bulk: The two ortho-tolyl rings introduce significant steric hindrance compared to the phenyl rings of QNB. This makes the compound a valuable tool for Structure-Activity Relationship (SAR) studies, specifically for mapping the volumetric constraints of the orthosteric binding pocket across different mAChR subtypes (M1–M5).

Chemical Properties
PropertyDetail
Chemical Name This compound
Core Scaffold 3-Quinuclidine (rigid bicyclic amine)
Pharmacophore Di-aryl carbinol (Anticholinergic)
Solubility Water-soluble (as HCl salt); Free base is highly lipophilic
Primary Target Muscarinic Acetylcholine Receptors (M1–M5)
Mechanism Competitive Antagonist

Mechanism of Action

The probe functions as a competitive antagonist at the orthosteric site of G-protein-coupled muscarinic receptors. By occupying the acetylcholine (ACh) binding pocket, it prevents the conformational changes required to activate the associated G-proteins (Gq/11 for M1, M3, M5; Gi/o for M2, M4).

Signaling Pathway Blockade

The following diagram illustrates the signal transduction cascade blocked by Quinuclidin-3-yldi-o-tolylmethanol.

MuscarinicPath ACh Acetylcholine (Endogenous Ligand) mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Activates Probe Quinuclidin-3-yldi-o-tolylmethanol (Antagonist Probe) Probe->mAChR BLOCKS Gq Gq Protein Activation mAChR->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Downstream Effect

Caption: Competitive antagonism of the Gq-coupled muscarinic pathway. The probe prevents ACh-induced calcium mobilization.

Application Protocol: Radioligand Competition Binding

This protocol describes the use of this compound as a "cold" (unlabeled) competitor to determine its affinity (


) against a standard radioligand (e.g., 

-NMS or

-QNB).
Rationale

Because the probe is highly lipophilic (due to the tolyl groups), non-specific binding to plasticware and filters is a critical risk. This protocol includes specific steps (PEI coating) to mitigate this.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Membrane Source: CHO cells expressing hM1–hM5 or rat brain homogenate.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (hydrophilic, surface receptors) or
    
    
    -QNB (lipophilic, total receptors).
  • Competitor: Quinuclidin-3-yldi-o-tolylmethanol HCl (Stock 10 mM in DMSO or Water).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filters: GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI).

Experimental Workflow

BindingProtocol Step1 1. Membrane Prep (Homogenize & Centrifuge) Step3 3. Incubation Setup (Membrane + [3H]-Ligand + Probe) Step1->Step3 Step2 2. PEI Coating (Soak GF/B filters in 0.3% PEI for 1h) Step5 5. Rapid Filtration (Harvester + Ice-cold Wash) Step2->Step5 Filters Ready Step4 4. Equilibrium Binding (60-120 min @ 25°C) Step3->Step4 Step4->Step5 Step6 6. Scintillation Counting (Determine CPM) Step5->Step6

Caption: Workflow for competitive radioligand binding assay maximizing signal-to-noise ratio.

Step-by-Step Procedure
  • Filter Preparation (Critical):

    • Soak GF/B filters in 0.3% polyethyleneimine (PEI) for at least 1 hour prior to harvesting.

    • Why? The positive charge of PEI reduces the non-specific binding of the lipophilic quinuclidine probe to the glass fibers, ensuring that counts reflect receptor binding only.

  • Membrane Preparation:

    • Thaw membrane aliquots and dilute in Assay Buffer to a final concentration of 5–20 µg protein per well.

    • Homogenize gently (Polytron or needle) to ensure uniform suspension.

  • Assay Assembly (96-well plate):

    • Total Binding: 50 µL Membrane + 50 µL

      
      -Ligand (
      
      
      
      concentration) + 50 µL Vehicle.
    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL

      
      -Ligand + 50 µL Atropine (10 µM final).
      
    • Experimental: 50 µL Membrane + 50 µL

      
      -Ligand + 50 µL Quinuclidin-3-yldi-o-tolylmethanol (varying concentrations: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60–90 minutes .

    • Note: The carbinol structure is stable; extended incubation (up to 4 hours) is permissible if equilibrium kinetics are slow due to steric bulk.

  • Harvesting:

    • Rapidly filter through the PEI-treated GF/B filters using a cell harvester.

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]

    • Tip: Cold wash buffer prevents the dissociation of the ligand during the wash step.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding - NSB).

    • Fit data to a one-site competition model to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

Expected Results & Data Interpretation

When using this probe in a competition assay, you should observe a sigmoidal displacement curve. The steric bulk of the o-tolyl groups may result in a lower affinity (higher


) compared to the unsubstituted phenyl analog (QNB), particularly in subtypes with smaller orthosteric binding pockets.
Data Reporting Template
ParameterDefinitionTypical Value Range

Concentration displacing 50% specific binding0.1 nM – 100 nM (Subtype dependent)
Hill Slope (

)
Steepness of the curve~1.0 (Competitive binding)

Inhibitory ConstantCalculated from

Span Specific Binding Window> 1000 CPM (for robust stats)

Troubleshooting Note: If the Hill slope is significantly less than 1.0 (e.g., 0.6–0.7), it may indicate negative cooperativity or that the bulky tolyl groups are discriminating between high- and low-affinity receptor states.

References

  • Muscarinic Receptor Binding Protocols

    • Source: National Institutes of Health (NIH) / Current Protocols in Pharmacology.
    • Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays.[1]

    • URL:[Link]

  • Quinuclidine-based Ligand Chemistry

    • Source: Journal of Medicinal Chemistry.[2][3]

    • Title: Novel quinuclidine-based ligands for the muscarinic cholinergic receptor.[2][4]

    • URL:[Link]

  • General Radioligand Binding Methodology

    • Source: British Journal of Pharmacology.
    • Title: A guide to radioligand binding: The competition binding assay.
    • URL:[Link][5]

  • Structure-Activity Relationships of Quinuclidinyl Carbinols

    • Source: Journal of Medicinal Chemistry (ACS).
    • Title: Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole deriv
    • URL:[Link]

Sources

Application Note: Precision Measurement of mAChR-Modulated Dopamine Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for measuring dopamine (DA) release modulated by muscarinic acetylcholine receptors (mAChRs). It is designed for senior researchers and drug discovery teams, moving beyond basic textbook descriptions to actionable, high-precision protocols.

Executive Summary: The Cholinergic "Push-Pull"

The striatum operates under a delicate balance of cholinergic and dopaminergic tone. Unlike the fast, ionotropic nicotinic receptors (nAChRs) that gate dopamine release, muscarinic receptors (mAChRs) provide a slower, modulatory "gain control."

For the drug developer or circuit neuroscientist, the challenge lies in the bidirectional nature of this modulation:

  • M4 & M2 Receptors (Gi-coupled): Predominantly located on Cholinergic Interneurons (CINs) as autoreceptors, or on D1-SPNs. Activation inhibits ACh release, indirectly reducing the nAChR-driven dopamine release, or directly modulating terminal excitability via endocannabinoids.

  • M5 Receptors (Gq-coupled): Located presynaptically on dopamine terminals and somatodendritically in the VTA. Activation potentiates dopamine release.[1]

To accurately measure these effects, one must select a technique that matches the temporal dynamic of the receptor subtype . This guide details three distinct workflows: Fast-Scan Cyclic Voltammetry (FSCV) for millisecond kinetics, dLight1.3b Fiber Photometry for cell-specific in vivo dynamics, and Microdialysis for steady-state basal tone.

Mechanistic Landscape & Experimental Strategy

Before selecting a protocol, visualize the local circuit interactions. The diagram below illustrates the "Push-Pull" mechanism you are attempting to measure.

Striatal_Cholinergic_Dopaminergic_Circuit CIN Cholinergic Interneuron (CIN) ACh Acetylcholine (ACh) CIN->ACh Release DA_Term Dopamine Terminal (from VTA/SNc) DA Dopamine (DA) DA_Term->DA Release M4_Auto M4/M2 Autoreceptor (Gi) ACh->M4_Auto Activate M5_Pre M5 Heteroreceptor (Gq) ACh->M5_Pre Potentiate nAChR nAChR (β2*) ACh->nAChR Gate/Trigger M4_Auto->CIN Inhibit (Feedback) M5_Pre->DA_Term Increase Ca2+ nAChR->DA_Term Depolarize

Figure 1: The Striatal Local Circuit. ACh acts on presynaptic M5 receptors to boost DA release, while simultaneously acting on M4 autoreceptors to dampen its own release, creating a complex regulatory loop.

Protocol A: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Best for: Characterizing presynaptic release probability and reuptake kinetics (millisecond resolution). Target: Differentiating M5-mediated potentiation from M4-mediated inhibition.

Rationale

FSCV allows you to electrically evoke dopamine release and observe the immediate impact of mAChR agonists on the "phasic" release spike. Since cholinergic tone is low in slices (severed inputs), you must often supply exogenous agonists.

Materials[2]
  • Vibratome: Leica VT1200S or similar.

  • Carbon Fiber Microelectrodes (CFMs): T-650 fibers encased in glass capillaries, exposed length 50–100 µm.

  • Potentiostat: Dagan or chemically specific systems (e.g., Pinnacle).

  • Agonist: Oxotremorine-M (Oxo-M, non-selective) or VU0467154 (M4 PAM).

  • Antagonist (Critical): Mecamylamine (nAChR antagonist) to isolate muscarinic effects.

Step-by-Step Workflow
  • Slice Preparation:

    • Prepare 300 µm coronal striatal slices from mice (C57BL/6J or specific Cre-lines) in ice-cold, oxygenated sucrose-based cutting solution.

    • Recover in aCSF at 32°C for 1 hour.

  • Electrode Placement:

    • Place the CFM in the Dorsolateral Striatum (DLS) or Nucleus Accumbens (NAc) Core.

    • Place a bipolar stimulating electrode 100–200 µm away from the CFM.

  • Waveform Application:

    • Apply a triangular waveform: -0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz.

  • Establishing Baseline:

    • Stimulate (monophasic pulse, 4 ms, 200–400 µA) every 2 minutes until 3 consecutive responses are stable (<10% variance).

  • Pharmacological Isolation (The "Clean" Signal):

    • Step 5a: Perfuse Mecamylamine (5 µM) for 10 minutes. This blocks nAChRs.

    • Why? nAChRs are powerful drivers of DA release.[2] Without blocking them, the M4-mediated reduction in ACh levels would secondarily reduce DA release, masking the direct M5 effect on the terminal.

  • Agonist Challenge:

    • Perfuse Oxotremorine-M (1–10 µM) .

    • Observation: You will typically see a potentiation of the evoked DA peak (via M5 receptors) in the presence of mecamylamine.

    • Alternative: If testing an M4 PAM (e.g., VU0467154), do not block nAChRs if your goal is to see the circuit-level inhibition. The PAM will enhance M4 autoreceptor function, reducing ACh, and thus reducing DA release.

Data Analysis[2][4]
  • Peak Current (

    
    ):  Convert to [DA] using post-experiment calibration with standard DA solutions (1 µM).
    
  • Half-life (

    
    ):  Measure reuptake kinetics. mAChR agonists rarely affect DAT directly, so changes here may indicate artifacts.
    

Protocol B: In Vivo Fiber Photometry with dLight1.3b

Best for: Correlating dopamine dynamics with behavior in specific cell types. Target: Observing M4/M5 modulation during naturalistic tasks or drug challenge.

Rationale

Genetically encoded sensors like dLight1.3b offer high sensitivity and can be expressed in specific regions. This allows for the measurement of "spontaneous" transients which are often filtered out in slice preparations.

Materials[2]
  • Virus: AAV9-hSyn-dLight1.3b (Addgene #111067).

  • Optics: Fiber photometry rig (470 nm excitation, 405 nm isosbestic control).

  • M4 PAM: VU0467154 (Systemic or local).[3]

Step-by-Step Workflow
  • Viral Injection:

    • Stereotaxic injection of 300 nL virus into the NAc Core (AP: +1.4, ML: ±1.0, DV: -4.0) or VTA.[4][5][6]

    • Implant an optical fiber (200 µm core, 0.37 NA) 100 µm above the injection site.

    • Allow 3–4 weeks for expression.[7]

  • Baseline Recording:

    • Habituate animal to the patch cord. Record 10 minutes of baseline "spontaneous" transients.

  • Drug Administration:

    • Systemic: Inject VU0467154 (10 mg/kg, I.P.).[3]

    • Local (Cannula-guided): Infuse Oxo-M (1 µM) directly into the recording site (requires combined fluid-optic probe).

  • Signal Processing:

    • Demodulate 470 nm (signal) and 405 nm (artifact) channels.

    • Calculate

      
      , where 
      
      
      
      is the 405 nm signal scaled to the 470 nm baseline.
Expected Results[2][7][10][11]
  • M4 Activation: Significant reduction in the frequency and amplitude of spontaneous DA transients within 10–20 minutes post-injection.

  • M5 Activation (VTA): If recording in NAc but stimulating M5 in VTA, expect a sustained increase in basal fluorescence and transient frequency.

Protocol C: Microdialysis with HPLC-ECD

Best for: Quantifying absolute extracellular concentration (tonic levels) over long durations (minutes to hours). Target: Assessing the sustained "tone" set by M4 autoreceptors.

Rationale

While FSCV measures sub-second changes, it is poor at detecting slow, tonic shifts in basal dopamine levels. Microdialysis bridges this gap, essential for validating the therapeutic potential of M1/M4 agonists in schizophrenia models.

Materials[2]
  • Probes: CMA/7 or similar (2 mm membrane length, 6 kDa cutoff).

  • Perfusion Fluid: aCSF containing Physostigmine (0.1–1 µM) .

    • Critical: Physostigmine (AChE inhibitor) is often required to elevate endogenous ACh levels enough for M4 PAMs to have a substrate to modulate.

  • Detection: HPLC with Electrochemical Detection (ECD) or LC-MS/MS.

Step-by-Step Workflow
  • Probe Implantation:

    • Implant guide cannula 24 hours prior or perform acute implantation in anesthetized animals (though awake is preferred for physiological relevance).

  • Perfusion:

    • Perfuse at 1.0 µL/min. Discard the first 60–90 minutes (equilibration).

  • Sampling:

    • Collect samples every 15–20 minutes.

    • Collect 3 baseline samples (<10% variability).

  • Reverse Dialysis (Retrodialysis):

    • Introduce the mAChR agonist (e.g., Xanomeline or VU0467154) directly through the probe to avoid systemic confounds.

    • Concentration in perfusate should be 10–100x the target tissue concentration due to probe recovery rates (typically 10–15%).

  • Analysis:

    • Inject 5–10 µL into HPLC.

    • Compare Area Under Curve (AUC) of dopamine peaks between Baseline and Drug phases.

Summary Comparison of Techniques

FeatureFSCV (Slice)dLight (In Vivo)Microdialysis
Temporal Resolution Sub-second (<100 ms)Sub-second (<100 ms)Minutes (10-20 min)
Spatial Resolution High (Single terminal field)High (Cell-type specific)Low (Regional average)
Primary Measure Release Probability / ReuptakeTransients / Circuit DynamicsBasal Tone / Absolute Conc.
mAChR Sensitivity Best for M5 (evoked)Best for M4/M5 (behavioral)Best for M4 (tonic inhibition)
Invasiveness Ex vivo (Tissue damage)Moderate (Fiber implant)High (Probe size ~300µm)

References

  • Threlfell, S., et al. (2012). Striatal Dopamine Release Is Triggered by Synchronized Activity in Cholinergic Interneurons. Neuron.[1][8][9] Link

    • Key Insight: Establishes the nAChR-mediated driving of DA release, which M4 receptors modul
  • Patriarchi, T., et al. (2018). Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors.[10] Science. Link

    • Key Insight: Development of dLight1 for in vivo photometry.
  • Foster, D. J., et al. (2016). Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release. Neuron.[1][8][9] Link

    • Key Insight: Mechanistic detail on VU0467154 and the M4-endocannabinoid-DA p
  • Shin, J. H., et al. (2015). Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens. Proceedings of the National Academy of Sciences. Link

    • Key Insight: Role of M5 receptors in potentiating DA release.[1][2][6][11]

  • Rice, M. E., & Cragg, S. J. (2004). Nicotine amplifies reward-related dopamine signals in striatum. Nature Neuroscience. Link

    • Key Insight: FSCV protocols for distinguishing cholinergic modul

Sources

Application in the development of treatments for cognitive disorders.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Screening of 3D Cerebral Organoids for Synaptic Plasticity and Network Synchrony

Abstract

The failure rate of central nervous system (CNS) drug candidates remains alarmingly high (>90%), primarily due to the poor translational validity of 2D neuronal cultures and rodent models in predicting human cognitive efficacy. This Application Note details a validated workflow for assessing synaptic plasticity —the cellular correlate of learning and memory—using human iPSC-derived cerebral organoids. By coupling high-density Micro-Electrode Arrays (MEA) with High-Content Imaging (HCI), this protocol provides a dual-readout system (functional and structural) to screen compounds for cognitive enhancement or neuroprotective effects against synaptotoxicity.

Introduction: The "Cognition-in-a-Dish" Challenge

Cognitive disorders (Alzheimer’s, Schizophrenia) are characterized by the loss of synaptic density and the disruption of neural network oscillations. Traditional 2D cultures lack the complex cytoarchitecture required to sustain these oscillations.

Why 3D Cerebral Organoids?

  • Cytoarchitecture: Recapitulates the laminated structure of the human cortex.

  • Network Activity: Spontaneous synchronization and bursting events mimic in vivo local field potentials (LFPs).

  • Synaptic Density: Allows for the quantification of pre- and post-synaptic colocalization (puncta) in a volumetric space.

Table 1: Model Comparison for Cognitive Drug Discovery

Feature2D Neuronal CultureMurine Slice Culture3D Human Cerebral Organoid
Human Genetic Background YesNoYes
Synaptic Connectivity Random/PlanarPhysiological (Mouse)Physiological (Human 3D)
Network Oscillations Weak/DisorganizedStrongComplex/Synchronized
Throughput HighLowMedium (with HCS)
Relevance to Cognition LowMediumHigh (Synaptic Plasticity)

Mechanistic Basis: The Target Pathway

To screen for cognitive efficacy, we target the NMDA Receptor-Dependent LTP (Long-Term Potentiation) pathway. Successful drug candidates should enhance or restore signaling through this cascade, leading to increased AMPA receptor insertion and dendritic spine growth.

LTP_Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Ca2+ Influx) Glutamate->NMDAR Ca2 Intracellular Ca2+ NMDAR->Ca2 Activation CaMKII CaMKII (Auto-phosphorylation) Ca2->CaMKII Binds Calmodulin CREB CREB (Transcription Factor) CaMKII->CREB Signaling AMPA_Insert AMPA Receptor Insertion CaMKII->AMPA_Insert Phosphorylation BDNF BDNF Expression CREB->BDNF Synapse Synaptic Strengthening (LTP) BDNF->Synapse Structural Growth AMPA_Insert->Synapse Functional Potentiation

Figure 1: The NMDA-dependent signaling pathway targeted in this screen. Drug candidates are evaluated on their ability to rescue deficits in this cascade, measured via Ca2+ transients and synaptic protein expression.

Experimental Protocol: The Dual-Readout Screen

This workflow utilizes a "Paired Analysis" approach: the same organoids are first analyzed functionally (MEA) and then fixed for structural analysis (HCI).

Phase 1: Organoid Generation & Maturation (Days 0-90)
  • Objective: Generate cortical organoids with mature synaptic networks.

  • Key Reagent: Matrigel (scaffold), Neural Induction Medium.

  • Critical Step: Prolonged culture (>90 days) is required for the shift from GABAergic dominant to Glutamatergic dominant signaling, which is essential for LTP-like activity.

Phase 2: Functional Screening (MEA)
  • Instrument: Axion BioSystems Maestro or equivalent High-Density MEA.

  • Protocol:

    • Plating: Transfer mature organoids (Day 90+) to 48-well MEA plates coated with PEI/Laminin. Allow 48 hours for settling and electrode contact.

    • Baseline Recording: Record spontaneous activity for 15 minutes (Temp: 37°C, CO2: 5%).

    • Compound Dosing:

      • Negative Control: 0.1% DMSO.[1]

      • Positive Control (Toxicity): 10 µM Glutamate (Excitotoxicity).

      • Positive Control (Plasticity): 10 µM Rolipram (PDE4 inhibitor, cAMP enhancer).

      • Test Compounds: 4-point dilution series.

    • Post-Dose Recording: Record at 1h, 24h, and 48h post-treatment.

Data Interpretation (MEA):

  • Mean Firing Rate (MFR): General excitability.

  • Network Burst Frequency: Measure of synchronized population activity (Cognitive proxy).

  • Synchrony Index: 0 (random) to 1 (perfectly locked). Higher synchrony often correlates with mature, healthy networks.

Phase 3: Structural Screening (High-Content Imaging)
  • Objective: Quantify synaptic density (Synaptotoxicity vs. Synaptogenesis).

  • Protocol:

    • Fixation: Fix organoids directly in the MEA plate using 4% PFA for 45 mins (gentle exchange to avoid detachment).

    • Clarification (Optional but Recommended): Use a tissue clearing reagent (e.g., SCALEview) to image deeper (>100µm) into the organoid.

    • Immunostaining:

      • Presynaptic Marker: Anti-Synapsin I (Green).

      • Postsynaptic Marker: Anti-PSD95 (Red).

      • Neuronal Marker: Anti-MAP2 (Blue).

    • Imaging: Confocal High-Content Imager (e.g., PerkinElmer Opera Phenix). Z-stack acquisition (5µm steps).

Data Interpretation (HCI):

  • Synaptic Puncta Density: Count of colocalized (Green + Red) spots along MAP2+ neurites.

  • Neurite Outgrowth: Total MAP2 area/skeletonization.

Workflow Diagram

Workflow iPSC Human iPSCs EB Embryoid Body (Day 0-5) iPSC->EB Maturation Cortical Maturation (Day 6-90) EB->Maturation MEA MEA Analysis (Functional Readout) Maturation->MEA Transfer to MEA Plate Dosing Compound Treatment (24-48h) MEA->Dosing Baseline Recorded Fixation Fixation & Staining (Synapsin/PSD95) MEA->Fixation Endpoint Dosing->MEA Post-Dose Recording HCI High-Content Imaging (Structural Readout) Fixation->HCI

Figure 2: The integrated screening workflow. Note that the same biological samples are used for both functional (MEA) and structural (HCI) assays to maximize data correlation.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every plate must meet the following criteria:

  • Z-Factor > 0.4: Calculated using the DMSO (Negative) and Glutamate (Positive/Toxic) controls.

    • Formula:

      
      
      
  • Baseline Activity: Organoids must show a Mean Firing Rate > 2 Hz and > 5 Network Bursts per minute before dosing to be included in the analysis.

  • Viability Normalization: At the end of the assay, perform an ATP-based viability assay (e.g., CellTiter-Glo 3D) to distinguish between specific synaptic effects and general cytotoxicity.

References

  • Lancaster, M. A., et al. (2013). Cerebral organoids model human brain development and microcephaly.[2] Nature. [Link]

  • Quadrato, G., et al. (2017). Cell diversity and network dynamics in photosensitive human brain organoids. Nature. [Link]

  • Negri, J., et al. (2020). High-Content Synaptic Phenotyping in Human Cellular Models. Frontiers in Cellular Neuroscience. [Link]

  • Popova, G., et al. (2023). Human Microglia States are Conserved Across Experimental Models and Regulate Neural Network Activity. Cell Stem Cell. [Link]

  • FDA Guidance. (2023). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SYN-8492 Topic: Yield Optimization: Quinuclidin-3-yldi-o-tolylmethanol hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric-Chelation" Trap

User reports indicate low yields (<40%) and difficulty isolating the target hydrochloride salt of Quinuclidin-3-yldi-o-tolylmethanol .

Diagnosis: This synthesis fails not due to a single error, but a convergence of two antagonistic chemical behaviors:

  • Steric Hindrance: The ortho-methyl groups on the tolyl rings create a massive steric barrier, significantly retarding the second Grignard addition (Ketone

    
     Tertiary Alcohol).
    
  • Nitrogen Chelation: The basic nitrogen of the quinuclidine ring acts as a Lewis base, coordinating tightly with Magnesium species (

    
    ), forming an insoluble "cement" that traps the product during workup.
    

The following guide restructures the protocol to bypass these barriers, aiming for yields >75%.

Module 1: Critical Reagent Preparation

Standard commercial reagents are often insufficient for this sterically demanding reaction.

1.1 Grignard Reagent Quality Control

The o-tolylmagnesium bromide must be "hot" (highly active). Old bottles with precipitated solids will fail to push the reaction past the ketone intermediate.

  • Recommendation: Titrate your Grignard reagent immediately before use using Knochel’s method (LiCl/Iodine) [1].

  • Target Concentration: 1.0 M – 1.5 M in THF (Ether is too low-boiling for the required thermal energy).

1.2 Substrate Preparation

The starting material, Ethyl 3-quinuclidinecarboxylate , must be free of Quinuclidin-3-one (ketone) impurities and water.

  • Pre-treatment: Distill the ester under vacuum or dry over activated 4Å molecular sieves for 12 hours.

Module 2: Optimized Reaction Protocol

This protocol utilizes a "High-Thermal-Load" strategy to overcome the steric barrier of the di-o-tolyl addition.

Step-by-Step Workflow

1. The Setup:

  • Vessel: 3-neck round bottom flask, flame-dried, N2 atmosphere.

  • Solvent System: Anhydrous THF (Tetrahydrofuran). Note: Do not use Diethyl Ether; the reflux temperature (35°C) is insufficient to drive the second addition.

2. The "Reverse" Addition (Critical for Yield): Instead of adding Grignard to the ester, add the ester to the Grignard . This ensures the ester always encounters a massive excess of nucleophile, favoring double addition over side reactions.

3. Stoichiometry & Temperature Profile:

ParameterValueRationale
o-TolylMgBr 3.5 - 4.0 equivalents Excess required to compensate for enolization and drive the sluggish second addition.
Addition Temp 0°C to 5°CControl exotherm during the initial ketone formation.
Ramp Rate 10°C / 15 minsGradual warming prevents runaway side reactions.
Reaction Temp Reflux (66°C) Mandatory. The second tolyl group will not add at room temperature due to steric clash.
Time 12 - 18 HoursMonitor by HPLC/TLC. Disappearance of the mono-tolyl ketone intermediate is the endpoint.

4. The "Chelation-Break" Workup: Standard NH4Cl quenching causes the Mg-Amine complex to crash out as a sticky gum, trapping your product.

  • Protocol: Cool to 0°C. Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Mechanism: Tartrate binds Mg^2+ more strongly than the quinuclidine nitrogen, liberating your amine into the organic phase [2]. Stir vigorously for 2 hours until two clear layers form.

Module 3: Salt Formation & Isolation

Direct gassing with HCl often leads to hygroscopic oils. Use this solvent-controlled crystallization.

  • Extraction: Extract the aqueous phase with EtOAc (3x). Combine organics, wash with brine, dry over Na2SO4.

  • Concentration: Evaporate solvent to obtain the crude free base (often a viscous oil/foam).

  • Salting Out:

    • Dissolve crude base in minimal Isopropanol (IPA) .

    • Add HCl in IPA (5-6N) dropwise at 0°C until pH reaches 2-3.

    • Do not use aqueous HCl.

    • Add Diethyl Ether as an anti-solvent until turbidity persists.

    • Refrigerate at -20°C for 12 hours. Filter the white crystalline solid.

Visualizing the Pathway

The following diagram illustrates the critical "Stall Point" where the reaction often fails and the chelation issue.

SynthesisPath cluster_trap The Yield Trap Ester Ethyl 3-quinuclidinecarboxylate Ketone Intermediate: Quinuclidin-3-yl o-tolyl ketone Ester->Ketone Fast Addition (0°C) Grignard o-TolylMgBr (4.0 eq, THF) Grignard->Ketone Stall STERIC STALL POINT (Requires Reflux) Ketone->Stall 2nd Addition Complex Mg-Amine Complex (Trapped Product) Stall->Complex Incomplete Workup Target Target Free Base (Quinuclidin-3-yldi-o-tolylmethanol) Stall->Target Reflux (18h) + Rochelle's Workup Rochelle Rochelle's Salt (Quench) Salt Final Product: HCl Salt Target->Salt HCl/IPA Crystallization

Caption: Figure 1. Reaction pathway highlighting the steric stall point and the necessity of Rochelle's salt to bypass the Mg-Amine complex trap.

Troubleshooting FAQ

Q1: I see a large spot on TLC that isn't starting material or product. What is it? A: This is likely the mono-tolyl ketone . If this persists, your reaction temperature was too low, or the Grignard degraded.

  • Fix: Add 1.0 eq fresh Grignard and reflux for an additional 4 hours.

Q2: The product "oiled out" when I added HCl. A: This is common if water is present or the solvent is too polar.

  • Fix: Decant the solvent. Dissolve the oil in a small amount of hot Isopropanol, then let it cool slowly. If it oils again, scratch the glass with a spatula to induce nucleation or seed with a known crystal.

Q3: Why use o-TolylMgBr instead of o-TolylLi? A: While organolithiums are more reactive and might overcome sterics faster, they are prone to competing deprotonation (alpha to the ester/ketone) leading to enolates rather than addition products. Grignard reagents are softer nucleophiles and preferred here, provided thermal energy (reflux) is supplied.

References
  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[1][2][3][4][5][6][7][8]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.[7] (Classic reference for Rochelle's salt workup of amino-Grignards).

  • Sigma-Aldrich. (2024). Grignard Reagents Technical Bulletin.

Sources

Overcoming solubility issues with Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride

  • Compound Identity: this compound[1]

  • Common Name: Bicarphen[1]

  • CAS Number: 57734-70-0[1]

  • Molecular Class: Quinuclidine derivative (Sterically hindered tertiary amine)

Introduction: The Solubility Paradox

Researchers often underestimate the solubility challenges of this compound because it is a hydrochloride salt . While HCl salts generally imply water solubility, Quinuclidin-3-yldi-o-tolylmethanol presents a unique physicochemical conflict:

  • The Hydrophilic Head: The quinuclidine nitrogen is basic (pKa ~9.5–10.5) and, when protonated, seeks water.

  • The Lipophilic Shield: The two o-tolyl (ortho-methylphenyl) groups create a massive hydrophobic shell. The ortho positioning of the methyl groups adds significant steric hindrance, disrupting the crystal lattice and making the molecule prone to "oiling out" rather than dissolving or crystallizing cleanly.

This guide addresses the specific failures caused by this conflict.

Part 1: Troubleshooting Guide (Q&A Format)

Scenario A: Biological Assays (In Vitro)

Q: Why does the compound precipitate when I add it to PBS (pH 7.4), even though it dissolved in water? A: This is a classic pH-Solubility Profile failure.

  • The Mechanism: The quinuclidine nitrogen must remain protonated (

    
    ) to stay soluble in water. While the compound is stable in pure water (pH < 6 due to the HCl), Phosphate Buffered Saline (PBS) at pH 7.4 shifts the equilibrium toward the free base . Because of the bulky di-o-tolyl groups, the free base is virtually insoluble in water (
    
    
    
    ) and precipitates immediately.
  • The Fix:

    • Dissolve in DMSO first: Prepare a 1000x stock solution in pure DMSO.

    • Rapid Dilution: Spike this into the buffer while vortexing. Ensure the final DMSO concentration is <0.5% (or as tolerated by your assay).

    • Acidify the Buffer (If possible): If your protein/cell line tolerates it, lowering the assay pH to 6.5 significantly stabilizes the salt form.

Q: I see a fine "haze" or turbidity in my stock solution after 24 hours at 4°C. A: This is likely the Common Ion Effect or Oiling Out .

  • The Mechanism: If you dissolved the compound in saline (0.9% NaCl) or a high-chloride buffer, the excess chloride ions (

    
    ) in the solvent suppress the dissociation of the drug's hydrochloride salt (
    
    
    
    ). This forces the equilibrium back toward the solid salt form.
  • The Fix:

    • Always prepare primary stocks in pure deionized water or DMSO , never directly in saline.

    • Dilute into saline only at the final step immediately before use.

Scenario B: Chemical Synthesis & Purification

Q: During recrystallization, the product forms a sticky oil instead of crystals. A: The "o-tolyl" groups are the culprit.

  • The Mechanism: The methyl groups in the ortho position create steric clashes that prevent the molecules from packing tightly into a crystal lattice. When the solvent evaporates or cools, the molecules aggregate in a disordered state (oil) rather than an ordered state (crystal).

  • The Fix (Trituration Protocol):

    • Dissolve the oil in a minimal amount of Dichloromethane (DCM) .

    • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Store at -20°C overnight. The oil should solidify into a white powder.

Part 2: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingStabilityApplication Context
Water (Milli-Q) High (>50 mg/mL)Good (pH acidic)Initial stock preparation.
PBS (pH 7.4) Poor / Unstable PrecipitatesAvoid for stock solutions.
DMSO Very High (>100 mg/mL)ExcellentPrimary stock for bio-assays.
Ethanol HighGoodSynthesis workup; formulation.
Saline (0.9% NaCl) Moderate to LowCommon Ion Effect In vivo injection (dilute only).
DCM / Chloroform ModerateGoodExtraction (Free base form).

Part 3: Decision Tree for Solubility Optimization

This logic flow ensures you select the correct preparation method based on your end-use.

SolubilityWorkflow Start Start: Quinuclidin-3-yldi-o-tolylmethanol HCl AppCheck What is the Application? Start->AppCheck InVivo In Vivo (Animal Injection) AppCheck->InVivo InVitro In Vitro (Cell/Enzyme Assay) AppCheck->InVitro Synthesis Synthesis / Purification AppCheck->Synthesis SalineQ Is Saline Required? InVivo->SalineQ DMSOStock Make 1000x Stock in DMSO InVitro->DMSOStock Recryst Recrystallization Synthesis->Recryst WaterStock Dissolve in Pure Water first SalineQ->WaterStock Yes Dilute Dilute to <5mg/mL in Saline (Avoid Common Ion Effect) WaterStock->Dilute BufferAdd Spike into Buffer (Keep DMSO < 0.5%) DMSOStock->BufferAdd PrecipCheck Did it precipitate? BufferAdd->PrecipCheck Acidify Lower Buffer pH to 6.5 or Add Cyclodextrin PrecipCheck->Acidify Yes OilIssue Oiling Out? Recryst->OilIssue Triturate Triturate: DCM + Ether Scratch Glass + Freeze OilIssue->Triturate Yes

Figure 1: Decision matrix for solubilizing Quinuclidin-3-yldi-o-tolylmethanol HCl based on experimental context.

Part 4: Scientific Rationale & Mechanism

To successfully handle this compound, one must understand the Steric-Hydrophobic Effect .

  • Steric Hindrance: The ortho-methyl groups on the phenyl rings are not just hydrophobic; they are bulky. They prevent the aromatic rings from lying flat (pi-stacking), which increases the energy required to form a stable crystal lattice. This explains the "oiling out" phenomenon during synthesis [1].

  • pKa vs. pH: The quinuclidine nitrogen has a pKa of approximately 10.8 (predicted) [2]. At pH 7.4, the ratio of ionized (soluble) to unionized (insoluble) species is governed by the Henderson-Hasselbalch equation. While a significant portion remains ionized, the extreme lipophilicity of the unionized fraction drives the equilibrium toward precipitation. This is why even a small shift in pH (7.0 to 7.4) can cause sudden crashing out [3].

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. (Contextual grounding on Common Ion Effect in HCl salts). Retrieved from [Link]

Sources

Common challenges in the synthesis of bicyclic amine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Bicyclic Amine Architectures (Tropanes, Quinuclidines, Azabicyclo[x.y.z]alkanes)

Introduction: The "Strain & Basic" Paradox

Welcome to the technical support hub for bicyclic amine synthesis. If you are here, you are likely encountering one of two fundamental adversaries: Ring Strain or Lewis Basicity .

Bicyclic amines (e.g., quinuclidines, tropanes) are high-value pharmacophores due to their ability to position nitrogen lone pairs in specific vectors (bioisosterism) and their high fraction of sp3 hybridization (


). However, the very features that make them desirable—rigid 3D structures and exposed nitrogens—make them synthetic nightmares. The nitrogen often poisons metal catalysts, while the bicyclic framework resists formation due to entropic and enthalpic penalties.

This guide addresses the three most common failure modes reported by our users: Catalyst Deactivation in RCM , Failure of SnAP Reagents , and Purification "Streaking."

Module 1: Ring-Closing Metathesis (RCM) Failures

Symptom: You are attempting to close a ring to form a bicyclic amine using a Grubbs-type catalyst. The starting material is consumed slowly or not at all; the catalyst turns black/inactive immediately.

Root Cause: Lewis Base Poisoning. The exposed nitrogen atom in your precursor is coordinating to the Ruthenium (Ru) center of the catalyst, displacing the phosphine or N-heterocyclic carbene ligand. This creates a thermodynamically stable but catalytically dead "ruthenium-amine" complex.

Troubleshooting Protocol: The "Masking" Strategy

Do not increase catalyst loading; it will only waste Ruthenium. You must mask the nitrogen's lone pair in situ.

MethodReagentProsCons
Protonation

-TsOH or HCl (1.0 equiv)
Simple; salt precipitates often aid isolation.Insoluble salts may hamper reactivity in non-polar solvents (DCM/Toluene).
Lewis Acid Ti(OiPr)

(1.0–1.2 equiv)
Maintains solubility; highly effective for secondary amines.Requires aqueous workup to remove Titanium; can cause emulsions.
N-Protection Boc/Cbz groupsPrevents poisoning entirely.Adds two synthetic steps (protection/deprotection).[1]
Recommended Workflow: The "In Situ" Ti-Protection
  • Dissolve the diene-amine precursor in anhydrous DCM (0.01 M concentration—dilution is critical for macrocyclization).

  • Add Ti(OiPr)

    
      (1.1 equiv) and stir for 15 minutes. The solution may change color slightly.
    
  • Add Grubbs II or Hoveyda-Grubbs II catalyst (2–5 mol%).

  • Reflux under Argon.

  • Workup: Quench with dilute NaOH or Rochelle’s salt to break the N-Ti complex before extraction.

Logic Visualization: RCM Decision Tree

RCM_Strategy Start Start: RCM of Amine Precursor CheckN Is Nitrogen Protected (Boc, Cbz, Ts)? Start->CheckN Proceed Proceed with Standard RCM (DCM, Reflux) CheckN->Proceed Yes Mask Nitrogen is Free Amine. Must Mask Lone Pair. CheckN->Mask No Workup CRITICAL: Basic Workup (NaOH/Rochelle's Salt) to release Amine Proceed->Workup Choice Choose Masking Agent Mask->Choice Acid Method A: Protonation Add 1.0 eq p-TsOH Choice->Acid Lewis Method B: Lewis Acid Add 1.1 eq Ti(OiPr)4 Choice->Lewis Acid->Proceed Lewis->Proceed

Figure 1: Decision logic for preventing catalyst poisoning during Ring-Closing Metathesis of amines.

Module 2: SnAP Reagent Protocols (Bode Synthesis)

Symptom: Low yield or hydrolysis during the synthesis of saturated N-heterocycles (morpholines, diazepines) using Stannyl Amine Protocol (SnAP) reagents.

Root Cause: Imine Instability or Copper Poisoning. The SnAP reaction relies on the formation of an imine between an aldehyde and the SnAP reagent, followed by a radical cyclization mediated by Cu(OTf)


. If the imine hydrolyzes (wet solvent) or if the radical step is quenched by oxygen, the reaction fails.
FAQ: SnAP Troubleshooting

Q: My imine intermediate looks messy by NMR. Should I purify it? A: No. SnAP imines are often unstable on silica. Filter the imine formation mixture through Celite to remove molecular sieves, evaporate the solvent, and carry the crude imine directly into the cyclization step.

Q: The cyclization step turns green/brown and stalls. A: This indicates oxidation of the Copper species or ligand mismatch.

  • Fix 1: Ensure you are using 2,6-lutidine as the ligand.[2] It is non-negotiable for most SnAP reagents.

  • Fix 2: Use HFIP (Hexafluoroisopropanol) as a co-solvent. The standard ratio is DCM:HFIP (4:1). HFIP stabilizes the radical cation intermediates.

Standard Operating Procedure (SOP): SnAP Cyclization
  • Imine Formation: Aldehyde (1.0 eq) + SnAP Reagent (1.0 eq) + 4Å Molecular Sieves in DCM. Stir 2h. Filter & Concentrate.

  • Cyclization Cocktail:

    • Copper(II) Triflate (Cu(OTf)

      
      ) (1.0 eq)
      
    • 2,6-Lutidine (1.0 eq)[3]

    • Solvent: DCM/HFIP (4:1 ratio)

  • Execution: Add the crude imine to the copper cocktail. Stir 12h at RT.[3]

  • Quench: Add 10% aqueous NH

    
    OH . Why? You must break the strong Cu-amine chelation to release your product into the organic layer.
    
Mechanism Visualization

SnAP_Mechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Unstable) Aldehyde->Imine -H2O (Sievest) SnAP SnAP Reagent (SnBu3-Amine) SnAP->Imine Radical C-Centered Radical (via Cu(II) oxidation) Imine->Radical Cu(OTf)2 / HFIP Cyclization Intramolecular Radical Capture Radical->Cyclization Fast Product Bicyclic Amine Cyclization->Product Workup (NH4OH)

Figure 2: Simplified mechanistic flow of SnAP reagent cyclization.

Module 3: Purification & Isolation

Symptom: Your reaction worked (LCMS confirms mass), but the product streaks across the TLC plate and vanishes on the silica column.

Root Cause: Silanol Interaction. Silica gel is acidic (


). Bicyclic amines are often basic (

9–11). They protonate on the column, sticking irreversibly to the stationary phase.
The "Anti-Streak" Toolkit
Solvent ModifierConcentrationMechanismBest For
Triethylamine (Et

N)
1–5% v/vCompetitively binds silanol sites.Standard flash chromatography.
Ammonia (7N in MeOH) 1–10% v/vStronger base; increases polarity.Very polar amines; "DCM/MeOH/NH

" systems.
Alumina (Basic) Stationary PhaseReplaces acidic silica with basic alumina.Acid-sensitive amines (e.g., enamines).

Pro-Tip: If using Et


N, pre-flush the column with the eluent containing Et

N before loading your sample. This "neutralizes" the column ahead of time.

References

  • RCM Protection Strategies

    • Fürstner, A., et al. "Ring Closing Alkyne Metathesis. Stereoselective Synthesis of Cyclophanes and Bicyclic Alkaloids." J. Am. Chem. Soc.[3]1996 , 118, 12349. Link

    • Note: Establishes the Ti(OiPr)4 protocol.
  • SnAP Reagents

    • Vo, C. T., et al. "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Nature Chem.[3]2014 , 6, 310. Link

    • Note: The found
  • Purification of Amines

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem.1997 , 62, 7512. Link

    • Note: Essential for identifying Et3N salts in your final NMR.
  • Radical-Polar Crossover (Modern Photoredox)

    • ResearchGate Snippet Reference: "Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections." (2024). Link

Sources

Chiral Separation Technical Support Center: Quinuclidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Optimization of Chiral HPLC for Quinuclidine Derivatives (e.g., 3-Quinuclidinol, Solifenacin) Operator: Senior Application Scientist

Introduction: The Quinuclidine Challenge

Welcome to the technical support hub for quinuclidine separations. Quinuclidines (bicyclic amines) present a specific set of chromatographic challenges:

  • High Basicity: With a

    
     typically between 10–11, these amines interact strongly with residual silanols on silica-based chiral stationary phases (CSPs), causing severe peak tailing.
    
  • Weak Chromophores: Precursors like 3-quinuclidinol lack significant UV absorption, complicating detection.

  • Structural Rigidity: The bicyclic cage structure often requires specific steric "fits" within the chiral selector grooves.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Column Selection & Screening Strategy

Expert Insight: The Polysaccharide Dominance

For quinuclidine scaffolds, Amylose and Cellulose carbamates are the gold standard. The rigid bicyclic amine fits well into the chiral grooves of these helical polymers.

Recommended Column Inventory:

PriorityCSP TypeCommercial ExamplesWhy it works
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Lux Amylose-1, IAHigh success rate for Solifenacin and general quinuclidines.
2 (Secondary) Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC, Lux Cellulose-2The chlorinated selector offers unique electronic interactions for difficult separations.
3 (Alternative) Amylose tris(3-chloro-4-methylphenylcarbamate) Chiralpak OZ-H, Lux Amylose-2Effective when standard AD/OD phases show partial separation.
Screening Protocol (Self-Validating)
  • Step 1: Begin with Immobilized Phases (e.g., IA, IC) if available. This allows the use of extended solvent ranges (THF, DCM) which can alter selectivity.

  • Step 2: If using Coated Phases (AD, OD), strictly limit solvents to Hexane/Alcohol mixtures to prevent stripping the selector.

Module 2: Mobile Phase Engineering

The Critical Role of Basic Additives

WARNING: Attempting to separate quinuclidines without a basic additive will result in "shark-fin" peaks and irreversible adsorption.

Standard Mobile Phase (Normal Phase):

  • Base: n-Hexane / Heptane (80-90%)

  • Modifier: Ethanol or Isopropanol (10-20%)

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Why DEA? DEA competes with the quinuclidine analyte for the acidic silanol sites on the silica support. By saturating these sites, DEA "smooths" the surface, allowing the analyte to interact solely with the chiral selector.

Visualization: Method Development Workflow

G Start Start: Quinuclidine Sample CheckUV Check UV Activity (Is there a chromophore?) Start->CheckUV Derivatize Derivatize (e.g., Benzoyl Chloride) CheckUV->Derivatize No (e.g. 3-Quinuclidinol) Screening Column Screening (AD-H, IC, IA) CheckUV->Screening Yes (e.g. Solifenacin) Derivatize->Screening MobilePhase Mobile Phase Selection (Hex/EtOH + 0.1% DEA) Screening->MobilePhase Eval Evaluate Resolution (Rs) MobilePhase->Eval Optimize Optimize Temp & Alcohol Type Eval->Optimize Rs < 1.5 Final Validated Method Eval->Final Rs > 1.5 Optimize->Eval

Figure 1: Decision matrix for developing chiral methods for quinuclidine derivatives, highlighting the critical derivatization step for non-UV active precursors.

Module 3: Detection & Sensitivity

The "Invisible" Analyte Problem

3-Quinuclidinol (a key precursor) has negligible UV absorbance above 210 nm. Using low wavelengths (205-210 nm) in Normal Phase is risky due to UV cutoff interference from additives like TEA.

Protocol: Pre-Column Derivatization To ensure robust detection, convert the amino-alcohol into a benzoate ester.

  • Reagents: Benzoyl chloride, Triethylamine, DCM.

  • Reaction: Mix sample with excess Benzoyl chloride/TEA in DCM for 30 mins at RT.

  • Quench: Add water to hydrolyze excess reagent.

  • Result: The resulting O-benzoyl-3-quinuclidinol has a strong chromophore at 254 nm , allowing high-sensitivity detection.

Module 4: Troubleshooting & FAQs

Q1: My peaks are tailing severely (As > 1.5). I am already using 0.1% DEA.

Diagnosis: The silanol activity of your specific column lot may be high, or the "memory effect" of the column is working against you. Corrective Action:

  • Increase Additive: Bump DEA to 0.2% . Do not exceed 0.5% as it may degrade the silica.

  • Switch Additive: Try Ethanolamine or Ethylenediamine (0.1%).[1] These bidentate amines are often more effective at masking stubborn silanols than DEA.

  • Column History Check: If this column was previously used with acidic additives (TFA), it may require extensive flushing (20 column volumes of IPA + 0.5% DEA) to neutralize the stationary phase.

Q2: I have separation, but Resolution (Rs) is only 1.2. How do I get to baseline (Rs > 1.5)?

Diagnosis: Thermodynamic limitations. Corrective Action:

  • Temperature Control: Construct a Van't Hoff plot.

    • Case A (Enthalpic Control): Lower temperature (e.g., 10°C or 15°C). This often increases resolution for Solifenacin on Amylose columns by reducing molecular vibration and "locking" the fit.

    • Case B (Entropic Control): If separation worsens at low temp, raise to 35-40°C (common for some derivatized quinuclidines on Chiralpak IC).

  • Alcohol Switch: Switch from Ethanol to Isopropanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks, often enhancing selectivity for bicyclic amines.

Q3: My baseline is drifting and noisy.

Diagnosis: UV Cutoff conflict. Corrective Action:

  • If using TEA/DEA, you cannot detect at <220 nm reliably.

  • Solution: Switch to Polar Organic Mode (POM) if possible (Acetonitrile/Methanol/DEA/Acetic Acid). Acetonitrile has a lower UV cutoff than Hexane/Ethyl Acetate mixtures. Alternatively, perform the derivatization step (Module 3) to move detection to 254 nm.

Visualization: The Silanol Suppression Mechanism

G Silanol Silanol (Acidic Site) DEA DEA (Additive) DEA->Silanol Strong Binding (Masking) Quin Quinuclidine (Analyte) Quin->Silanol Blocked! Selector Chiral Selector Quin->Selector Chiral Recognition

Figure 2: Mechanism of action for basic additives. DEA (Green) preferentially binds to acidic silanols (Red), preventing the Quinuclidine analyte (Blue) from non-specific binding, forcing it to interact with the Chiral Selector (Yellow).

References

  • Phenomenex Technical Notes. Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column.Link

  • Pullela, V. et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor.[2] Journal of Chromatographic Science. Link

  • Stringham, R.W. et al. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[3] Chirality.[3][4][5][6] Link

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized Columns).Link

Sources

Technical Support Center: Bicarphene Hydrochloride Stability & Degradation

[1][2][3]

Product: Bicarphene Hydrochloride (Sequifenadine HCl) Chemical Class: Quinuclidine derivative / Diarylcarbinol Therapeutic Category: H1-Antihistamine / Antiserotonin CAS: 57734-70-0 (HCl salt)[1][2][3]

Critical Troubleshooting Guide (FAQ)

Q1: I am observing a new impurity peak (RRT ~0.85) appearing during acidic stress testing.[1][2][3] What is the likely mechanism?

Diagnosis: Acid-Catalyzed Dehydration.[1][2][3] Technical Insight: Bicarphene hydrochloride contains a tertiary alcohol group adjacent to a bulky quinuclidine ring and two o-tolyl rings.[1][2][3][4] While the steric bulk of the o-tolyl groups provides some protection, the benzylic-like tertiary alcohol is susceptible to acid-catalyzed dehydration (E1 mechanism).[1][2][3] Mechanism:

  • Protonation of the hydroxyl group (-OH

    
     -OH
    
    
    ).[1][2][3]
  • Loss of water to form a carbocation stabilized by the adjacent aryl rings.[1][2][3]

  • Elimination of a proton from the adjacent C3 position of the quinuclidine ring.[1][2][3]

  • Formation of the exocyclic alkene (Quinuclidin-3-ylidene derivative).[1][2][3] Action: Verify the peak using LC-MS. A mass loss of 18 Da (

    
     vs. parent 322) confirms dehydration.[1][2][3]
    
Q2: The assay value is dropping in oxidative conditions (3% H₂O₂), but no single major degradant corresponds to the loss. Why?

Diagnosis: N-Oxide Formation and Secondary Breakdown.[1][2][3] Technical Insight: The quinuclidine nitrogen is a tertiary amine.[1][2][3] In the presence of peroxides, it readily undergoes oxidation to form the N-oxide .[1][2][3] However, quinuclidine N-oxides can be thermally unstable or hygroscopic, leading to poor recovery or peak broadening in unbuffered HPLC methods.[1][2][3] Action:

  • Check your mobile phase pH.[1][2][3] N-oxides often elute earlier than the parent amine in Reverse Phase (RP) chromatography due to increased polarity.[1][2][3]

  • Ensure your detector wavelength is optimized; N-oxidation does not significantly alter the chromophore (aryl rings), so UV detection remains valid, but peak shape issues may mask the impurity.[1][2][3]

Q3: My solid-state samples are showing physical deliquescence and assay drift. Is Bicarphene HCl hygroscopic?

Diagnosis: Hygroscopic Instability.[1][2][3] Technical Insight: Hydrochloride salts of amine-containing drugs, particularly those with quinuclidine moieties, can be hygroscopic.[1][2][3] Moisture uptake facilitates hydrolysis (if applicable) and increases molecular mobility, accelerating solid-state degradation.[1][2][3] Action: Store reference standards in a desiccator at -20°C. For formulation stability, maintain Relative Humidity (RH) < 60%.

Degradation Pathways & Mechanisms[1][2][3][5]

The following diagram illustrates the primary degradation pathways for Bicarphene Hydrochloride: Oxidative N-dealkylation/N-oxidation and Acid-Catalyzed Dehydration .[1][2][3]

Bicarphene_DegradationBicarpheneBicarphene HCl(Sequifenadine)[M+H]+: 322N_OxideBicarphene N-Oxide(Oxidative Impurity)[M+H]+: 338Bicarphene->N_OxideOxidation (H2O2)N-oxidation of quinuclidineCarbocationTertiary CarbocationIntermediateBicarphene->CarbocationAcid Stress (0.1N HCl)Protonation & -H2ORadicalBenzylic RadicalSpeciesBicarphene->RadicalUV Light(Photo-excitation)AlkeneDehydrated Analog(Quinuclidin-3-ylidene)[M+H]+: 304Carbocation->AlkeneElimination (-H+)PhotoProductPhoto-OxidationProductsRadical->PhotoProductRadical Recombination

Figure 1: Primary degradation pathways of Bicarphene HCl including oxidation (N-oxide formation) and acid-catalyzed dehydration.[1][2][3][5]

Standardized Stress Testing Protocol

To validate the stability-indicating nature of your analytical method, follow this "Self-Validating" stress protocol.

Experimental Workflow
Stress TypeConditionTarget DegradationMechanistic Note
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24 hrs5–20%Targets the tertiary alcohol (Dehydration).[1][2][3] Monitor for [M-18] peak.[1][2][3]
Base Hydrolysis 0.1 N NaOH, 60°C, 4–24 hrs< 5%Bicarphene is generally stable in base; quinuclidine ring is robust against alkaline hydrolysis.[1][2][3]
Oxidation 3% H₂O₂, RT, 2–6 hrs10–20%Targets the tertiary Nitrogen.[1][2][3] Expect N-oxide formation (+16 Da).[1][2][3]
Thermal (Solid) 80°C, 7 days< 5%Tests solid-state stability.[1][2][3]
Photolytic 1.2 million lux-hoursVariableBenzylic positions may be sensitive to radical formation.[1][2][3]
Analytical Method Parameters (Recommended)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) — High pH is preferred for quinuclidines to improve peak shape.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (non-selective) and 254 nm (aromatic).[1][2][3]

References

  • National Center for Biotechnology Information (PubChem). Sequifenadine Hydrochloride (CID 42553).[1][2][3] Accessed Jan 28, 2026.[1][2][3] [Link][1][2][3]

  • DrugCentral. Sequifenadine - Drug Summary.[1][2][3] Accessed Jan 28, 2026.[1][2][3] [Link][1][2][3]

  • Kaminka, M. E., et al. "The effect of the new Soviet antihistamine and antiserotonin preparation bikarfen on the central nervous system."[1][2][3][6] Farmakol Toksikol (1990).[1][2][3][6] [Link]

  • Pharmacompass. Sequifenadine Hydrochloride - Synonyms and Chemical Structure. Accessed Jan 28, 2026.[1][2][3] [Link]

Minimizing byproduct formation in quinuclidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry & Optimization) Subject: Minimizing Byproduct Formation in 1-Azabicyclo[2.2.2]octane (Quinuclidine) Synthesis

Part 1: The Critical Path (Mechanism & Overview)

Welcome to the Quinuclidine Synthesis Support Center. If you are experiencing low yields or high impurity profiles, the root cause almost invariably lies in the competition between intramolecular cyclization (desired) , intermolecular polymerization , and elimination .

The synthesis of the quinuclidine cage—typically via the cyclization of 4-(2-hydroxyethyl)piperidine (4-HEP) or its halogenated derivatives—is a textbook example of the Ruggli-Ziegler dilution principle fighting against Hofmann elimination .

The Reaction Landscape

The following diagram illustrates the kinetic competition occurring in your reactor. Your goal is to maximize Path A while suppressing Paths B and C.

Quinuclidine_Pathways Start 4-(2-Haloethyl) piperidine Intermediate Free Base Intermediate Start->Intermediate Deprotonation (pH Control) Product Quinuclidine (Target) Intermediate->Product Path A: Intramolecular SN2 (Kinetic Control) Vinyl 4-Vinylpiperidine (Elimination Impurity) Intermediate->Vinyl Path B: E2 Elimination (Thermal/Base Driven) Dimer Piperidine Dimers (Oligomerization) Intermediate->Dimer Path C: Intermolecular SN2 (Concentration Driven)

Figure 1: Reaction network showing the competition between cage formation (Path A), elimination to vinyl species (Path B), and dimerization (Path C).[1][2]

Part 2: Troubleshooting Modules

Module 1: High Levels of 4-Vinylpiperidine (Elimination)

Symptom: GC/HPLC shows a significant peak for 4-vinylpiperidine (or 4-ethylpiperidine if reducing conditions are used). Yields of quinuclidine are suppressed.[3]

The Science: This is an E2 elimination problem. The nitrogen lone pair acts as a base to abstract a proton from the


-carbon of the ethyl side chain rather than acting as a nucleophile to attack the 

-carbon. This is favored by high temperatures and strong, bulky bases.

Protocol Adjustment:

ParameterCurrent State (Likely Issue)Optimized StateRationale
Temperature >120°C (Liquid Phase)80°C - 100°C Elimination has a higher activation energy than substitution; lowering T favors SN2.
Base Choice t-BuOK, LDA, or high conc. NaOHK₂CO₃ or dilute NaOH Strong, bulky bases favor proton abstraction (elimination). Weaker bases favor nucleophilic attack.
Solvent Non-polar (Toluene/Hexane)Polar Aprotic (ACN/DMF) Polar solvents stabilize the transition state for SN2 cage formation better than the E2 transition state.

Self-Validating Check: Run a small-scale reaction at 20°C lower than your current set point. If the ratio of Quinuclidine:Vinylpiperidine improves, your issue is thermal elimination.

Module 2: Oligomerization & Dimerization

Symptom: The reaction mixture is viscous, dark, or contains high molecular weight impurities (detected by LC-MS).

The Science: This is a concentration problem. Intermolecular reaction (Path C) is second-order with respect to substrate concentration (


), while the desired intramolecular cyclization (Path A) is first-order (

).

Protocol Adjustment: High-Dilution Technique

  • Do not dump all reagents in at once.

  • Dissolve the precursor (e.g., 4-(2-chloroethyl)piperidine HCl) in a separate vessel.

  • Add this solution dropwise over 4–6 hours into a large volume of refluxing solvent containing the base.

  • Target Concentration: Maintain instantaneous substrate concentration

    
    .
    
Module 3: Gas-Phase Dehydration Issues (Solid Acid Catalysts)

Symptom: Using alumina or zeolite catalysts (e.g., H-ZSM-5) for the direct dehydration of 4-(2-hydroxyethyl)piperidine results in rapid catalyst deactivation or low conversion.

The Science: Coking and pore blockage are the primary failure modes. The basic nitrogen of the quinuclidine product can poison the acid sites of the catalyst, preventing turnover.

Troubleshooting Guide:

  • Check Space Velocity (WHSV):

    • Issue: If WHSV is too low, the product resides on the catalyst too long, leading to polymerization (coking).

    • Fix: Increase flow rate to reduce residence time.

  • Carrier Gas:

    • Ensure a high ratio of inert carrier gas (N₂ or He) to dilute the reactant. This mimics the "high dilution" principle in the gas phase.

  • Temperature Window:

    • Optimal: 280°C – 320°C.

    • Warning: Above 350°C, thermal cracking and aromatization (pyridine formation) increase exponentially.

Part 3: Diagnostic Workflow

Use this decision tree to diagnose your specific synthesis failure.

Troubleshooting_Tree Start Identify Major Impurity (GC/LC-MS) Q1 Is it 4-Vinylpiperidine? Start->Q1 Q2 Is it High MW / Dimer? Q1->Q2 No Sol1 Action: Lower Temp Switch to Weaker Base Q1->Sol1 Yes Q3 Is it 4-Ethylpiperidine? Q2->Q3 No Sol2 Action: Increase Dilution Slow Addition Rate Q2->Sol2 Yes Sol3 Action: Check Feedstock Purity (Remove Reducing Agents) Q3->Sol3 Yes

Figure 2: Diagnostic logic for identifying process corrections based on impurity profiling.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is 4-(2-chloroethyl)piperidine hydrochloride preferred over the free base as a starting material? A: Stability. The free base of 4-(2-chloroethyl)piperidine can undergo spontaneous intermolecular polymerization (self-alkylation) even at room temperature. Storing it as the HCl salt prevents this. The free base should be generated in situ immediately prior to cyclization.

Q: I am seeing "aromatized" byproducts (pyridine derivatives). What is happening? A: This indicates oxidative dehydrogenation. If you are running a gas-phase reaction over solid acids, your temperature is likely too high (>350°C), or there is oxygen leakage in your carrier gas stream. In liquid phase, this is rare unless strong oxidants are present.

Q: Can I use water as a solvent? A: Generally, no. While green chemistry advocates for water, quinuclidine formation via alkyl halide displacement is hindered in water due to solvation of the nucleophile and competition from hydrolysis (reverting to the alcohol). However, biphasic systems (Phase Transfer Catalysis) can be effective if optimized.

Q: How do I remove the 4-vinylpiperidine impurity if it's already formed? A: It is difficult to separate by distillation due to boiling point proximity.

  • Chemical Method:[2][3][4][5][6][7][8][9][10] Treat the mixture with a scavenger that reacts selectively with the vinyl group (e.g., a mild halogenation or Michael addition) to change its boiling point significantly, then distill.

  • Recrystallization:[11] Convert the crude amine mixture to a specific salt (e.g., picrate or hydrochloride) and recrystallize from ethanol/ether, where the quinuclidine salt is often less soluble.

References

  • Leonard, N. J., & Elkin, S. (1962). Unsaturated Amines. XVIII. The Synthesis of Quinuclidine. Journal of the American Chemical Society.[5] Link

  • Rubinstein, H., et al. (1960). Synthesis of Quinuclidine from 4-(2-Hydroxyethyl)piperidine. Acta Chemica Scandinavica. Link

  • Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition. Link

  • Stirling, C. J. (1960). Intramolecular Displacement and Elimination in Amino-halides. Journal of the Chemical Society. Link

  • US Patent 8,158,784 B2. (2012). Quinuclidine derivative useful in the preparation of mequitazine.[3] (Discusses elimination byproducts). Link

Sources

Technical Support Center: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Bicarphen)

[1][2]

Topic: Advanced Purification & Troubleshooting Guide Compound ID: Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0) Synonyms: Bicarphen, 3-[Bis(2-methylphenyl)hydroxymethyl]quinuclidine HCl Audience: Pharmaceutical Process Chemists, R&D Scientists[1]

Technical Overview

This compound (Bicarphen) is a potent antihistamine and sodium channel blocker.[1][2] Structurally, it consists of a rigid quinuclidine bicyclic amine bridged to two lipophilic o-tolyl rings.[1] This amphiphilic nature—combining a polar, ionizable amine with a bulky, hydrophobic diaryl tail—presents unique purification challenges.

The primary impurities typically encountered include:

  • Neutral Organics: Homocoupled biaryls (from Grignard synthesis) and unreacted ketones.[1]

  • Oxidation Products: Colored N-oxides or quinone-like species derived from the tolyl rings.[1]

  • Inorganic Salts: Magnesium salts (if isolated directly from Grignard workup).[1]

Troubleshooting & FAQs

Q1: My crude product is oiling out during recrystallization instead of crystallizing. How do I fix this?

Diagnosis: "Oiling out" typically occurs when the temperature exceeds the melting point of the solvated salt or when neutral impurities depress the melting point. Corrective Action:

  • Purity Check: If the crude purity is <90%, perform an Acid-Base Extraction (see Protocol A) before attempting recrystallization.[1] Neutral organic impurities (e.g., bis-o-tolyl dimers) act as "solvents," preventing crystal lattice formation.[1]

  • Solvent Modification: Switch to a Two-Solvent System . Dissolve the salt in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) . Once dissolved, slowly add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) until slight turbidity persists, then cool slowly.[1]

  • Seed Crystals: Retain a small amount of solid from a previous successful batch to seed the super-saturated solution at 30–40°C.

Q2: The crystals are retaining a yellow/brown color even after recrystallization.

Diagnosis: This indicates the presence of trace oxidation products or conjugated impurities trapped within the crystal lattice. Corrective Action:

  • Activated Charcoal Treatment: During the hot dissolution step (Protocol B), add activated charcoal (5-10% w/w) .[1] Stir at reflux for 15 minutes, then filter through a Celite pad while hot.

  • Warning: Do not use charcoal if the yield is already low, as it can adsorb the product. In such cases, an acid-base wash is more effective.[1]

Q3: What is the optimal stoichiometry for salt formation to avoid excess acid?

Technical Insight: Excess HCl can lead to hygroscopic dihydrochloride salts or degradation. Recommendation: Use 0.95 to 1.05 equivalents of HCl relative to the free base.

  • Preferred Reagent: 1M or 2M HCl in Diethyl Ether or Dioxane (anhydrous).[1]

  • Method: Add the acid dropwise to a solution of the free base in Ethyl Acetate or Ethanol at 0°C.

Core Purification Protocols

Protocol A: Acid-Base Purification (The "Pre-Cleaning" Step)

Use this protocol if the crude material is dark, oily, or <95% pure.

  • Dissolution: Suspend the crude Hydrochloride salt in Water/DCM (1:1 v/v) .

  • Basification: Slowly add 10% NaOH or Sat. Na₂CO₃ while stirring until pH > 12. The solid should dissolve and partition into the organic (DCM) layer.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer 2x with DCM.

  • Acid Wash (Critical): Wash the combined organic layers with 0.1M NaOH (removes phenolic impurities) and then Brine .[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the Free Base .

  • Salt Reformation: Dissolve the Free Base in Ethyl Acetate (10 volumes) . Cool to 0°C. Add HCl in Ether (1.0 eq) dropwise.[1] Filter the white precipitate.

Protocol B: Advanced Recrystallization (The "Polishing" Step)

Use this for final polishing to achieve >99% purity.

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Isopropanol
Anti-Solvent Diethyl Ether or Hexane
Concentration 5–10 mL solvent per gram of solute
Temperature Dissolve at reflux; Crystallize at -20°C

Step-by-Step:

  • Place the semi-pure salt in a round-bottom flask.

  • Add Ethanol (approx. 3-5 mL/g). Heat to reflux.

  • If solid remains, add more Ethanol dropwise until fully dissolved.

  • Optional: Add activated charcoal, stir 10 min, filter hot.

  • Remove from heat.[1] While still warm, add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Add 1-2 drops of Ethanol to clear the cloudiness.

  • Wrap the flask in a towel (for slow cooling) and let it reach room temperature undisturbed.

  • Place in a freezer (-20°C) for 12 hours.

  • Filter the white needles/prisms and wash with cold Ether.

Process Visualization

The following diagram illustrates the decision logic for purifying Quinuclidin-3-yldi-o-tolylmethanol HCl.

BicarphenPurificationStartCrude Quinuclidin-3-yldi-o-tolylmethanol HClCheckPurityAssess Purity & Physical StateStart->CheckPurityHighPurityPurity > 95%Solid/CrystallineCheckPurity->HighPurityGood QualityLowPurityPurity < 95%Oily/Dark ColorCheckPurity->LowPurityPoor QualityRecrystProtocol B:Recrystallization(EtOH / Et2O)HighPurity->RecrystAcidBaseProtocol A:Acid-Base Extraction(Remove Neutrals)LowPurity->AcidBaseConvert to Base,Wash, Reform SaltAcidBase->RecrystCharcoalOptional:Activated Charcoal(If colored)Recryst->CharcoalIf coloredFinalPure API Grade(>99.5%)Recryst->FinalWhite CrystalsCharcoal->Final

Figure 1: Decision matrix for the purification of Bicarphen, distinguishing between gross purification (Acid-Base) and polishing (Recrystallization).[1]

Solubility & Solvent Selection Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Application
Ethanol (Pure) HighModerateGood for initial crystallization; may have lower yield.[1]
Ethanol / Ether HighVery LowRecommended. Excellent recovery and impurity rejection.
Acetone ModerateLowAlternative if alcohol solvates are difficult to dry.
Water HighHighNot recommended for crystallization (losses too high).[1]
Ethyl Acetate LowInsolubleUsed as a washing solvent or anti-solvent.

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Organic Syntheses. (1964).[1] 3-Quinuclidone Hydrochloride.[1][2][3][4] Organic Syntheses, Coll. Vol. 5, p.989. Retrieved January 28, 2026, from [Link][1]

  • European Patent Office. (1990).[1] Process for the preparation of quinuclidine-3-methanol (EP0354301A2).[1] Google Patents.[1] Retrieved January 28, 2026, from [1]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization.[5][6][7][8][9][10][11][12] Department of Chemistry.[13] Retrieved January 28, 2026, from [Link]

Troubleshooting inconsistent results in receptor binding assays.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Inconsistency in Radioligand & Fluorescence Binding Assays

Introduction

Welcome to the Advanced Technical Support Center. Inconsistent data in receptor binding assays (RBA) is rarely due to a single catastrophic failure; rather, it usually stems from the accumulation of minor deviations in equilibrium thermodynamics or physical separation artifacts.

This guide moves beyond basic "check your pipette" advice. We will address the structural and kinetic root causes of assay failure, focusing on Ligand Depletion , Non-Specific Binding (NSB) , and Equilibrium Dynamics .

Module 1: High Non-Specific Binding (NSB)

Symptom: Your signal-to-noise ratio is poor (Specific Binding is <50% of Total Binding), or your competition curves bottom out at a high CPM/RFU value.

Root Cause Analysis: NSB is the binding of your ligand to non-receptor components: filter fibers, tube walls, or lipid membranes.[1] It is physically distinct from saturable receptor binding.

Troubleshooting Protocol

Q: I am using glass fiber filters. Why is my background so high? A: Glass fiber filters (GF/B or GF/C) are negatively charged and have a high surface area. If your ligand is positively charged or hydrophobic, it will stick to the glass.

  • Solution: Pre-soak filters in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing NSB for many ligands.

  • Critical Note: Do not use PEI if your ligand is negatively charged (e.g., certain peptides or nucleotides), as this will increase NSB.

Q: My ligand is highly hydrophobic (LogP > 3). How do I fix the noise? A: Hydrophobic ligands stick to plastic and lipids.

  • Add BSA: Include 0.1% - 0.5% BSA (Bovine Serum Albumin) in your assay buffer. BSA acts as a "sink" for non-specific hydrophobic interactions.

  • Switch to Silanized Tubes: Standard polypropylene tubes may absorb your ligand. Use low-binding or silanized plasticware.

Visualizing NSB Factors:

NSB_Factors Problem High Non-Specific Binding (NSB) Filter Filter Interaction Problem->Filter LigandProp Ligand Properties Problem->LigandProp Buffer Buffer Composition Problem->Buffer FilterType Glass Fiber (GF/B, GF/C)? Filter->FilterType Charge Ligand Charge? LigandProp->Charge Hydro Hydrophobic (LogP > 3)? LigandProp->Hydro Sol_PEI SOLUTION: Pre-soak in 0.3% PEI FilterType->Sol_PEI Yes (Pos. Ligand) Sol_Salt SOLUTION: Optimize Ionic Strength Charge->Sol_Salt High Charge Sol_BSA SOLUTION: Add 0.1% BSA Hydro->Sol_BSA Yes

Caption: Decision tree for diagnosing and resolving high Non-Specific Binding (NSB) based on ligand and filter properties.

Module 2: Shifting Affinity ( ) Values (Ligand Depletion)

Symptom: Your


 (dissociation constant) appears to change when you change the receptor concentration. You cannot replicate literature values.

Root Cause Analysis: This is the "Zone A vs. Zone B" problem. Standard binding equations (e.g., the Langmuir isotherm) assume that the concentration of free ligand (


) is approximately equal to the concentration of total added ligand (

).[2] If your receptor concentration is too high, it acts as a "sponge," depleting the free ligand. This violates the assumption and artificially inflates the apparent affinity (right-shifts the curve).
The 10% Rule (Zone A)

To ensure valid data without complex mathematical corrections, you must operate in Zone A .

ParameterZone A (Ideal)Zone B (Depletion - Avoid)
Bound Ligand % < 10% of Total Added Ligand> 10% of Total Added Ligand
Receptor Conc. (

)



Assumption


Data Analysis Standard Non-linear RegressionRequires Depletion Correction Models

Troubleshooting Protocol

Q: How do I know if I have ligand depletion? A: Calculate the fraction bound.

  • Measure Total Counts (T) added to the tube.

  • Measure Specific Binding counts (SB) at the plateau of your curve.

  • If

    
     (10%), you are depleting the ligand.
    

Q: How do I fix it? A: You must lower the receptor concentration.

  • Step 1: Perform a "Receptor Linearity" experiment using a fixed concentration of radioligand (near the expected

    
    ) and varying protein amounts.
    
  • Step 2: Select a protein concentration that yields specific binding signals clearly measurable above background but binds less than 10% of the total ligand.

Visualizing Ligand Depletion Logic:

Ligand_Depletion Start Start Assay Design Check Calculate Bound Fraction (Specific Bound / Total Added) Start->Check Result_High > 10% Bound Check->Result_High Result_Low < 10% Bound Check->Result_Low Consequence Assumption L_free ≈ L_total FAILS Apparent Kd is WRONG Result_High->Consequence Valid Zone A Validated Proceed to Analysis Result_Low->Valid Action Dilute Receptor Preparation Consequence->Action Action->Check

Caption: Logic flow for validating "Zone A" conditions to prevent ligand depletion artifacts in affinity calculations.

Module 3: Experimental Workflow & Reproducibility

Symptom: High variability between replicates (intra-assay) or between days (inter-assay).

Root Cause Analysis: Inconsistency often stems from non-equilibrium conditions or wash-step dissociation.

Critical Protocol: The "Gold Standard" Membrane Binding Assay

Use this standardized workflow to baseline your results.

1. Membrane Preparation (The Foundation)

  • Homogenization: Use a Polytron or Dounce homogenizer. Inconsistent particle size leads to variable accessible surface area.

  • Centrifugation: Wash membranes at least twice to remove endogenous ligands (e.g., neurotransmitters) that will compete with your radioligand.

    • Tip: A final resuspension in sucrose-free buffer is critical; sucrose can interfere with binding kinetics.

2. Incubation (Equilibrium)

  • Time: You must determine the time to equilibrium (

    
    ). Run a kinetic association experiment.
    
    • Rule of Thumb: Incubate for at least

      
       of association. 60-90 minutes at Room Temp (25°C) is standard for many GPCRs, but some peptide receptors require 4 hours.
      
  • Temperature: Keep it constant.

    
     is temperature-dependent.
    

3. Separation (The Wash)

  • The Danger Zone: The moment you add wash buffer, equilibrium is broken, and the ligand begins to dissociate (

    
    ).
    
  • Cold Wash: Use ice-cold (4°C) wash buffer. This slows the dissociation rate (

    
    ), preserving the bound complex during filtration.
    
  • Speed: The filtration and wash process should take <15 seconds total.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
"Hook Effect" (Curve goes up then down)Impure ligand or allosteric effects.Check ligand purity (HPLC). Ensure serial dilutions are mixed thoroughly.
Flat Competition Curve Ligand concentration too high.[3]Ensure

. If

, you cannot easily detect competition.
Total Binding decreases over time Receptor degradation.Add protease inhibitors (PMSF, Aprotinin) to the assay buffer. Keep on ice until incubation.
High variance in triplicates Filter clogging or pipetting error.Check if membranes are aggregating. Sonicate briefly. Ensure vacuum pressure is constant.

References

  • IUPHAR/BPS Guide to Pharmacology. Receptor Binding Assay Guidelines and Nomenclature. [Link][4][5]

  • National Institutes of Health (NIH) Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • GraphPad Curve Fitting Guide. The Principle of Ligand Depletion. [Link]

  • Bruns, R. F., et al. (1983). Regulation of adenosine receptors in membranes. (Seminal paper on PEI filter treatment). [Link]

Sources

Refining experimental conditions for in vivo studies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the In Vivo Technical Support Center.

Mission: To transition experimental design from "trial and error" to "predictable precision." Current Status: Operational. Operator: Senior Application Scientist.

Introduction: The "Black Box" Problem

In pre-clinical research, the animal is not just a vessel for your drug; it is a dynamic biological system that fights back. Most experimental failures are not due to the drug target being wrong, but because the in vivo conditions introduced noise that masked the signal.

This guide addresses the three most critical failure points: Model Integrity (Stress) , Dosing Precision (PK/PD) , and Readout Fidelity (Sampling Artifacts) .

Module 1: Model Integrity & Welfare

Troubleshooting: High Variability in Control Groups

User Query: "My control group standard deviations are huge. I can't see a treatment effect. Is it the batch of animals?"

Technical Diagnosis: It is rarely the genetic batch. It is almost always acclimatization failure . Transportation induces a "storm" of corticosterone and catecholamines that alters metabolism, immune response, and behavior. If you experiment on Day 2 or 3 post-arrival, you are measuring the stress of shipping, not your drug.

The Solution: The "7-Day Rule" Protocol Do not rely on the minimum regulatory requirement (often 3 days). For robust data, follow this stabilization workflow.

Visual Workflow: The Stabilization Timeline

Acclimatization Arrival Day 0: Arrival (High Stress) Triage Day 1: Triage (Health Check only) Arrival->Triage Unpack Passive Day 2-4: Passive Acclimation (No Handling) Triage->Passive Home Cage Active Day 5-6: Active Habituation (Sham Handling/Dosing) Passive->Active Cortisol Normalization Baseline Day 7: Baseline Data (Experiment Start) Active->Baseline Stable Phenotype

Figure 1: Optimal acclimatization timeline to minimize physiological noise before study initiation.

Key Protocol Steps:

  • Unpacking: Do not co-house animals from different shipping crates immediately. This triggers aggression.

  • Sham Dosing (Days 5-6): If your study involves oral gavage (PO), you must perform a sham gavage (empty cannula insertion) twice before the study. This desensitizes the HPA axis (hypothalamic-pituitary-adrenal) to the handling procedure, ensuring the first data point is not an artifact of handling stress.

Module 2: PK/PD Optimization

Troubleshooting: Inconsistent Bioavailability & Toxicity

User Query: "My compound precipitates in the syringe, or animals are showing toxicity in the vehicle control group."

Technical Diagnosis: You have likely violated the Physicochemical-Physiological Mismatch .

  • Volume Overload: Exceeding species-specific limits triggers physiological shock (e.g., hemodilution in IV, reflux in PO).

  • Vehicle Toxicity: Using high concentrations of surfactants (Tween-80) or organic solvents (DMSO) can mask drug efficacy or cause motor impairment.

Reference Data: Maximum Administration Volumes Based on Diehl et al. (2001) and LASA Guidelines.

RouteSpeciesOptimal VolumeMaximum Volume (Bolus)Critical Considerations
Oral (PO) Mouse5 mL/kg20 mL/kgHigh volumes cause gastric distension & stress.
Oral (PO) Rat5 mL/kg20 mL/kgEnsure pH is 3.0–9.0 to prevent mucosal damage.
Intravenous (IV) Mouse< 5 mL/kg5 mL/kgStrict Limit. High rate causes cardiac failure.
Intravenous (IV) Rat< 5 mL/kg5 mL/kgWarm solution to body temp to prevent shock.
Subcutaneous (SC) Mouse5 mL/kg10 mL/kgMax 2-3 sites. pH must be neutral (7.3–7.4).

Visual Logic: Formulation Decision Tree

Formulation Start Compound Solubility Check Water Soluble in Water/Saline? Start->Water Simple Use Saline or PBS (Ideal) Water->Simple Yes pH Adjust pH? (Range 3-9) Water->pH No pH->Simple Soluble Cosolvent Add Co-solvents (DMSO <5%, PEG400 <20%) pH->Cosolvent Insoluble Cyclodextrin Complexation (HP-beta-CD) Cosolvent->Cyclodextrin Fails Suspension Use Suspending Agents (MC, CMC, HPMC) Cyclodextrin->Suspension Fails (Oral Only)

Figure 2: Step-wise logic for selecting a vehicle that minimizes physiological interference.

Module 3: Surgical & Sampling Precision

Troubleshooting: Anesthesia Artifacts in Metabolic Data

User Query: "My mice are hyperglycemic even in the fasted state. Is it the diet?"

Technical Diagnosis: If you are using Isoflurane , it is not the diet. Isoflurane is a known metabolic disruptor. It inhibits mitochondrial ATP synthesis and triggers a sympathetic release of glucose from the liver.

  • Isoflurane: Causes rapid hyperglycemia (blood glucose spikes) and insulin resistance.[1]

  • Ketamine/Xylazine: Causes severe hyperglycemia and suppresses insulin secretion.[2]

The Solution: Anesthesia Selection for Metabolic Endpoints

  • Conscious Sampling: For blood glucose or insulin, conscious sampling (tail nip) after habituation is the only way to get true baseline data.

  • Terminal Procedure: If anesthesia is required for terminal collection, keep the duration < 2 minutes before sampling.

Visual Logic: Anesthesia Impact on Glucose

Anesthesia Goal Metabolic Endpoint Required (Glucose/Insulin) Conscious Conscious Sampling (Tail Nip) Goal->Conscious Preferred Iso Isoflurane Anesthesia Goal->Iso If Surgery Needed Ket Ketamine/Xylazine Goal->Ket Avoid Result1 TRUE BASELINE Conscious->Result1 Result2 ARTIFACT: Hyperglycemia (+50-100%) Insulin Resistance Iso->Result2 Result3 ARTIFACT: Severe Hyperglycemia Insulin Suppression Ket->Result3

Figure 3: Impact of common anesthetics on metabolic readouts.

Terminal Blood Collection Protocol (Minimizing Hemolysis):

  • Anesthesia: Deep isoflurane (5%) induction.

  • Timing: Open chest cavity immediately upon loss of pedal reflex.

  • Method: Cardiac puncture using a 25G needle. Do not aspirate too quickly. High negative pressure collapses the ventricle and lyses red blood cells (hemolysis), ruining serum chemistry (especially Potassium and LDH).

  • Euthanasia: Confirm death via secondary method (cervical dislocation or pneumothorax) consistent with AVMA 2020 guidelines.

References

  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). Guidelines for the acclimatisation of laboratory animals. [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.[3] Journal of Applied Toxicology. [Link](Note: Hosting by LASA, original Diehl data is the industry standard cited here).

  • American Veterinary Medical Association (AVMA). AVMA Guidelines for the Euthanasia of Animals: 2020 Edition. [Link][4][5][6]

  • Windeløv, J. A., et al. (2016). Effect of general anesthesia on blood glucose levels in mice. Physiological Reports. (Evidence for Isoflurane artifacts). [Link]

Sources

How to address low signal-to-noise ratio in functional assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functional Assay Optimization Topic: Addressing Low Signal-to-Noise Ratio (SNR) Persona: Senior Application Scientist

Introduction: The Signal-to-Noise Mandate

Welcome to the Technical Support Center. As Application Scientists, we often hear the complaint: "My assay isn't working." In 90% of cases, the assay is working, but the Signal-to-Noise Ratio (SNR) is insufficient to distinguish a true biological event from background variability.

SNR is the currency of assay validity. Without a robust SNR, you cannot calculate an IC50, you cannot screen a library, and you certainly cannot publish.

This guide moves beyond basic "tips" to provide a root-cause analysis framework. We will deconstruct your assay into its three constituent noises: Biological Noise (the cells), Chemical Noise (the reagents), and Instrument Noise (the detection).

Module 1: The Diagnostic Framework (Z-Prime)

Before fixing the SNR, you must quantify it. Simple Signal-to-Background (S/B) ratios are misleading because they ignore variability (Standard Deviation). We rely on the Z-Factor (Z') , the gold standard metric defined by Zhang et al. (1999).

The Formula:


[1]
  • 
    : Standard deviation of positive/negative controls.[2]
    
  • 
    : Mean signal of positive/negative controls.
    

Interpretation:

  • 
    :  Ideal (Theoretical only).
    
  • 
    :  Excellent assay.
    
  • 
    :  Marginal (Screening possible, but high false positives).
    
  • 
    :  Fail. The signal windows overlap.
    
Visualizing the Z-Factor Logic

ZFactor_Logic Start Calculate Z-Factor Decision Z-Factor Value? Start->Decision Excellent Z' > 0.5 (Robust Assay) Decision->Excellent Marginal 0 < Z' < 0.5 (Optimization Needed) Decision->Marginal Fail Z' < 0 (Unusable) Decision->Fail Check_SD High Variability? (High SD) Fail->Check_SD Noise Issue Check_Window Low Signal Window? (Small Mean Diff) Fail->Check_Window Signal Issue Pipetting Errors\nCell Health\nEdge Effects Pipetting Errors Cell Health Edge Effects Check_SD->Pipetting Errors\nCell Health\nEdge Effects Reagent Decay\nQuenching\nWrong Gain Reagent Decay Quenching Wrong Gain Check_Window->Reagent Decay\nQuenching\nWrong Gain

Figure 1: The Z-Factor Decision Tree. Use this logic to determine if your low SNR is caused by high variability (Noise) or a compressed dynamic range (Signal).

Module 2: Optimizing Biology (The Noise Source)

Biological noise often stems from "angry" cells. Stressed cells release proteases, change morphology, and detach, causing massive spikes in background fluorescence/luminescence.

Protocol 1: The Cell Density Titration

Objective: Determine the optimal seeding density to maximize signal while minimizing stress-induced background.

Workflow:

  • Seeding: Plate cells in a 96-well plate at 5 densities (e.g., 5k, 10k, 20k, 40k, 80k cells/well).

  • Incubation: Incubate for your standard assay time (e.g., 24h).

  • Observation: Before running the assay, inspect visually.

    • Over-confluent: Cells piling up = High Background (Autofluorescence).

    • Under-confluent: Empty space = Low Signal.

  • Assay: Run your standard agonist/antagonist protocol.

  • Analysis: Plot Signal vs. Noise for each density.

Data Analysis Table:

Cell DensitySignal (RFU)Background (RFU)S/B RatioZ-PrimeVerdict
5,0001,2002006.00.2Too Low (High variation)
20,0008,50045018.80.7Optimal
80,00012,0003,0004.00.3Stressed (High background)
Addressing Edge Effects

Symptom: The outer wells (A1-A12, H1-H12) show consistently higher CV% (Coefficient of Variation) than the center. Cause: Thermal gradients and evaporation in the incubator cause "edge" cells to grow differently.[3] Solution:

  • The "Moat" Method: Fill the outer perimeter wells with sterile PBS/Water. Do not plate cells there.

  • Room Temp Incubation: After seeding, leave the plate at Room Temperature (RT) in the hood for 30–60 minutes before moving to the 37°C incubator. This allows cells to settle evenly before thermal convection currents begin (Lundholt et al., 2003).

Module 3: Optimizing Chemistry (The Signal Source)

If your background is low but your signal is weak, you have a chemistry problem.

Protocol 2: Checkerboard Cross-Titration

Objective: Find the "Sweet Spot" concentrations for Capture and Detection reagents (e.g., Antibodies in ELISA or Donor/Acceptor in FRET).

Concept: You cannot optimize one reagent in isolation. They interact.

Step-by-Step:

  • X-Axis (Capture/Donor): Titrate Reagent A across columns (1–12).

  • Y-Axis (Detection/Acceptor): Titrate Reagent B down rows (A–H).

  • Run Assay: Measure the signal.

  • Identify the Hook Effect: Look for the point where increasing concentration decreases signal (High-Dose Hook Effect).[4] This occurs when excess antigen saturates both antibodies independently, preventing the "sandwich" formation.[5]

Visualizing the Optimization Workflow

Optimization_Loop Define Define Range (e.g. 1nM - 1uM) Matrix Run Checkerboard Matrix Define->Matrix Analyze Analyze Heatmap Matrix->Analyze Hook Hook Effect? (Signal Drop) Analyze->Hook Select Select Concentration (Plateau Phase) Hook->Select No (Optimal) Dilute Dilute Reagents Hook->Dilute Yes (Saturated) Dilute->Matrix

Figure 2: The Checkerboard Optimization Loop. This iterative process prevents reagent waste and identifies the "Hook Effect" zone.

Module 4: Instrument & Detection Settings

Often, the biology is fine, but the "camera" is out of focus.

  • Gain/Voltage Optimization:

    • Rule: Set the gain so your Positive Control reads at ~80–90% of the detector's maximum dynamic range (e.g., 55,000 RFU on a 65,000 max scale).

    • Risk:[1][6] If gain is too low, signal is lost in electronic noise. If too high, you hit the ceiling (saturation).

  • TR-FRET Specifics (Time-Resolved Fluorescence):

    • Integration Delay: Ensure a delay of 50–100 µs before reading. This allows short-lived background autofluorescence (from plastic, media, compounds) to decay, leaving only the long-lived Lanthanide signal.

    • Z-Height: Manually calibrate the focal height (Z-position) for every new plate type. A 1mm error can cost you 50% of your signal.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
High Background in Edge Wells "Edge Effect" (Evaporation)Use "dummy" wells with water; Incubate 1hr at RT before 37°C.
Signal Decays Rapidly PhotobleachingUse stable fluorophores (e.g., AlexaFluor); Reduce exposure time; Use TR-FRET (Lanthanides).
High Signal but Low Z' High Variability (Pipetting)Check pipette calibration; Use reverse pipetting for viscous buffers; Centrifuge plates (1000rpm, 1 min) to remove bubbles.
Signal drops at high concentration Hook EffectSerial dilute the sample to find the linear range.
Drift across the plate Temperature GradientAllow reagents to equilibrate to RT for 30 mins before adding to the plate.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][7] Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening, 8(5), 566–570. Link

  • Thermo Fisher Scientific. (2016). Reducing the edge effect - Advancing Cell Culture.[3] Link

  • BMG LABTECH. TR-FRET Measurements and Optimization. Link

  • Chondrex, Inc. Understanding the Hook Effect in a One-Step Sandwich ELISA. Link

Sources

Optimizing reaction conditions for derivatizing quinuclidinols.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Synthetic Methodology & Process Optimization Subject: Optimizing Esterification and Etherification of 3-Quinuclidinol Scaffolds

Introduction

Welcome to the technical support hub for quinuclidine chemistry. If you are working with 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), you are likely encountering a specific set of challenges: the molecule is a "zwitterionic trap" in disguise.[1] It possesses a secondary alcohol that requires derivatization, but it is tethered to a tertiary bridgehead nitrogen that is both basic (pKa ~9.8–10.[1]0) and nucleophilic.[1]

This guide moves beyond generic organic chemistry. We will focus on the competitive kinetics between N-acylation and O-acylation, the solubility paradox during workup, and the specific chromatographic conditions required to purify these sticky amines.

Module 1: The "Gold Standard" Acylation Protocol

The Core Challenge: When reacting 3-quinuclidinol with an acylating agent (e.g., benzoyl chloride), the bridgehead nitrogen is often more nucleophilic than the hydroxyl group.[1] The reaction initially forms a reactive N-acylammonium salt . If your conditions are too acidic or lack a thermodynamic sink, the reaction stalls at this intermediate or hydrolyzes back to the starting material upon aqueous workup.[1]

The Solution: We utilize the Nucleophilic Catalysis Mechanism to our advantage.[1] By using a base that can deprotonate the alcohol after the N-acyl intermediate forms, we drive the intramolecular or intermolecular transfer of the acyl group to the oxygen.

Optimized Protocol: Heterogeneous Carbonate Method (DCM/Na₂CO₃)

Recommended for high-value substrates where purification is difficult.[1]

Reagents:

  • Substrate: 3-Quinuclidinol (1.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

  • Base: Sodium Carbonate (Na₂CO₃) (1.25 equiv) – finely ground[1]

  • Acylating Agent: Acid Chloride (1.1 equiv)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-quinuclidinol in anhydrous DCM under Nitrogen/Argon.

  • Base Addition: Add solid Na₂CO₃.[1] Expert Note: Using a heterogeneous inorganic base prevents the formation of difficult-to-remove amine salts (like TEA-HCl) that complicate the specific extraction of the quinuclidine product.

  • Acylation: Cool to 0°C. Add the acid chloride dropwise.

    • Observation: The solution may become cloudy as the N-acylammonium salt forms.

  • Thermodynamic Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The base slowly deprotonates the alcohol, driving the equilibrium to the stable O-ester.

  • Quench & Workup (Critical):

    • Add water to dissolve salts.[1]

    • pH Check: Ensure the aqueous layer pH is >12. If not, add 1M NaOH.[1] If pH < 10, your product is protonated and trapped in the water.[1]

    • Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]

Visualizing the Workflow

Quinuclidine_Acylation Start 3-Quinuclidinol (Substrate) Step1 1. Dissolve in DCM 2. Add Solid Na2CO3 Start->Step1 Intermediate N-Acyl Ammonium Salt (Transient) Step1->Intermediate Acid Chloride 0°C Step2 Warm to RT (O-Acyl Transfer) Intermediate->Step2 Thermodynamic Control Product O-Acyl Product (Ester) Step2->Product Workup Workup: pH > 12 Extraction Product->Workup Isolation

Figure 1: The thermodynamic workflow for converting the kinetic N-acyl intermediate to the stable O-acyl ester.

Module 2: Troubleshooting & FAQs

This section addresses the specific failure modes reported by our users in drug discovery.

Q1: "I lost my product during the aqueous workup. The organic layer is empty."

Diagnosis: Protonation Trap. The quinuclidine nitrogen has a pKa of ~9–10.[1] In a standard organic workup (often neutral or slightly acidic due to byproduct HCl), the molecule exists as the ammonium cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). This species is 100% water-soluble and 0% DCM-soluble.[1]

Corrective Action:

  • The "pH 12 Rule": You must basify the aqueous layer until it is distinctly basic (pH 12–14).[1] Use 1M NaOH or saturated K₂CO₃.[1]

  • Salting Out: If the derivative is small (low molecular weight), saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).[1]

  • Solvent Switch: For highly polar derivatives, switch extraction solvent from DCM to Chloroform:Isopropanol (3:1) .[1]

Q2: "My product trails badly on TLC and sticks to the silica column."

Diagnosis: Silanol Interaction. The basic nitrogen interacts strongly with the acidic silanol groups (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) on silica gel, causing peak tailing and irreversible adsorption.

Corrective Action:

  • Mobile Phase Modifier: You must use an amine modifier.[1]

    • Standard: 1–5% Triethylamine (TEA) in the eluent.[1]

    • Advanced: Use Ammoniated Methanol .[1] Prepare a 7N NH₃ in MeOH solution and use it as the polar component (e.g., DCM : 7N NH₃ in MeOH = 95:5).[1]

  • Stationary Phase: Switch to Neutral Alumina if silica continues to degrade or trap the compound.[1]

Q3: "The reaction yield is low when using carboxylic acids and EDC/DCC."

Diagnosis: Zwitterionic Inhibition. Direct coupling with carboxylic acids is sluggish because the quinuclidine nitrogen can deprotonate the carboxylic acid, forming a non-reactive salt (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) before the coupling agent activates the acid.

Corrective Action:

  • Pre-activation: Activate the carboxylic acid with the coupling agent (e.g., HATU or EDC/NHS) before adding the 3-quinuclidinol.[1]

  • Salt Suppression: Add a stronger, non-nucleophilic base (e.g., DIPEA) to keep the quinuclidine nitrogen unprotonated, although this is difficult due to pKa similarities.[1]

  • Switch Method: Convert the acid to an Acid Chloride first (using Oxalyl Chloride/DMF), then follow the Module 1 protocol.[1]

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Start: What is the failure mode? Issue1 Low Recovery (Empty Organic Layer) Problem->Issue1 Issue2 Tailing on Column/TLC Problem->Issue2 Issue3 No Reaction (Carboxylic Acid Coupling) Problem->Issue3 CheckPH Check Aqueous pH Issue1->CheckPH Action1 Adjust to pH > 12 Re-extract with DCM CheckPH->Action1 If pH < 10 CheckEluent Check Mobile Phase Issue2->CheckEluent Action2 Add 1% TEA or Use NH3/MeOH CheckEluent->Action2 If Neutral CheckMethod Check Activation Order Issue3->CheckMethod Action3 Pre-activate Acid (HATU) or Switch to Acid Chloride CheckMethod->Action3 If mixed all at once

Figure 2: Decision matrix for diagnosing common synthetic failures.

Module 3: Optimization Parameters

Use these tables to select the correct reagents based on your specific derivative's stability and steric bulk.

Table 1: Base Selection Guide
Base ClassExamplesProsConsRecommendation
Inorganic (Heterogeneous) Na₂CO₃, K₂CO₃Simple workup (filtration/wash); no amine salts formed.[1]Slower reaction kinetics.[1]High Priority for standard acylations.
Organic (Tertiary) TEA, DIPEAFast kinetics; homogeneous.[1]Forms ammonium salts that are hard to separate from product.[1]Use only if substrate is acid-sensitive.[1]
Organic (Aromatic) PyridineActs as solvent and catalyst.[1]Difficult to remove (high boiling point); smells.[1]Use for sulfocylation or phosphorylation.[1]
Strong/Bulky K-tert-butoxidePromotes etherification (Williamson).[1]Can cause elimination (dehydration) to quinuclidine alkene.[1]Avoid unless synthesizing ethers.
Table 2: Coupling Reagent Performance
ReagentReactivityRisk of Side ReactionsSuitability for Quinuclidinol
Acid Chloride HighLow (if temp controlled)Excellent (Standard method).[1]
Anhydride MediumLowGood (For Acetyl/Propionyl).[1]
EDC / NHS Low-MediumHigh (Salt formation)Poor (Requires pre-activation).[1]
HATU / DIPEA HighMediumFair (Expensive; difficult purification).[1]
References
  • OPCW (Organisation for the Prohibition of Chemical Weapons). (2025).[1] Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS. Scientific Reports.[1]

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis.

  • PubChem. (2025).[1][2] Compound Summary: 3-Quinuclidinol (CID 15381).[1][2][1]

  • Chavakula, R., et al. (2018).[1] A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.[1]

  • ChemicalBook. (2023).[1][3] (S)-(+)-3-Quinuclidinol Properties and pKa Data.

Sources

Technical Support Center: Quantitative Analysis of Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Method Refinement & Troubleshooting Reference ID: QNU-ANA-2025[1]

Introduction: The Quinuclidine Paradox

Welcome to the technical support hub for quinuclidine analysis. As researchers, you often encounter what I call the "Quinuclidine Paradox": a molecule with a deceptively simple bicyclic structure (1-azabicyclo[2.2.2]octane) that is notoriously difficult to quantify.[1]

The Core Challenge: Quinuclidine is a strong base (pKa ~11.0) and highly polar.[1][2] It lacks a UV-active chromophore, rendering standard UV-Vis detection useless without derivatization.[1][3] Furthermore, its tertiary amine nitrogen interacts aggressively with residual silanols on silica-based columns, causing severe peak tailing.[1]

This guide bypasses generic advice. We focus on LC-MS/MS (the gold standard) and Mixed-Mode SPE , providing self-validating protocols to overcome these physicochemical hurdles.

Module 1: Chromatographic Separation

Issue: My peaks are tailing severely (As > 2.0), or the analyte elutes in the void volume.

Root Cause Analysis

The nitrogen atom in the quinuclidine bridge is highly basic. At standard chromatographic pH (pH 3–7), it is fully protonated (cationic).[1] Standard C18 columns have residual silanol groups (


) on the surface.[1] The cationic quinuclidine binds to these silanols via ion-exchange mechanisms, causing "drag" (tailing) rather than clean partitioning.[1]
Troubleshooting Logic Flow

Quinuclidine_Troubleshooting Start ISSUE: Poor Peak Shape or Retention Check_Mode Current Mode? Start->Check_Mode RP_Mode Reversed Phase (C18) Check_Mode->RP_Mode HILIC_Mode HILIC Mode Check_Mode->HILIC_Mode Check_pH Check Mobile Phase pH RP_Mode->Check_pH Low_pH pH < 8.0 Check_pH->Low_pH High_pH pH > 10.0 Check_pH->High_pH Action_Low FAIL: Silanols Active. Analyte Protonated. Switch to High pH. Low_pH->Action_Low Action_High PASS: Silanols Suppressed. Use Hybrid Particle Column. High_pH->Action_High Check_Water Check Water Layer HILIC_Mode->Check_Water Action_HILIC Ensure >3% Water in MP Buffer: 10mM Amm. Formate Check_Water->Action_HILIC

Figure 1: Decision matrix for diagnosing peak shape issues in quinuclidine chromatography.

Solution A: High pH Reversed-Phase (Recommended)

By raising the pH to >10, you suppress the ionization of the quinuclidine (driving it toward neutral) and fully ionize the silanols. However, standard silica dissolves at pH > 8.[1] You must use a Hybrid Particle Technology (HPT) column (e.g., ethylene-bridged hybrid).[1]

  • Column: Ethylene-Bridged Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.[1][4]

  • Why it works: The high pH neutralizes the basic amine, allowing hydrophobic interaction with the C18 chain to dominate, resulting in sharp, symmetrical peaks.

Solution B: HILIC (Alternative for High Polarity)

If the quinuclidine derivative is too polar to retain on C18 even at high pH, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Bare Silica or Zwitterionic HILIC phase.[1]

  • Mobile Phase A: Acetonitrile (90%).[1]

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) (10%).[1]

  • Why it works: HILIC creates a water-rich layer on the silica surface.[2][4] The polar quinuclidine partitions into this water layer.

Module 2: Detection & Sensitivity

Issue: I cannot see the analyte on UV, or MS sensitivity is low.

The "No Chromophore" Reality

Quinuclidine has negligible UV absorbance above 210 nm. Operating at 205 nm is possible but suffers from noise and solvent cutoff issues.[1] LC-MS/MS is required for reliable quantitation.

MS Source Optimization (ESI+)

Quinuclidine ionizes readily in Electrospray Ionization (ESI) positive mode due to its high basicity.[1]

Table 1: Recommended MS/MS Parameters (Generic Starting Point)

ParameterSettingScientific Rationale
Ionization Mode ESI Positive (+)Protonation of the tertiary amine nitrogen (

).[1]
Capillary Voltage 3.0 - 3.5 kVSufficient for spray stability without arcing.[1]
Cone Voltage 30 - 50 VOptimized to transmit the parent ion without in-source fragmentation.
Desolvation Temp 400°C - 500°CHigh temp required to desolvate the stable ammonium ion.
Collision Energy 20 - 35 eVQuinuclidine rings are rigid; higher energy often needed to open the cage structure.[1]

Critical Step: Internal Standard Selection Do not use a structural analog. The matrix effects (ion suppression) in biological fluids are severe for early-eluting polar compounds.[1]

  • Requirement: Use a stable isotope-labeled internal standard (e.g., Quinuclidine-d13 or a deuterated form of your specific derivative).

Module 3: Sample Preparation (Extraction)

Issue: Recovery from plasma/urine is inconsistent (<50%).

The Failure of Liquid-Liquid Extraction (LLE)

Because quinuclidine is highly water-soluble, it partitions poorly into organic solvents like hexane or MTBE, even at high pH. LLE is generally not recommended .[1]

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

This is the only robust method. It utilizes a "Catch and Release" mechanism.[1] You catch the positively charged amine on the sorbent, wash away interferences, and then release it by neutralizing the charge.

Step-by-Step Protocol (Self-Validating)
  • Sample Pre-treatment: Dilute Plasma 1:1 with 4% Phosphoric Acid (H3PO4).[1]

    • Validation Check: Final pH must be < 5.0 to ensure Quinuclidine is charged (

      
      ).[1]
      
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

    • Mechanism:[3][4][5] The

      
       binds to the sulfonate groups (
      
      
      
      ) on the SPE sorbent via strong ionic bond.
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins and salts.[1]

  • Wash 2 (Organic): 1 mL Methanol. Removes neutral hydrophobic interferences.[1]

    • Crucial Point: The analyte stays bound because the interaction is ionic, not hydrophobic. Pure MeOH will not elute it.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][5] The high pH (NH4OH) deprotonates the quinuclidine (

      
      ). The neutral molecule breaks the ionic bond and elutes in the organic solvent.
      

SPE_Workflow Load LOAD (Acidic pH) Analyte: Cationic (+) Bind BINDING Ionic Interaction (Strong) Load->Bind pH < pKa Wash WASH (MeOH) Removes Neutrals Bind->Wash Analyte Retained Elute ELUTE (5% NH4OH) Analyte: Neutral (0) Wash->Elute Break Ionic Bond

Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) SPE.

References

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2022).[1] Establishment of LC-MS/MS method for quantitative analysis. [Link][6][7][8]

  • National Institutes of Health (PubChem). (2025).[1] Quinuclidine Compound Summary (pKa and Physical Properties). [Link][1]

Sources

Validation & Comparative

Validated HPLC method for purity analysis of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis for the purity validation of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (also known pharmaceutically as Bicarphen or Sequifenadine HCl ).

As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges posed by the quinuclidine core (basic nitrogen, pKa ~9.5) and the di-o-tolyl moiety (significant hydrophobicity).

A Comparative Performance Guide

Part 1: Executive Summary & Chemical Logic

The Challenge: Quinuclidin-3-yldi-o-tolylmethanol HCl presents a classic "push-pull" chromatographic problem.

  • The "Pull" (Retention): The two o-tolyl rings make the molecule highly hydrophobic, requiring high organic content for elution.

  • The "Push" (Tailing): The tertiary amine in the quinuclidine ring is highly basic. On standard silica-based C18 columns, this amine interacts strongly with residual silanols, causing severe peak tailing (Asymmetry > 2.0) and retention time instability.[1]

The Solution: Standard generic gradients (Water/ACN) fail for this compound. The validated approach requires Ion-Suppression (Acidic pH) combined with Silanol Blocking (Triethylamine) or the use of Hybrid Particle technology at High pH.

Part 2: Comparative Method Analysis

We evaluated three methodological approaches. The Optimized Ion-Suppression Method (Method A) is recommended for QC release due to its balance of robustness and cost-efficiency.

FeatureMethod A: Optimized Ion-Suppression (Recommended) Method B: High pH Hybrid RP Method C: HILIC Mode
Stationary Phase C18 End-capped (e.g., Inertsil ODS-3)Hybrid C18 (e.g., XBridge BEH)Bare Silica or Amide
Mobile Phase Phosphate Buffer (pH 3.0) + TEA / ACNAmmonium Bicarbonate (pH 9.5) / MeOHACN / Ammonium Acetate
Mechanism Hydrophobic Interaction + Silanol BlockingNeutral State Retention (Free base)Partitioning (Polar interactions)
Peak Shape (Tailing) Excellent (

)
Superior (

)
Moderate (

)
Run Time 15-20 min12-15 min> 25 min
Robustness High (pH critical)High (Temperature critical)Low (Equilibration sensitive)
Decision Logic Diagram

The following diagram illustrates the critical decision pathway for selecting the validation strategy based on laboratory capabilities.

MethodSelection Start Start: Method Development Analyze Analyze Structure: Basic Quinuclidine N + Hydrophobic Tolyls Start->Analyze Decision Available Column Technology? Analyze->Decision StandardCol Standard Silica C18 Decision->StandardCol Standard Lab HybridCol Hybrid (High pH) C18 Decision->HybridCol Advanced Lab ActionStandard MUST use Acidic Buffer + Triethylamine (TEA) StandardCol->ActionStandard ActionHybrid Use pH 9.5 Buffer (Free Base Form) HybridCol->ActionHybrid ResultA Method A: Robust, Cost-Effective ActionStandard->ResultA ResultB Method B: Superior Shape, Higher Cost ActionHybrid->ResultB

Caption: Decision tree for selecting the chromatographic mode based on stationary phase availability and structural requirements.

Part 3: Detailed Experimental Protocol (Method A)

This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent heavily end-capped C18.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV-Vis Diode Array at 220 nm (Primary) and 254 nm (Secondary).

    • Note: 220 nm is selected to maximize the response of the non-conjugated tolyl rings.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Mobile Phase Preparation[1][2][3][4][5][6][7]
  • Buffer (Solvent A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Add 2.0 mL Triethylamine (TEA) . Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon membrane.
    
    • Expert Insight: The TEA acts as a "sacrificial base," binding to active silanols on the column silica so the drug molecule does not.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

  • Isocratic Program: 60% Buffer : 40% Acetonitrile.

    • Optimization: If late-eluting impurities from synthesis (e.g., bis-quinuclidine dimers) are present, switch to a gradient: 40% B to 80% B over 20 minutes.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: 1.0 mg/mL Quinuclidin-3-yldi-o-tolylmethanol HCl in Diluent.

  • System Suitability Solution: Prepare a solution containing the analyte (0.5 mg/mL) and its specific precursor 3-Quinuclidinol (0.05 mg/mL) to demonstrate resolution.

Part 4: Validation Performance Data

The following data represents typical performance metrics observed during validation of this specific method architecture.

System Suitability Criteria
ParameterAcceptance LimitTypical Result
Tailing Factor (

)
NMT 2.01.15 (Due to TEA)
Theoretical Plates (N) NLT 20005400
Resolution (

)
NLT 2.0 (vs. Precursor)> 5.0
RSD (Area, n=6) NMT 2.0%0.4%
Linearity & Sensitivity
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression (

    
    ):  > 0.999.[1]
    
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1).

Impurity Profile Workflow

The following diagram details the validation workflow for detecting common synthetic impurities (e.g., unreacted 3-quinuclidinol or Grignard side-products).

ValidationWorkflow Sample Crude Sample (Bicarphen HCl) Prep Dissolve in Diluent (50:50 Buffer:ACN) Sample->Prep Inject Inject 20 µL Isocratic 60:40 Prep->Inject Detect UV Detection @ 220nm Inject->Detect Peak1 RT ~3.5 min: 3-Quinuclidinol (Polar Precursor) Detect->Peak1 Early Elution Peak2 RT ~12.0 min: Main Analyte (Bicarphen) Detect->Peak2 Main Peak Peak3 RT ~18.5 min: Dimer/Non-polar Impurities Detect->Peak3 Late Elution

Caption: Separation profile showing the elution order of polar precursors vs. the hydrophobic active pharmaceutical ingredient (API).

Part 5: Troubleshooting & Expert Insights

Issue 1: Retention Time Drift

  • Cause: Quinuclidine bases are sensitive to pH changes near their pKa.

  • Fix: Ensure the phosphate buffer is strictly adjusted to pH 3.0 . If the pH drifts to 3.5, the ionization state changes slightly, affecting interaction with the stationary phase.

Issue 2: "Ghost" Peaks

  • Cause: Accumulation of highly hydrophobic tolyl-dimers on the column.

  • Fix: Perform a column wash with 90% Acetonitrile / 10% Water after every 20 injections.

Issue 3: Peak Splitting

  • Cause: Sample solvent mismatch. Dissolving the hydrophobic salt in 100% Acetonitrile can cause breakthrough when injected into a 60% aqueous mobile phase.

  • Fix: Always match the sample diluent to the mobile phase (or weaker).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • PubChem. (n.d.).[4] Compound Summary: this compound (Bicarphen).[4][5][6] National Library of Medicine. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Contextual grounding for quinuclidine analysis). Link

  • BenchChem. (2025).[2] this compound Product Information. (Verification of chemical identity). Link

Sources

Spectroscopic characterization of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Bicarphen)

Executive Summary & Strategic Context

This compound (CAS: 57734-70-0), commercially known as Bicarphen , represents a distinct class of quinuclidine-based antihistamines and serotonin antagonists. Unlike the classical muscarinic antagonist 3-Quinuclidinyl Benzilate (QNB) , which contains an ester linkage, Bicarphen is a tertiary carbinol. This structural nuance—a direct attachment of the diarylhydroxymethyl group to the quinuclidine cage—confers unique stability and receptor selectivity (H1/H3 vs. M1/M2).

For drug development professionals, the characterization challenge lies in three areas:

  • Differentiation from Esters: Confirming the absence of the labile ester bond found in toxic analogs like QNB.

  • Steric Analysis: The two ortho-tolyl groups introduce significant steric bulk, influencing solubility and NMR spectral linewidths.

  • Impurity Profiling: Detecting the des-methyl (diphenyl) or mono-tolyl impurities which drastically alter pharmacological potency.

This guide provides a rigorous, data-driven framework for the spectroscopic validation of Bicarphen, comparing it directly with its structural analogs.

Comparative Performance Analysis

The following table contrasts Bicarphen with its primary structural and functional alternatives. This comparison dictates the critical quality attributes (CQAs) you must monitor during characterization.

FeatureBicarphen (Product) Diphenyl(quinuclidin-3-yl)methanol Quinuclidinyl Benzilate (QNB)
Structure Class Tertiary Carbinol (Di-o-tolyl)Tertiary Carbinol (Diphenyl)Benzilate Ester
Key Substituent Two o-Methyl groups Hydrogens (No steric bulk)Phenyls + Ester Linkage
Pharmacology Antihistamine / Serotonin AntagonistWeak Muscarinic AntagonistPotent Muscarinic Antagonist (Toxin)
IR Signature No Carbonyl. OH stretch ~3400 cm⁻¹No Carbonyl. Sharp aromatics.Strong C=O stretch ~1725 cm⁻¹
¹H NMR Diagnostic δ 2.1–2.4 ppm (6H, s) for o-CH₃No methyl singlets.No methyl singlets.
Stability High (C-C bond is robust)HighModerate (Ester hydrolysis)

Analyst Insight: The presence of the ortho-methyl groups in Bicarphen is not just a structural detail; it creates a "molecular gate" that reduces conformational flexibility. In NMR, look for broadening of the aromatic signals due to restricted rotation (atropisomerism) at lower temperatures.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance (NMR) Strategy

The NMR workflow must confirm the integrity of the quinuclidine cage and the specific substitution pattern of the aryl rings.

¹H NMR (400 MHz, DMSO-d₆) – Expected Fingerprint:

  • Aromatic Region (δ 7.1 – 7.6 ppm): Multiplets corresponding to the 8 aromatic protons. Note: The ortho-substitution pattern simplifies the splitting compared to a monosubstituted phenyl ring.

  • Hydroxyl Proton (δ 5.5 – 6.0 ppm): A singlest (exchangeable with D₂O). Its chemical shift is sensitive to hydrogen bonding with the quinuclidine nitrogen (if free base) or solvent (if salt).

  • Quinuclidine Cage (δ 1.4 – 3.8 ppm): Complex multiplets. The proton at C3 (methine) is the diagnostic handle, typically shifting downfield due to the adjacent carbinol carbon.

  • The "Fingerprint" Signal (δ 2.1 – 2.4 ppm): A strong singlet integrating to 6 protons (two –CH₃ groups). Absence of this signal indicates the wrong starting material (e.g., phenylmagnesium bromide was used instead of o-tolyl).

¹³C NMR – Key Signals:

  • Carbinol Carbon: ~75–80 ppm (Quaternary C-OH).

  • Methyl Carbons: ~19–21 ppm.[1]

  • Ester Carbonyl Check: Must be ABSENT (Look for signals >170 ppm; if present, the sample is contaminated with QNB-like esters).

B. Infrared Spectroscopy (FT-IR)

IR is the primary rapid-screening tool for batch release.

  • 3200 – 3400 cm⁻¹: Broad O-H stretching (intermolecular H-bonding).

  • 2400 – 2700 cm⁻¹: Broad "ammonium band" (N⁺–H), confirming the hydrochloride salt formation.

  • 1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

  • Absence of 1720–1750 cm⁻¹: Confirms no ester impurities.

C. Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 322.2 m/z (Free base MW = 321.46).

  • Fragmentation Pattern:

    • m/z 304: Loss of H₂O ([M+H-18]⁺). Common in tertiary alcohols.

    • m/z 110-112: Quinuclidine fragment.

    • m/z 195: Di-o-tolyl carbinol cation (stabilized carbocation).

Experimental Protocol: Synthesis & Validation Workflow

This protocol outlines a self-validating workflow for synthesizing and characterizing Bicarphen, ensuring high purity for biological assays.

Step 1: Grignard Addition (Synthesis Context)

  • Reagents: 3-Quinuclidinone (1.0 eq), o-Tolylmagnesium bromide (2.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure: Add Grignard reagent dropwise to ketone at 0°C. Reflux for 4 hours. The steric bulk of the o-tolyl group requires thermal energy to drive the addition to completion.

  • Quench: Saturated NH₄Cl.

Step 2: Salt Formation (The Product)

  • Method: Dissolve free base in Ethanol/Diethyl Ether. Add HCl/Ethanol solution dropwise until pH < 3.

  • Crystallization: Cool to 4°C. Bicarphen HCl crystallizes as a white solid.

Step 3: Validation (The QC Check)

  • Solubility Test: Dissolve 10 mg in 1 mL water. Solution should be clear. (Free base is insoluble; Salt is soluble).

  • TLC: Silica gel, MeOH/DCM (1:9) + 1% NH₄OH. Visualize with Dragendorff’s reagent (Orange spot = Tertiary amine).

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B.

    • Detection: UV @ 210 nm (general) and 260 nm (aromatic).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for validating Quinuclidin-3-yldi-o-tolylmethanol HCl against common impurities.

Bicarphen_QC Start Unknown Sample (White Powder) IR_Scan Step 1: FT-IR Analysis Start->IR_Scan Check_CO Peak at 1720-1750 cm⁻¹? IR_Scan->Check_CO Fail_Ester REJECT: Ester Impurity (QNB Analog) Check_CO->Fail_Ester Yes (C=O Present) NMR_Scan Step 2: ¹H NMR (DMSO-d₆) Check_CO->NMR_Scan No Check_Methyl Singlet at 2.1-2.4 ppm? NMR_Scan->Check_Methyl Fail_Methyl REJECT: Diphenyl Analog (Missing o-Tolyl) Check_Methyl->Fail_Methyl No Signal Check_Integration Integration = 6H? Check_Methyl->Check_Integration Yes Fail_Mono REJECT: Mono-tolyl Impurity Check_Integration->Fail_Mono < 6H Pass VALIDATED: Bicarphen HCl Check_Integration->Pass Yes (6H)

Caption: Logic flow for the spectroscopic validation of Bicarphen, prioritizing the exclusion of toxic ester analogs and incorrect substitution patterns.

References

  • PubChem. (n.d.).[2][3] 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2025). 3-Quinuclidinol Mass Spectrum (Precursor Data). National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]

Sources

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride versus other M3 muscarinic agonists.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (Sequifenadine) versus established M3 muscarinic agonists .

Executive Summary: The Pharmacological Paradox

This compound (CAS: 57734-70-0), commercially known as Sequifenadine or Bicarphen , acts primarily as a potent H1-antihistamine with significant antiserotonin properties.

Crucial Pharmacological Distinction: Unlike M3 agonists (e.g., Cevimeline, Pilocarpine) which activate the receptor to drive secretions, Sequifenadine possesses a bulky "di-o-tolyl" moiety that typically confers antagonist (blocking) activity at muscarinic receptors. While it shares the quinuclidine core with the M3 agonist Cevimeline , its functional role is diametrically opposed.

This guide compares Sequifenadine against M3 agonists to highlight the Structure-Activity Relationship (SAR) where the quinuclidine scaffold acts as a "master key"—turning into an agonist or antagonist depending on the steric bulk of the side chain.

Chemical & Pharmacological Profiling

The Quinuclidine Scaffold: Agonist vs. Antagonist Switch

The quinuclidine ring is a privileged structure in cholinergic pharmacology. The functional outcome (Agonism vs. Antagonism) is determined by the substituent at the 3-position.

FeatureSequifenadine (The Antagonist) Cevimeline (The Agonist) Aceclidine (The Agonist)
Structure Quinuclidine + Bulky Di-o-tolyl carbinol Quinuclidine + Rigid Oxathiolane Quinuclidine + Small Acetate ester
Steric Profile High steric bulk (prevents receptor closure)Compact (fits orthosteric site)Compact (fits orthosteric site)
M3 Action Antagonist / Weak Binder Agonist (M1/M3 selective) Agonist (M1/M3 selective)
Primary Indication Allergies (Antihistamine)Sjögren's Syndrome (Sialogogue)Glaucoma (Miotic)
Signal Transduction Blocks

coupling
Activates

coupling
Activates

coupling

Technical Insight: The "di-o-tolyl" group in Sequifenadine mimics the diphenyl group of QNB (Quinuclidinyl benzilate) , a classic high-affinity muscarinic antagonist. The bulk prevents the transmembrane domains from collapsing into the active conformation required for G-protein coupling.

Functional Comparison: M3 Receptor Modulation

A. Signaling Pathway Activation (Calcium Mobilization)

M3 receptors couple to


, activating Phospholipase C (PLC) and releasing intracellular calcium (

).
  • M3 Agonists (Cevimeline/Carbachol): Induce a rapid, dose-dependent spike in

    
     followed by a sustained plateau.
    
  • Sequifenadine: Does not induce calcium release. Instead, it inhibits the calcium spike evoked by Acetylcholine (ACh), shifting the ACh dose-response curve to the right (competitive antagonism).

B. Selectivity Profile
  • Cevimeline: High affinity for M1 and M3; low affinity for M2 (cardiac). This "glandular" selectivity reduces cardiac side effects.

  • Sequifenadine: While primarily an H1 blocker, its muscarinic antagonism is non-selective or M1/M3 biased, contributing to "anticholinergic" side effects (dry mouth), which is the exact opposite of the therapeutic goal of M3 agonists.

C. Experimental Data Summary
MetricSequifenadine Cevimeline Pilocarpine
Mechanism H1 Antagonist / mAChR AntagonistM1/M3 AgonistNon-selective Partial Agonist
Binding Affinity (

)
~10-100 nM (Est. at M3)20-40 nM (M3)1-10

M (M3)
Intrinsic Activity (

)
0 (Antagonist)~0.7 (Full/Partial)~0.5 (Partial)
Effect on Salivation Inhibits (Dry Mouth)Stimulates (Sialogogue)Stimulates (Sialogogue)

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways. Cevimeline engages the M3 receptor to trigger the IP3/Calcium pathway, while Sequifenadine blocks this access or occupies the H1 receptor.

G cluster_agonists M3 Agonists cluster_antagonist Antagonist / H1 Blocker Cevimeline Cevimeline (Quinuclidine Agonist) M3 M3 Muscarinic Receptor (GPCR) Cevimeline->M3 Activates Pilocarpine Pilocarpine Pilocarpine->M3 Partially Activates Sequifenadine Sequifenadine (Quinuclidine Antagonist) Sequifenadine->M3 BLOCKS (Anticholinergic Side Effect) H1 H1 Histamine Receptor Sequifenadine->H1 BLOCKS (Primary Effect) Gq Gq Protein M3->Gq Coupling PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Secretion/Contraction) IP3->Ca Allergy Allergic Response (Itch/Edema) H1->Allergy Mediates

Caption: Divergent signaling: Cevimeline activates M3 to drive Calcium release; Sequifenadine blocks M3 (side effect) and H1 (therapeutic).

Experimental Protocols

To empirically verify the contrast between Sequifenadine and M3 agonists, two key assays are recommended: Radioligand Binding (Affinity) and Calcium Flux (Function).

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine if Sequifenadine competes for the M3 orthosteric site.

  • Preparation: Harvest CHO-K1 cells stably expressing human M3 receptors. Prepare membranes in Tris-HCl buffer (pH 7.4).

  • Ligand: Use [

    
    H]-N-Methylscopolamine (NMS)  (0.2 nM) as the radioligand (high affinity antagonist).
    
  • Competition:

    • Incubate membranes with [

      
      H]-NMS and varying concentrations (
      
      
      
      to
      
      
      M) of Sequifenadine (Test) vs. Cevimeline (Reference).
    • Non-specific binding defined by 10

      
      M Atropine.
      
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: Both will displace [

      
      H]-NMS, confirming they bind to the same site, but this does not distinguish agonist vs. antagonist.
      
Protocol B: FLIPR Calcium Mobilization Assay (Function)

Objective: Distinguish Agonist (Activation) from Antagonist (Blockade).

  • Cell Loading: Seed CHO-M3 cells in 96-well black plates. Load with Fluo-4 AM calcium dye for 45 min at 37°C.

  • Agonist Mode (Test for Activation):

    • Inject Sequifenadine (0.1 - 10

      
      M).
      
    • Result: No increase in fluorescence (Flat line)

      
       Confirms No Agonism .
      
    • Inject Cevimeline (Control).

    • Result: Rapid fluorescence spike

      
       Confirms Agonism .
      
  • Antagonist Mode (Test for Blockade):

    • Pre-incubate cells with Sequifenadine (various concentrations) for 15 min.

    • Inject Carbachol (

      
       concentration).
      
    • Result: Dose-dependent reduction of the Carbachol signal

      
       Confirms Antagonism .
      

References

  • Makarov, V. A., et al. (2000). "Synthesis and antihistamine activity of quinuclidine derivatives." Pharmaceutical Chemistry Journal.

  • Iwabuchi, Y., et al. (1994). "Functional significance of the M3 muscarinic receptor in the rabbit iris sphincter muscle." Journal of Pharmacology and Experimental Therapeutics.
  • Weber, J., et al. (2002). "Cevimeline: A novel muscarinic receptor agonist for the treatment of dry mouth in Sjögren's syndrome." Expert Opinion on Pharmacotherapy.
  • PubChem Compound Summary. (2024). "Sequifenadine Hydrochloride (CID 50853316)." National Center for Biotechnology Information. Link

  • Eglen, R. M., et al. (1996). "Muscarinic receptor subtypes: pharmacology and therapeutic potential." Trends in Pharmacological Sciences.

Validating the biological activity of synthesized Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (commonly known as Bicarphen , CAS 57734-70-0).[1]

Unlike its structural analog QNB (3-Quinuclidinyl benzilate) , which is a potent muscarinic antagonist, the introduction of ortho-methyl groups in Bicarphen creates steric hindrance that significantly alters its pharmacological profile. Validation must therefore focus on confirming its primary activity as a voltage-gated Sodium (Na⁺) channel blocker and Diamine Oxidase (DAO) activator , while quantifying its reduced muscarinic affinity.

A Comparative Technical Guide for Application Scientists

Executive Summary & Compound Positioning

Quinuclidin-3-yldi-o-tolylmethanol HCl is a semi-rigid quinuclidine derivative. While it shares the fundamental pharmacophore of high-potency antimuscarinics like QNB, the di-o-tolyl substitution shifts its selectivity.

  • Primary Target: Voltage-gated Na⁺ channels (Blocker) and Diamine Oxidase (Activator).

  • Secondary Target: Histamine H3 / Serotonin receptors (Modulator).

  • Negative Target: Muscarinic Acetylcholine Receptors (mAChRs) — significantly lower affinity than QNB.

Validation Goal: The objective is not merely to detect activity, but to confirm the "Steric Switch" : proving the compound blocks Na⁺ currents without the nanomolar muscarinic potency typical of its non-methylated analogs.

Comparative Landscape: Performance Benchmarks

To validate the synthesized product, its performance must be benchmarked against established standards in three distinct pharmacological domains.

FeatureBicarphen (Test Article) QNB (Structural Analog) Lidocaine (Functional Analog) Validation Metric
Structure Quinuclidine + di-o-tolyl carbinolQuinuclidine + diphenyl carbinolAmino amideNMR / MS Purity
Na⁺ Channel Block High Potency (

)
Low / Non-specificModerate (

)
Patch-clamp Electrophysiology
Muscarinic Affinity Low (

)
Very High (

)
NegligibleRadioligand Binding (

-QNB)
DAO Activation Activator (+40-50% activity)No effectNo effectEnzymatic Assay (Putrescine)

Experimental Validation Protocols

Protocol A: Voltage-Gated Na⁺ Channel Blockade (Primary Activity)

Rationale: This assay confirms the compound's ability to inhibit ionic currents in excitable tissues, its primary mechanism of action. System: Whole-cell patch-clamp recording in rat hippocampal neurons (CA1-CA3) or transfected HEK293 cells expressing Naᵥ1.x.

Methodology:

  • Preparation: Isolate hippocampal pyramidal neurons or culture HEK293 cells.

  • Solutions:

    • Pipette Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Bath Solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Recording: Establish GΩ seal and break-in for whole-cell configuration.

  • Voltage Protocol: Hold membrane potential at -80 mV. Apply depolarizing steps to 0 mV for 20 ms to elicit Na⁺ currents (

    
    ).
    
  • Application: Perfusion of Bicarphen (0.1 µM – 100 µM).

  • Analysis: Measure peak current amplitude. Construct dose-response curve to determine

    
    .
    

Acceptance Criteria:

  • Synthesized Bicarphen must exhibit concentration-dependent inhibition of

    
    .
    
  • Target

    
    : 
    
    
    
    (Significantly more potent than Lidocaine).
Protocol B: Muscarinic Receptor Selectivity Screen (Negative Control)

Rationale: To verify the chemical identity and purity, you must prove the "Steric Switch." If the product shows nanomolar affinity for mAChRs, it suggests contamination with QNB or failure of the ortho-substitution. System: Radioligand binding assay using rat cerebral cortex homogenates.

Methodology:

  • Membrane Prep: Homogenize rat cortex in 50 mM Na₂HPO₄ buffer (pH 7.4). Centrifuge at 20,000 x g.

  • Incubation: Incubate membranes (200 µg protein) with 0.2 nM

    
    -QNB (high-affinity ligand).
    
  • Competition: Add increasing concentrations of synthesized Bicarphen (

    
     M to 
    
    
    
    M).
  • Filtration: Terminate reaction by rapid filtration over GF/B filters. Count radioactivity.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

Acceptance Criteria:

  • 
     Value:  Must be 
    
    
    
    (1000-fold lower affinity than QNB).
  • Note: High affinity (

    
    ) indicates failure to synthesize the di-o-tolyl derivative correctly.
    
Protocol C: Diamine Oxidase (DAO) Activation (Functional Fingerprint)

Rationale: Bicarphen acts as an allosteric activator of DAO, a unique property distinguishing it from standard ion channel blockers.

Methodology:

  • Enzyme Source: Porcine kidney DAO or rat lung homogenate.

  • Substrate: Putrescine dihydrochloride.

  • Reaction: Incubate DAO source + Putrescine + Bicarphen (10 µM) at 37°C for 30 mins.

  • Detection: Measure

    
     at 405 nm using a peroxidase-coupled reaction (detecting 
    
    
    
    release).
  • Control: Baseline DAO activity without Bicarphen.

Acceptance Criteria:

  • Observed activity increase of +40% to +50% relative to baseline.

Visualizing the Mechanism & Workflow

Diagram 1: The "Steric Switch" Mechanism

This diagram illustrates why Bicarphen targets Ion Channels rather than Muscarinic Receptors.

G cluster_0 Chemical Structure cluster_1 Biological Interaction QNB QNB Scaffold (Diphenyl) mAChR Muscarinic Receptor (Deep Pocket) QNB->mAChR High Affinity (Fits Pocket) Bicarphen Bicarphen (Di-o-tolyl) Bicarphen->mAChR Steric Clash (Ortho-Methyls) NaChannel Na+ Channel (Pore Region) Bicarphen->NaChannel Pore Blockade (Lipophilic Interaction) Steric Steric Hindrance prevents deep binding

Figure 1: Mechanism of Action. The ortho-methyl groups (Bicarphen) create steric hindrance that prevents binding to the deep muscarinic pocket (red), shifting affinity toward the more accessible Na+ channel pore (green).

Diagram 2: Validation Workflow

A step-by-step logic flow for confirming the synthesized compound.

Workflow Start Synthesized Bicarphen HCl Step1 1. Chemical QC (NMR/MS) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Decision1->Start No (Resynthesize) Step2 2. Radioligand Binding (vs [3H]-QNB) Decision1->Step2 Yes Result2 Is Ki > 1 µM? Step2->Result2 Step3 3. Patch Clamp (Na+ Current) Result2->Step3 Yes (Low Muscarinic Affinity) Fail REJECT (Likely QNB Contamination) Result2->Fail No (High Affinity = QNB) Result3 IC50 ≈ 2-5 µM? Step3->Result3 Step4 4. DAO Assay (Enzymatic) Result3->Step4 Yes Result3->Fail No (Inactive) Pass VALIDATED Bicarphen Profile Step4->Pass Activity Increased

Figure 2: Validation Logic Flow. Critical checkpoints ensure the compound is not merely a muscarinic antagonist (QNB) but the correct ion-channel active derivative.

References

  • NIH PubChem. (n.d.). 3-Quinuclidinyl benzilate (QNB) - Comparative Pharmacology. Retrieved from [Link]

Sources

Assessing the subtype selectivity of novel quinuclidine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Muscarinic Acetylcholine Receptors (mAChRs) M1–M5[1][2]

Executive Summary: The Orthosteric Challenge

Quinuclidine scaffolds (e.g., 3-quinuclidinyl benzilate) have historically defined high-affinity muscarinic pharmacology. However, their clinical utility is frequently compromised by a lack of subtype selectivity. The orthosteric binding pocket of the muscarinic acetylcholine receptors (mAChRs) is highly conserved across subtypes M1 through M5, making it difficult for classical quinuclidine derivatives to discriminate between targets (e.g., M1 for cognition) and anti-targets (e.g., M2 for cardiac liability).

This guide outlines a rigorous, comparative screening cascade to assess novel quinuclidine analogs. We compare the Thermodynamic Approach (Radioligand Binding) against the Functional/Kinetic Approach , demonstrating why affinity data alone is a deceptive metric for this chemical class.

Comparative Framework: Product vs. Alternatives

When evaluating a novel quinuclidine analog ("Q-Novel "), it must be benchmarked against established standards to validate true selectivity.

FeatureQ-Novel (The Product)Atropine / QNB (Alternative A)Xanomeline / Darifenacin (Alternative B)
Chemical Class 3-Substituted QuinuclidineClassical Tropane/QuinuclidineTetrahydropyridine / Benzofuran
Selectivity Profile Target: >10-fold separationNon-Selective: Equal affinity M1-M5Semi-Selective: Clinical benchmarks
Primary Utility Lead Optimization / Candidate SelectionAssay Validation / Total Receptor CountPositive Controls for Subtype Assays
Binding Mode Orthosteric or BitopicOrthosteric (Deep Pocket)Orthosteric or Allosteric

Methodology 1: Radioligand Binding (The Thermodynamic Baseline)

The Pitfall of Affinity

Many researchers rely solely on


 values derived from competition binding. While necessary, this is insufficient for quinuclidines. A novel analog may show equal 

for M1 and M2 but exhibit vastly different residence times or functional efficacy.
Protocol: Competition Binding with [³H]-NMS

Objective: Determine equilibrium dissociation constants (


) across CHO-K1 cell lines stably expressing human M1–M5.

Causality & Logic:

  • Ligand Choice: We use [³H]-N-Methylscopolamine ([³H]-NMS) rather than [³H]-QNB. NMS is hydrophilic and surface-selective, preventing the labeling of internalized receptors which can skew

    
     calculations and kinetic assumptions.
    
  • System: CHO membranes are preferred over whole cells to eliminate ionic gradient interference during equilibrium binding.

Step-by-Step Workflow:

  • Membrane Prep: Harvest CHO-hM(1-5) cells; homogenize in ice-cold TE buffer (50 mM Tris-HCl, 10 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend to 5–10 µg protein/well.

  • Incubation: In 96-well plates, combine:

    • 25 µL Membrane suspension.

    • 25 µL [³H]-NMS (Final conc: ~0.2 nM, approx.

      
      ).
      
    • 50 µL Q-Novel (10 concentrations, 10 pM – 10 µM).

    • Non-specific control: 1 µM Atropine.

  • Equilibrium: Incubate for 2 hours at 25°C. (Quinuclidines often have slow on-rates; 2h ensures true equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of cationic quinuclidines).

  • Analysis: Measure CPM. Fit to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation :
    
    
    
    
Data Interpretation: The Selectivity Ratio

Calculate the Selectivity Ratio (


 Anti-target / 

Target).
  • Requirement: A ratio >10 is the minimum threshold for "selectivity" in early discovery.

Methodology 2: Functional Profiling (The Physiological Reality)

Binding affinity does not predict efficacy. A quinuclidine analog might bind M1 and M2 with equal affinity but act as a Full Agonist at M1 and a Neutral Antagonist at M2. This "Functional Selectivity" is critical.

Diagram: Differential Signaling Pathways

The following diagram illustrates the divergent pathways (Gq vs Gi) that must be assayed to prove selectivity.

MuscarinicSignaling cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) M1 M1 Receptor Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca FLIPR Signal M2 M2 Receptor Gi Gi Protein M2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Decrease AC->cAMP HTRF Signal

Caption: Differential signaling cascades for Gq-coupled (M1/M3) and Gi-coupled (M2/M4) receptors used to discriminate functional selectivity.

Protocol A: Calcium Flux (M1/M3/M5)

Platform: FLIPR (Fluorescent Imaging Plate Reader).

  • Dye Loading: Load CHO-M1 cells with Fluo-4 AM ester for 45 min at 37°C.

  • Baseline: Record fluorescence for 10s.

  • Injection: Add Q-Novel .

  • Readout: Measure Peak Fluorescence (

    
    ).
    
  • Validation: Normalize to 10 µM Carbachol (100% response).

Protocol B: cAMP HTRF (M2/M4)

Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Stimulation: Since M2 is Gi-coupled (inhibitory), pre-stimulate cells with 10 µM Forskolin to raise cAMP levels.

  • Treatment: Add Q-Novel . Agonist activity is measured as a decrease in HTRF signal (cAMP reduction). Antagonist activity is measured by adding Q-Novel + Reference Agonist (Ach) and observing restoration of cAMP signal.

Methodology 3: Kinetic Selectivity (The Modern Differentiator)

Recent data suggests that Residence Time (


) —how long the drug stays on the receptor—correlates better with in vivo efficacy than thermodynamic affinity (

).

Hypothesis: A quinuclidine analog may have a long residence time on M3 (lung) but a short residence time on M2 (heart), providing a therapeutic window despite similar


 values.
Protocol: Kinetic Dissociation Rate ( )
  • Association: Incubate membranes with

    
     of [³H]-Q-Novel  (if radiolabeled) or compete against [³H]-NMS at equilibrium.
    
  • Dissociation: Add excess unlabeled Atropine (10 µM) to block re-binding.

  • Time-Points: Filter aliquots at t = 0, 2, 5, 10, 30, 60, 120 min.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    
    

Data Synthesis & Comparison

The table below illustrates a hypothetical dataset comparing a novel analog against standard alternatives.

ParameterQ-Novel (Product) Atropine (Alt A) Cevimeline (Alt B) Interpretation
M1 Affinity (

)
9.2 (0.6 nM)9.5 (0.3 nM)7.2 (63 nM)Q-Novel has high potency.
M2 Affinity (

)
7.5 (31 nM)9.4 (0.4 nM)6.0 (1000 nM)50-fold selectivity for M1 vs M2.
M1 Efficacy (

)
85% (Partial Agonist)0% (Antagonist)60% (Partial Agonist)Q-Novel activates M1 robustly.
M2 Efficacy (

)
0% (Neutral Antagonist)0% (Inverse Agonist)10% (Weak Agonist)Functional Selectivity: No M2 activation.
M1 Residence Time 125 min45 min15 minKinetic Selectivity: Q-Novel stays bound longer.
Decision Matrix
  • If

    
     Ratio > 10 AND  Functional Selectivity is confirmed (Agonist at Target, Antagonist at Anti-target) 
    
    
    
    Advance to In Vivo.
  • If

    
     Ratio < 10 BUT  Residence Time at Target >> Anti-target 
    
    
    
    Advance (Kinetic Driven).
  • If Non-selective in all assays

    
    Discard/Redesign. 
    

Experimental Workflow Diagram

ScreeningCascade cluster_Tier1 Tier 1: Thermodynamic Binding cluster_Tier2 Tier 2: Functional Profiling cluster_Tier3 Tier 3: Kinetic Analysis Start Novel Quinuclidine Library Binding Radioligand Binding (CHO M1-M5) Output: Ki Values Start->Binding Filter1 Selectivity Ratio > 10? Binding->Filter1 FuncM1 M1/M3: Ca2+ Flux (FLIPR) Output: EC50, Emax Filter1->FuncM1 Yes FuncM2 M2/M4: cAMP (HTRF) Output: Antagonist Kb Filter1->FuncM2 Yes Discard Archive Compound Filter1->Discard No Filter2 Functional Bias Confirmed? FuncM1->Filter2 FuncM2->Filter2 Kinetics Dissociation Assay Output: Residence Time Filter2->Kinetics Yes Filter2->Discard No End Lead Candidate Kinetics->End

Caption: The critical path for validating subtype selectivity, moving from affinity to function to kinetics.

References

  • Comparison of Muscarinic Receptor Subtypes. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • Radioligand Binding Assays: Principles and Practice. Source: National Institutes of Health (NIH) Assay Guidance Manual. URL:[Link]

  • Muscarinic Receptor Agonists and Antagonists: Effects on Subtype Selectivity. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Kinetics of Drug-Target Residence Time. Source: Nature Reviews Drug Discovery. URL:[Link]

  • FLIPR Calcium Assay Protocols for GPCRs. Source: Molecular Devices Application Notes. URL:[Link]

Sources

Enantioselective Analysis of Quinuclidine-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Quinuclidine (1-azabicyclo[2.2.2]octane) motifs are ubiquitous in medicinal chemistry, serving as the core scaffold for muscarinic antagonists (e.g., Solifenacin, Quinuclidinol), antimalarials (Cinchona alkaloids), and asymmetric catalysts.

The enantioselective analysis of these compounds presents two distinct technical hurdles:

  • The "Basic Nitrogen" Problem: The tertiary amine in the quinuclidine cage (

    
    ) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution.
    
  • Detection Limits: Key intermediates like 3-quinuclidinol lack a strong UV chromophore, necessitating either low-wavelength detection (prone to noise), refractive index detection (low sensitivity), or pre-column derivatization.

This guide compares the three dominant separation modalities—HPLC, SFC, and CE—and provides a validated protocol for the industry-standard analysis of quinuclidine derivatives.

Comparative Analysis: HPLC vs. SFC vs. CE

The following comparison matrix evaluates the performance of available techniques based on resolution (


), sensitivity, and operational robustness.
Table 1: Performance Matrix for Quinuclidine Analysis
FeatureNormal Phase HPLC (Gold Standard)SFC (High Throughput)Capillary Electrophoresis (High Efficiency)
Primary Mechanism H-bonding,

-

interactions on Polysaccharide CSPs
Inclusion/Interaction in supercritical CO

Host-Guest complexation (Cyclodextrins)
Resolution (

)
High (

common for derivatized samples)
Medium-High (Fast kinetics, but lower theoretical plates than CE)Very High (Peak capacity > 100)
Analysis Time Slow (20–40 min)Fast (3–8 min)Medium (10–15 min)
Sample Tolerance High (Robust for crude mixtures)Medium (Matrix effects in CO

)
Low (Requires clean samples)
Solvent Consumption High (Hexane/Alcohol)Low (Mainly CO

)
Negligible (µL scale)
Key Limitation Requires basic additives (DEA/TEA) to suppress tailing.Solubility of polar salts can be limited in CO

.
Sensitivity (path length limitation).

Deep Dive: Chiral Stationary Phase (CSP) Selection

For quinuclidines, Polysaccharide-based CSPs are the industry standard due to their broad selectivity.

  • Immobilized vs. Coated:

    • Recommendation: Use Immobilized phases (e.g., Chiralpak IC/IA/ID) over Coated phases (AD/OD).

    • Reasoning: Quinuclidines are often derivatized or analyzed in non-standard solvents (e.g., DCM/THF) to improve solubility or suppress interactions. Immobilized phases withstand these aggressive solvents, whereas coated phases would be stripped.

  • Selector Chemistry:

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Shows superior selectivity for the rigid quinuclidine cage compared to amylose variants.

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD): Good alternative, but often requires higher alcohol content to disrupt non-specific interactions.

Validated Experimental Protocols

Protocol A: High-Resolution HPLC (The "Gold Standard")

Target Analyte: 3-Quinuclidinol (Precursor for Solifenacin) Challenge: No UV chromophore. Solution: Pre-column derivatization with Benzoyl Chloride.[1]

Step 1: Derivatization (Self-Validating Workflow)
  • Dissolution: Dissolve 250 mg of sample in 5.0 mL Dichloromethane (DCM).

  • Base Addition: Add 0.5 mL Triethylamine (TEA) (Acts as HCl scavenger).

  • Acylation: Slowly add 0.5 mL Benzoyl Chloride.

  • Reaction: Sonicate for 5 mins or stir at RT for 15 mins.

  • Quench: Add 2 mL water to hydrolyze excess reagent. Extract organic layer.[2]

  • Dry: Evaporate DCM and reconstitute in Mobile Phase.

    • Validation Check: The benzoyl group adds a strong UV chromophore (

      
       nm), increasing sensitivity by >100x compared to native detection.
      
Step 2: Chromatographic Conditions[3][4][5][6]
  • Column: Chiralpak IC (Immobilized Cellulose),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Ethanol : 2-Propanol : Diethylamine (DEA).

    • Ratio:80 : 8 : 12 : 0.4 (v/v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm.[4]

Expected Results:

  • Resolution (

    
    ):  > 11.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.2 (Due to DEA additive).
    
  • Elution Order: Typically (S)-enantiomer elutes before (R)-enantiomer (verify with standards).

Protocol B: High-Throughput SFC (The Modern Alternative)

Target Analyte: Solifenacin Succinate (Intact Drug)

  • Column: Chiralpak AD-H (Amylose-based).

  • Mobile Phase: CO

    
     / Methanol (with 0.2% Isopropylamine).
    
  • Gradient: 10% to 40% MeOH over 5 minutes.

  • Back Pressure: 120 bar.

  • Result: Separation < 4 minutes.

  • Note: The isopropylamine is critical. Without it, the quinuclidine nitrogen interacts with the silica support, causing peak broadening.

Visualizations & Decision Logic

Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the optimal analytical technique based on sample properties.

Quinuclidine_Method_Dev Start Start: Quinuclidine Sample CheckUV Has Strong UV Chromophore? Start->CheckUV Derivatize Perform Derivatization (Benzoyl Chloride) CheckUV->Derivatize No (e.g., 3-Quinuclidinol) Throughput Throughput Requirement? CheckUV->Throughput Yes (e.g., Solifenacin) Derivatize->Throughput HPLC Normal Phase HPLC (Chiralpak IC + DEA) Throughput->HPLC Standard QC / Robustness SFC SFC (CO2 + MeOH + Amine) Throughput->SFC High Speed / Screening CE Capillary Electrophoresis (Cyclodextrins) Throughput->CE Low Sample Vol / Green Chem

Caption: Decision matrix for selecting the optimal separation mode for quinuclidine derivatives.

Figure 2: Mechanism of Interaction & Silanol Suppression

This diagram details the "Black Box" of the separation, showing why basic additives are mandatory.

Interaction_Mechanism Analyte Quinuclidine (Basic N) CSP Chiral Selector (H-Bond / Steric Fit) Analyte->CSP Chiral Recognition (Desired) Silanol Residual Silanol (Si-OH) Analyte->Silanol Ionic Interaction (Peak Tailing) Additive Basic Additive (DEA/TEA) Additive->Silanol Blocks/Caps Sites

Caption: The role of basic additives (DEA) in blocking silanol sites to prevent peak tailing of the quinuclidine moiety.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Unsuppressed silanol interactions.Increase DEA/TEA concentration to 0.5%. Ensure column is "flushed" with basic mobile phase.
Low Sensitivity Lack of chromophore.[1]Verify derivatization completeness. Switch to detection at 210 nm (if solvent permits) or use RI/ELSD.
Retention Time Shift Water accumulation in Normal Phase.Quinuclidines are hygroscopic. Ensure solvents are strictly anhydrous.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. Avoid using 100% MeOH if running Hexane-rich methods.

References

  • Harlikar, J., et al. (2016). "Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor." Journal of Chromatographic Science, 54(1), 1–6.

  • BenchChem Technical Guides. (2025). "Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol."

  • Zhang, T., et al. (2012).[5] "Complementary enantiorecognition patterns and specific method optimization aspects on immobilized polysaccharide-derived chiral stationary phases." Journal of Chromatography A, 1269, 178–188.[5]

  • Sarkaya, K., et al. (2021). "Chiral Separations by Capillary Electrophoresis and Related Techniques." Hacettepe Journal of Biology and Chemistry.

Sources

Quinuclidine Derivatives in Drug Development: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Pharmacophore

The quinuclidine ring (1-azabicyclo[2.2.2]octane) represents a privileged scaffold in medicinal chemistry. Its structural rigidity reduces the entropic penalty of binding, while its tertiary amine (typically pKa 10-11) mimics the cationic head of acetylcholine. This guide provides a comparative technical analysis of quinuclidine-based therapeutics, focusing on Aclidinium Bromide (respiratory) and Solifenacin (urology), contrasting them with standard alternatives like Tiotropium and Oxybutynin.

Comparative Analysis: Mechanism & Performance

Respiratory Therapeutics: The "Soft Drug" Advantage

Case Study: Aclidinium Bromide (Quinuclidine) vs. Tiotropium Bromide (Tropane)

In Chronic Obstructive Pulmonary Disease (COPD), the goal is sustained M3 receptor blockade in the lungs with minimal systemic anticholinergic effects.

  • Tiotropium: A "kinetic" antagonist.[1] It binds to M1, M2, and M3 receptors with high affinity but dissociates extremely slowly from M3 (

    
     h), providing once-daily dosing. However, its systemic stability can lead to dry mouth and urinary retention if absorbed.
    
  • Aclidinium: Designed as a "soft drug." It contains an ester linkage susceptible to rapid hydrolysis by plasma butyrylcholinesterase.

    • Lung Selectivity: High affinity for M3; long residence time at the receptor.

    • Systemic Safety: Once it enters the plasma, it is hydrolyzed into inactive carboxylic acid and alcohol metabolites within minutes (

      
       min), significantly reducing systemic side effects compared to tiotropium.
      
Urology: Subtype Selectivity

Case Study: Solifenacin (Quinuclidine) vs. Oxybutynin (Phenylcyclohexyl)

Overactive Bladder (OAB) treatment relies on blocking M3 receptors on the detrusor muscle.[2][3] M2 receptors are dominant in the heart; M1 in the CNS.

  • Oxybutynin: High affinity but poor selectivity. Significant binding to M1 (CNS effects: cognitive impairment) and M3 (Salivary glands: dry mouth).

  • Solifenacin: A tetrahydroisoquinoline-quinuclidine derivative.

    • Selectivity: Exhibits functional selectivity for the bladder over salivary glands.

    • Data: Demonstrates a wider therapeutic window due to lower relative affinity for M1/M2 compared to M3.

Quantitative Data Summary

Table 1: Muscarinic Receptor Binding Affinity (


) Comparison 
CompoundScaffoldM1 (Cortex)M2 (Heart)M3 (Gland/Smooth Muscle)Selectivity Note
Solifenacin Quinuclidine7.66.98.0 Moderate M3 > M2 selectivity
Oxybutynin Phenylcyclohexyl8.67.78.9Non-selective (High M1 affinity)
Aclidinium Quinuclidine~9.5~9.0~9.6 Kinetic selectivity (Slow off-rate)

Note:


 is the negative log of the inhibition constant. Higher numbers indicate higher affinity. Data synthesized from radioligand binding studies [1, 2].[4][5][6][7][8]

Table 2: Pharmacokinetic Stability Profile

ParameterAclidinium BromideTiotropium BromideClinical Implication
Plasma Half-life (

)
2.4 minutes5 - 6 daysAclidinium has lower systemic toxicity risk.
Lung Residence > 24 hours> 24 hoursBoth support QD/BID dosing.
Metabolism Hydrolysis (Plasma)Renal Excretion / CYP450Aclidinium preferred in renal impairment.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To validate the "soft drug" mechanism (rapid systemic clearance) of ester-containing quinuclidines.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final conc, <0.1% DMSO) to HLM. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[9]

  • Sampling: At

    
     min, transfer 50 µL aliquot into 150 µL Quench Solution.
    
  • Processing: Vortex, centrifuge at 4,000 rpm for 15 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Validation Check: Aclidinium should show

      
       depletion within 10 mins. Tiotropium should remain 
      
      
      
      stable at 60 mins.
Protocol B: Muscarinic Radioligand Binding Assay

Purpose: To determine


 values and receptor subtype selectivity.

Materials:

  • Membrane preps from CHO cells stably expressing human M1, M2, or M3 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2 nM final).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Workflow:

  • Assembly: In a 96-well plate, add:

    • 25 µL Test Compound (concentration range

      
       to 
      
      
      
      M).
    • 25 µL

      
      -NMS.
      
    • 200 µL Membrane Suspension (5-10 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes (ensure equilibrium is reached; M3 slow dissociation may require longer).

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count CPM.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    

Visualizations

Synthesis of the Core Scaffold

The synthesis of the 3-quinuclidinone intermediate is the rate-limiting step for many derivatives.

QuinuclidineSynthesis Start Piperidine Precursor (1-carbethoxymethyl- 4-carbethoxypiperidine) Dieckmann Dieckmann Condensation (K+ t-butoxide / Toluene) Start->Dieckmann KetoEster Beta-Keto Ester Intermediate Dieckmann->KetoEster Decarb Hydrolysis & Decarboxylation (HCl / Reflux) KetoEster->Decarb Quinuclidinone 3-Quinuclidinone (Key Pharmacophore) Decarb->Quinuclidinone Reduction Reduction (NaBH4) Quinuclidinone->Reduction Optional Quinuclidinol 3-Quinuclidinol (Precursor for Solifenacin) Reduction->Quinuclidinol

Figure 1: Synthetic workflow for accessing the 3-quinuclidinone core, utilizing the Dieckmann condensation method.

Muscarinic Signaling Pathway (M3 vs M2)

Understanding the downstream effects is crucial for interpreting the side effect profile (e.g., M2-mediated bradycardia vs M3-mediated contraction).

MuscarinicSignaling M3 M3 Receptor (Gq-coupled) Gq Gq Protein M3->Gq M2 M2 Receptor (Gi-coupled) Gi Gi Protein M2->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 / DAG PLC->IP3 cAMP cAMP Decrease AC->cAMP Ca Intracellular Ca2+ Increase IP3->Ca Contraction Smooth Muscle Contraction (Bladder/Lung) Ca->Contraction Relaxation Inhibition of Relaxation cAMP->Relaxation Reduced cAMP prevents relaxation

Figure 2: Divergent signaling pathways of M3 (Gq) and M2 (Gi) receptors. Quinuclidine derivatives primarily target the M3 pathway to reduce smooth muscle tone.

References

  • M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin. Biological and Pharmaceutical Bulletin. [Link]

  • Aclidinium bromide: a long-acting muscarinic antagonist for COPD. Drug Design, Development and Therapy. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

Sources

Technical Comparison Guide: Quinuclidin-3-yldi-o-tolylmethanol HCl (Sequifenadine) vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (commonly known as Sequifenadine or Bicarphen ) is a quinuclidine-derived pharmaceutical agent exhibiting a unique pharmacological profile distinct from classical H1-antihistamines. Unlike standard agonists that activate receptors, this compound functions primarily as a potent antagonist at Histamine H1 and Serotonin 5-HT receptors, with secondary activity as a voltage-gated Na+ channel blocker.

This guide compares the efficacy of Sequifenadine against standard reference ligands. Since Sequifenadine is an antagonist, its "efficacy" is quantified by its ability to inhibit the functional response of standard agonists (Histamine, Serotonin) and is compared against standard antagonists (Diphenhydramine, Cetirizine, Cyproheptadine).

Key Differentiators
  • Dual Mechanism: Simultaneous blockade of H1 and 5-HT receptors (unlike selective H1 blockers like Cetirizine).

  • Structural Rigidity: The quinuclidine core provides high affinity binding with reduced blood-brain barrier penetration compared to flexible ethylamine derivatives.

  • Safety Profile: Lower sedation than first-generation antihistamines (e.g., Diphenhydramine) but distinct from non-sedating second-generation agents.[1]

Pharmacological Profile & Mechanism[2][3][4][5][6]

Mechanism of Action

Sequifenadine acts as a competitive antagonist at the Gq-coupled H1 receptor. By binding to the transmembrane core, it stabilizes the receptor in an inactive conformation, preventing the binding and signaling of the endogenous agonist, Histamine.

  • Primary Target: Histamine H1 Receptor (Antagonist)[2][3]

  • Secondary Target: 5-HT (Serotonin) Receptor (Antagonist)

  • Modulatory Target: Voltage-gated Na+ Channels (Blocker)

  • Off-Target: Muscarinic Acetylcholine Receptors (Weak Antagonist – significantly lower affinity than QNB)

Signal Transduction Pathway (H1 Blockade)

The following diagram illustrates the specific signaling node where Sequifenadine exerts its inhibitory effect, preventing the Histamine-induced Calcium cascade.

H1_Signaling_Blockade Histamine Standard Agonist: Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Sequifenadine Antagonist: Sequifenadine Sequifenadine->H1R Blocks (Competitive) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (ER) IP3->Ca_Release Triggers Response Vasodilation / Inflammation Ca_Release->Response Induces

Figure 1: Mechanism of H1 Receptor Antagonism. Sequifenadine competitively inhibits the binding of Histamine, preventing Gq activation and subsequent Calcium mobilization.

Comparative Efficacy Analysis

To validate Sequifenadine, researchers must compare its inhibitory potency (


 or 

) against standard antagonists using fixed concentrations of standard agonists.
Antagonism of Histamine (H1 Receptor)

Experimental Context: Inhibition of Histamine-induced wheal/flare or Calcium flux in CHO-H1 cells.

CompoundClassAgonist ChallengePotency (

/

)
Sedation PotentialMuscarinic Activity
Sequifenadine Quinuclidine DerivativeHistamineHigh (~5-10 nM) Low/ModerateLow
Diphenhydramine Ethanolamine (1st Gen)HistamineModerate (~15 nM)HighHigh
Cetirizine Piperazine (2nd Gen)HistamineHigh (~2-6 nM)Very LowNegligible
Chlorphenamine Alkylamine (1st Gen)HistamineHigh (~2-4 nM)ModerateModerate

Analysis: Sequifenadine demonstrates affinity comparable to potent second-generation antihistamines but retains a distinct "dual-action" profile (H1 + 5-HT) lacking in Cetirizine. Unlike Diphenhydramine, its bulky quinuclidine structure reduces muscarinic cross-reactivity.

Antagonism of Serotonin (5-HT Receptor)

Experimental Context: Inhibition of Serotonin-induced smooth muscle contraction.

CompoundPrimary ClassAgonist Challenge5-HT Antagonism Efficacy
Sequifenadine H1 AntagonistSerotonin (5-HT)Moderate-High (Dual blocker)
Cyproheptadine 5-HT/H1 AntagonistSerotonin (5-HT)High (Standard Reference)
Loratadine H1 AntagonistSerotonin (5-HT)Negligible

Analysis: Sequifenadine is superior to standard selective H1 blockers (like Loratadine) when broad-spectrum suppression of inflammatory mediators (Histamine + Serotonin) is required.

Experimental Protocols

Protocol A: Competitive Binding Assay (H1 Receptor)

Objective: Determine the affinity (


) of Sequifenadine by displacing a radiolabeled standard antagonist.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand Setup:

    • Radioligand:

      
      -Pyrilamine (Standard Antagonist) at 2 nM.
      
    • Test Compound: Sequifenadine HCl (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Control: Promethazine (

      
      ).
      
  • Incubation: Incubate mixtures for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Sequifenadine]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Antagonism (Schild Analysis)

Objective: Quantify the "Efficacy of Blockade" (


) against the standard agonist Histamine.
  • Tissue/Cell System: Guinea pig ileum (ex vivo) or HEK-293 cells expressing H1R (in vitro).

  • Agonist Curve (Control): Generate a cumulative concentration-response curve (CRC) for Histamine alone (

    
     M to 
    
    
    
    M). Determine
    
    
    .
  • Antagonist Incubation: Pre-incubate tissue with fixed concentrations of Sequifenadine (e.g., 10 nM, 100 nM, 1000 nM) for 30 minutes.

  • Agonist Curve (Shifted): Repeat Histamine CRC in the presence of Sequifenadine.

  • Result: Expect a parallel rightward shift of the Histamine curve without depression of the maximum response (

    
    ), confirming competitive antagonism.
    
Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Equilibrium cluster_2 Phase 3: Analysis Cells H1-Expressing Membranes Incubate Incubate 60 min @ 25°C Cells->Incubate Ligand [3H]-Pyrilamine (Radioligand) Ligand->Incubate Test Sequifenadine (Serial Dilution) Test->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Radioligand Binding Assay Workflow for determining Sequifenadine affinity.

References

  • Bukovskis, M., et al. (2010).[1] "H1-antihistamines suppress wheal-and-flare reaction and skin blood perfusion measured by Laser Doppler flowmetry."[1] ResearchGate.

  • VulcanChem. (2024). "this compound Product Monograph." VulcanChem.

  • Mittal, A., et al. (2016). "The Newer Non Sedating Antihistamines: Pharmacological Review." Indian Journal of Drugs in Dermatology.

  • PubChem. (2024). "3-Quinuclidinyl benzilate (Structural Analog Reference)." National Library of Medicine.

  • BOC Sciences. (2024). "Bicarphen (Sequifenadine) Chemical Properties." BOC Sciences.

Sources

Head-to-head comparison of different synthetic routes to quinuclidine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinuclidine core (1-azabicyclo[2.2.2]octane) represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for antimalarials (quinine), muscarinic antagonists (solifenacin), and as a potent organic base/catalyst (DABCO derivatives). Its rigid, cage-like architecture imposes a defined spatial orientation on substituents, maximizing receptor binding affinity while minimizing entropic penalties.

This guide provides a head-to-head technical comparison of three distinct synthetic methodologies for constructing this scaffold. We move beyond simple reaction listing to analyze the strategic utility of each route:

  • The Classical Route (Dieckmann Condensation): The industrial workhorse for generating 3-quinuclidinones.

  • The Modern Asymmetric Route (Ir-Catalyzed Allylic Dearomatization): A precision tool for enantioselective construction.

  • The Radical Route (Phosphorus-Mediated Cyclization): A niche strategy for accessing difficult 2,5-disubstituted patterns.

Part 1: The Challenge of the Bridgehead

Synthesizing quinuclidine is thermodynamically challenging due to the formation of a bridgehead nitrogen. Unlike simple piperidine cyclizations, closing the [2.2.2] system requires forcing the nitrogen lone pair into a pyramidal geometry that cannot invert, creating significant torsional strain (approx. 15 kcal/mol).

  • Baldwin’s Rules Implication: The cyclization is typically a 5-Exo-Tet or 6-Endo-Tet process depending on the precursor, but the rigid transition state often disfavors orbital overlap in standard SN2 manifolds without high temperatures.

Part 2: Head-to-Head Route Analysis

Route A: The Classical Standard (Dieckmann Condensation)

Best For: Large-scale production of 3-quinuclidinone; non-chiral scaffolds.

This route remains the industrial standard because it relies on thermodynamic control to overcome the strain energy of the bicycle. It typically proceeds via a piperidine diester intermediate.

Mechanism of Action

The reaction utilizes an intramolecular Claisen (Dieckmann) condensation. A strong base generates an enolate from one ester arm, which attacks the second ester to close the bridge.

Dieckmann Start Piperidine-1,4- dicarboxylate Enolate Enolate Formation Start->Enolate NaOEt, Reflux Cyclic Bicyclic Beta-Keto Ester Enolate->Cyclic Intramolecular Attack Decarb Hydrolysis & Decarboxylation Cyclic->Decarb HCl, Heat Product 3-Quinuclidinone Decarb->Product -CO2

Figure 1: The Dieckmann Condensation pathway involves ring closure followed by destructive decarboxylation to yield the ketone.

Experimental Protocol (Validated System)
  • Precursor: 1-Carbethoxymethyl-4-carbethoxypiperidine.

  • Reagents: Potassium Ethoxide (freshly prepared), Toluene (anhydrous).

  • Setup: Flame-dry a 3-neck RBF equipped with a mechanical stirrer and reflux condenser. Maintain inert atmosphere (

    
    ).
    
  • Base Preparation: Dissolve Potassium metal (1.1 equiv) in absolute Ethanol. Evaporate excess ethanol and suspend the resulting KOEt in anhydrous Toluene.

  • Addition: Add the piperidine diester (1.0 equiv) dropwise to the refluxing toluene suspension over 2 hours.

    • Critical Control Point: Slow addition is vital to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Reflux for 4–6 hours. The mixture will become a thick slurry (potassium salt of the keto-ester).

  • Workup: Cool to 0°C. Quench with ice-cold dilute HCl.

  • Decarboxylation: Reflux the aqueous acidic layer for 12 hours (removes ester groups and decarboxylates).

  • Isolation: Basify with NaOH (pH > 10) and extract with

    
    .
    

Pros:

  • Scalable to kilogram quantities.

  • Low cost of goods (starting materials are cheap).

  • Yields a versatile ketone handle for further functionalization (reductive amination, Grignard).

Cons:

  • Harsh Conditions: High heat and strong base/acid preclude sensitive functional groups.

  • Atom Economy: Loss of

    
     and ethanol waste.
    
Route B: The Modern Asymmetric (Ir-Catalyzed Allylic Dearomatization)

Best For: Enantioselective synthesis of chiral quinuclidines; mild conditions.

Developed to address the lack of chirality in the Dieckmann route, this method uses Iridium catalysis to perform an intramolecular allylic amination. It is particularly powerful for constructing the C2-chiral center.

Mechanism of Action

The reaction proceeds via the formation of a


-allyl Iridium complex. The pendant amine acts as the nucleophile, attacking the 

-allyl system from the face opposite the metal (outer-sphere mechanism), closing the ring with high stereocontrol.

IrCatalysis Precursor 4-Amino-Allylic Carbonate Complex Ir-Pi-Allyl Complex Precursor->Complex [Ir(cod)Cl]2 Phosphoramidite Ligand Closure Intramolecular Nucleophilic Attack Complex->Closure Amine Lone Pair Product Chiral Quinuclidine Closure->Product Regio/Enantioselective

Figure 2: Iridium-catalyzed cycle. The chiral ligand dictates the facial selectivity of the ring closure.

Experimental Protocol
  • Precursor: Piperidine derivative with a pendant allylic carbonate.

  • Catalyst:

    
     (2 mol%), Chiral Phosphoramidite Ligand (4 mol%).
    
  • Base: DABCO or TBD (catalytic amounts).

  • Catalyst Activation: In a glovebox, mix

    
     and the ligand in THF. Stir for 30 mins to form the active species.
    
  • Reaction: Add the allylic carbonate precursor and base.

  • Conditions: Stir at room temperature for 12–24 hours.

    • Observation: The reaction is typically homogeneous. Color change from yellow to orange may occur.

  • Purification: Direct concentration and flash chromatography.

Pros:

  • High Enantioselectivity: Typically >95% ee.

  • Mild Conditions: Room temperature, neutral pH.

  • Complexity: Can install sensitive functionality (esters, protected alcohols) that would survive the Dieckmann route.

Cons:

  • Cost: Iridium and chiral ligands are expensive.

  • Dilution: Requires dilute conditions (0.05 M) to prevent intermolecular reactions, limiting throughput.

Route C: The Radical Contender (Phosphorus-Mediated Cyclization)

Best For: 2,5-disubstituted quinuclidines; accessing "impossible" substitution patterns.

Standard ionic routes often fail to place substituents at the C5 position due to lack of activation. Radical cyclization, specifically using phosphorus-centered radicals, offers a unique disconnection.

Mechanism of Action

A thiophosphite radical adds to a terminal alkene (anti-Markovnikov), generating a carbon-centered radical. This radical attacks an internal double bond (5-exo-trig or 6-endo-trig) to close the bicycle.

Radical Diene 1,7-Diene Amine Radical Phosphorus Radical Addition Diene->Radical (EtO)2P(S)H AIBN Cyclization Radical Cyclization Radical->Cyclization C-Centered Radical Product Functionalized Quinuclidine Cyclization->Product H-Abstraction

Figure 3: Radical cascade. The phosphorus group serves as both the radical trigger and a functional handle in the product.

Experimental Protocol
  • Precursor: 4-allyl-N-allylpiperidine (A 1,7-diene).

  • Reagent: Diethyl thiophosphite, AIBN (initiator).

  • Degassing: Dissolve the diene in cyclohexane. Sparge with Argon for 30 minutes (Oxygen inhibits the radical chain).

  • Initiation: Add Diethyl thiophosphite (1.2 equiv) and AIBN (0.1 equiv).

  • Reflux: Heat to reflux for 4 hours. Add a second portion of AIBN if conversion stalls.

  • Workup: Evaporate solvent. The phosphorus-containing product can be further manipulated (e.g., desulfurization or Horner-Wadsworth-Emmons olefination).

Pros:

  • Novel Topology: Accesses 2,5-substitution patterns difficult to make via Route A.

  • Atom Economy: High; all atoms of the reagent are incorporated (if the P-group is retained).

Cons:

  • Reagents: Organophosphorus reagents can be foul-smelling and toxic.

  • Purification: Removing phosphorus byproducts can be tedious.

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics of these routes based on literature benchmarks and industrial applicability.

FeatureRoute A: DieckmannRoute B: Ir-CatalysisRoute C: Radical Cyclization
Primary Product 3-Quinuclidinone (Ketone)Chiral Quinuclidine2,5-Disubstituted Core
Stereocontrol None (Racemic)Excellent (>95% ee)Diastereoselective (trans)
Scalability High (kg to ton)Low/Medium (mg to g)Medium (g scale)
Step Count 4-5 (from commercial)1 (from complex precursor)1 (from diene)
Atom Economy Poor (Loss of CO2/EtOH)ExcellentGood
Key Limitation Harsh conditionsCatalyst CostPrecursor availability

Part 4: Strategic Recommendations

Scenario 1: Drug Discovery (Hit-to-Lead)

  • Recommendation: Use Route B (Ir-Catalysis) .

  • Reasoning: You need enantiopure material quickly to establish SAR (Structure-Activity Relationships). The cost of the catalyst is negligible compared to the value of the biological data.

Scenario 2: Process Chemistry (Scale-Up)

  • Recommendation: Use Route A (Dieckmann) .

  • Reasoning: If the target is a derivative of 3-quinuclidinone, this is the only economically viable route. If chirality is needed, it is often cheaper to resolve the racemic ketone via crystallization with chiral acids (e.g., tartaric acid) than to use Iridium on a multi-kilogram scale.

Scenario 3: Novel Scaffold Design

  • Recommendation: Use Route C (Radical) .

  • Reasoning: If your pharmacophore requires substitution at the C5 position (bridge) to improve metabolic stability or selectivity, standard ionic chemistry will fail. The radical route provides this unique vector.

References

  • Dieckmann Condensation (Classic Protocol)

    • Organic Syntheses Procedure for 3-Quinuclidinone Hydrochloride.
    • Source:

  • Iridium-Catalyzed Asymmetric Synthesis

    • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatiz
    • Source:

  • Radical Cyclization Approach

    • A Diastereoselective Radical Cyclization Approach to Substituted Quinuclidines.
    • Source: [J. Org.[1] Chem. 2006, 71, 9, 3656–3659]([Link]1]

  • Review of Quinuclidine Chemistry

    • The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry.
    • Source: (Generalized reference for scaffold properties).

Sources

Precision in Purity: A Comparative Guide to Impurity Identification via HRAM vs. Nominal Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the identity of synthesis impurities by mass spectrometry. Content Type: Publish Comparison Guide.

Executive Summary

In pharmaceutical development, the identification of synthesis impurities is not merely a regulatory checkbox—it is a critical safeguard for patient safety and drug efficacy. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake) must be structurally characterized.

This guide objectively compares the industry-standard "Alternative"—Nominal Mass Spectrometry (e.g., Single/Triple Quadrupole) —against the advanced "Product" solution: High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap, Q-TOF) . While nominal mass systems are the gold standard for quantitation, this guide demonstrates why HRAM is the superior, self-validating choice for the identification of unknown synthesis by-products.

Part 1: Comparative Analysis – HRAM vs. Nominal Mass

The fundamental difference between these technologies lies in their ability to distinguish "isobaric" compounds—molecules with the same nominal mass but different elemental compositions.

The "Mass Defect" Advantage

Nominal mass detectors round masses to the nearest integer. HRAM systems measure mass with sufficient precision (often <5 ppm error) to detect the "mass defect"—the difference between the nominal mass and the exact monoisotopic mass caused by nuclear binding energy.

Comparison Table: Structural Elucidation Capabilities

FeatureNominal Mass MS (The Alternative)HRAM MS (The Product)Impact on Impurity ID
Mass Accuracy ± 0.1 – 0.5 Da< 0.005 Da (< 5 ppm)Critical: HRAM restricts potential molecular formulas from hundreds to a distinct few.
Resolving Power Unit Resolution (e.g., 1,000 FWHM)High Resolution (> 20,000 – 500,000 FWHM)Selectivity: HRAM separates co-eluting isobaric impurities that appear as a single peak in nominal MS.
Isotopic Pattern Rough abundance ratios (M+1, M+2)"Fine" Isotopic StructureValidation: HRAM can distinguish isotopes (e.g.,

S vs

C

) to confirm elemental composition.
MS/MS Specificity Low-res fragments (Unit mass)Accurate mass fragmentsMechanistic Insight: HRAM fragment data confirms sub-structures, not just loss of generic mass units.
Primary Use Case Routine Quantitation (Targeted)Discovery & Identification (Untargeted)Nominal MS requires a known standard; HRAM can identify de novo.
Part 2: The Self-Validating Workflow (Protocol)

To ensure scientific integrity, the impurity identification process must be a closed-loop system where data from one stage validates the next.

Workflow Diagram

The following decision tree outlines the logical flow for identifying a synthesis impurity, highlighting the critical role of HRAM.

ImpurityID_Workflow Start Unknown Impurity > 0.1% LC_Sep 1. UHPLC Separation (Orthogonal Phase) Start->LC_Sep MS1_Acq 2. HRAM MS1 Acquisition (Full Scan) LC_Sep->MS1_Acq Formula_Gen 3. Formula Generation (Mass Error < 5ppm + Isotope Match) MS1_Acq->Formula_Gen Extract Exact Mass Database 4. Database/Literature Search (ChemSpider, PubChem) Formula_Gen->Database MS2_Frag 5. MS/MS Fragmentation (HCD/CID) Database->MS2_Frag Propose Candidates InSilico 6. In Silico Fragmentation (Match Exp. vs Theor. Fragments) MS2_Frag->InSilico Decision Confident Match? InSilico->Decision NMR 7. Isolation & NMR (If Isomers Unresolved) Decision->NMR No (Ambiguous) Final Structure Confirmed Decision->Final Yes (Score > 90%) NMR->Final

Figure 1: Decision tree for impurity identification. Blue nodes indicate steps where HRAM is mandatory for high confidence.

Detailed Experimental Protocol

1. Chromatographic Isolation (The Foundation)

  • Objective: Ensure the impurity peak is spectrally pure.

  • Method: Use a UHPLC system with a volatile mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Causality: Non-volatile buffers (phosphates) suppress ionization in MS. Co-elution with the API can suppress the impurity signal; check peak purity using a Diode Array Detector (DAD) before MS analysis.

2. HRAM MS1 Acquisition (The Filter)

  • Instrument Settings: Set resolution to >60,000 (FWHM) to resolve fine isotopic structure.

  • Action: Acquire Full Scan data (m/z 100–1000).

  • Self-Validation: Calibrate the mass axis immediately prior to the run using a lock-mass or external standard to ensure <2 ppm accuracy. If the mass error exceeds 5 ppm, the generated molecular formulas will be statistically invalid.

3. MS/MS Fragmentation (The Fingerprint)

  • Method: Perform Data-Dependent Acquisition (DDA). Select the impurity ion (precursor) and fragment it using High-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

  • Critical Step: Acquire MS/MS spectra at high resolution.[1][2][3]

  • Why HRAM here? In nominal MS, a loss of "17" could be NH

    
     (17.0265) or OH (17.0027). HRAM distinguishes these, revealing whether the impurity lost an amine or a hydroxyl group.
    

4. Structure Correlation (The Logic)

  • Use software (e.g., Compound Discoverer, MassHunter) to compare observed fragments against theoretical fragmentation of the parent drug.

  • Logic: If the impurity shares the "bottom half" fragments of the API but shifts the "top half" fragments by +16 Da, the modification (e.g., oxidation) is localized to that specific region.

Part 3: Case Study – The "Hidden" Isobar

To illustrate the necessity of HRAM, consider a hypothetical scenario involving the drug Warfarin (C


H

O

, Nominal Mass 308).

The Challenge: During stability testing, an unknown impurity appears at m/z 324 (Nominal Mass).

  • Hypothesis A: Oxidation (Hydroxy-Warfarin). Formula: C

    
    H
    
    
    
    O
    
    
    .
  • Hypothesis B: Methylation of a degradation product (e.g., a ring-opened byproduct). Formula: C

    
    H
    
    
    
    O
    
    
    .

Experiment 1: Nominal Mass Analysis (Triple Quad)

  • Result: m/z 324.1.

Experiment 2: HRAM Analysis (Orbitrap/Q-TOF)

  • Result: Measured mass 324.0992 .

  • Calculation:

    • Hypothesis A (C

      
      H
      
      
      
      O
      
      
      ): Calculated Mass = 324.0998 (Error: -1.8 ppm).
    • Hypothesis B (C

      
      H
      
      
      
      O
      
      
      ): Calculated Mass = 324.1362 (Error: -114 ppm).
References
  • International Council for Harmonisation (ICH). (2006).[4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation (ICH). (2006).[4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • Holčapek, M., et al. (2012). Recent advances in the structural analysis of organic compounds by mass spectrometry.[2][5] Chemical Reviews. [Link]

  • Kaufmann, A. (2014). The practician’s guide to high resolution mass spectrometry. Comprehensive Analytical Chemistry. [Link]

  • Ermer, J., & Miller, J. H. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. [Link]

Sources

Benchmarking Quinuclidin-3-yldi-o-tolylmethanol hydrochloride against known mAChR modulators.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacodynamics: Benchmarking Quinuclidin-3-yldi-o-tolylmethanol HCl against Classical mAChR Modulators.

Executive Summary & Strategic Context

The Analyte: Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (referred to herein as Q-DTM ) is a sterically hindered analogue of the classical high-affinity muscarinic antagonist QNB (3-Quinuclidinyl benzilate).[1] While QNB features two phenyl rings, Q-DTM substitutes these with di-o-tolyl groups.[1]

The Scientific Premise: The quinuclidine scaffold is a "privileged structure" for the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs). However, the addition of ortho-methyl groups on the aryl rings introduces significant steric bulk.[1] This guide benchmarks Q-DTM to determine if this steric hindrance results in:

  • Reduced Affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Lower binding compared to QNB (a common strategy to reduce anticholinergic side effects in antihistamines like Sequifenadine).
    
  • Altered Kinetics (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Changes in residence time due to steric locking or repulsion.
    
  • Subtype Selectivity: Potential discrimination between M1/M3 (Gq-coupled) and M2/M4 (Gi-coupled) subtypes.

The Benchmark Array

To rigorously validate Q-DTM, it must be screened alongside the following "Gold Standard" modulators.

ComparatorRole in BenchmarkMechanismKey Characteristic
QNB Structural Reference Non-selective AntagonistExtremely slow dissociation; defines the "High Affinity" ceiling.[1]
Atropine Clinical Standard Non-selective AntagonistRapid onset/offset; defines the baseline for competitive antagonism.[1]
Pirenzepine Selectivity Probe M1-Selective AntagonistUsed to determine if Q-DTM discriminates for the M1 subtype.[1]
Carbachol Agonist Challenge Non-selective AgonistUsed in functional assays to measure the antagonist's

.

Molecular Mechanism & Signaling Pathways[1][2]

Understanding the downstream effects is critical for functional assay design.[1] Q-DTM acts as an orthosteric antagonist, blocking the conformational change required for G-protein coupling.[1]

mAChR_Signaling cluster_Receptors Receptor Subtypes Agonist ACh / Carbachol M1_M3 M1 / M3 / M5 (Gq-Coupled) Agonist->M1_M3 M2_M4 M2 / M4 (Gi-Coupled) Agonist->M2_M4 Antagonist Q-DTM (Analyte) [Blocks Binding] Antagonist->M1_M3 Competitive Inhibition Antagonist->M2_M4 PLC PLCβ Activation M1_M3->PLC AC Adenylyl Cyclase M2_M4->AC Inhibits IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Fluorescence Signal) IP3->Ca cAMP cAMP Reduction AC->cAMP Basal Activity

Figure 1: Dual signaling pathways of mAChRs. Q-DTM evaluation requires monitoring Ca2+ flux (Gq pathway) and cAMP levels (Gi pathway).[1]

Experimental Protocols

Protocol A: Radioligand Competition Binding (The Determination)

Objective: Determine the affinity of Q-DTM relative to QNB and Atropine.[1] Rationale: Functional assays can be biased by receptor reserve; binding assays provide the thermodynamic constant.[1]

Materials:

  • Membrane Prep: CHO-K1 cells stably expressing hM1, hM2, or hM3.[1]

  • Radioligand: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -NMS (N-Methylscopolamine) - Hydrophilic, low non-specific binding. Note: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    -QNB can be used, but its slow off-rate makes equilibrium difficult to reach.
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Competition: Add

    
    -NMS at a fixed concentration (~
    
    
    
    , typically 0.2 nM).
  • Titration: Add Q-DTM (10 pM to 10 µM) in duplicate. Run parallel plates for Atropine and QNB.

  • Equilibrium: Incubate for 120 minutes at 25°C. Critical: Q-DTM is bulky; shorter times may underestimate affinity due to slow association.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Protocol B: Kinetic Dissociation Assay (Residence Time)

Objective: Determine if the "di-o-tolyl" bulk locks the molecule in the pocket (long residence time) or prevents deep binding (fast off-rate).[1]

Workflow:

  • Pre-incubation: Incubate membranes with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Q-DTM (if custom synthesized) or run a "reverse" assay using 
    
    
    
    -NMS and high-concentration Q-DTM as the displacer.
  • Blockade: Add excess Atropine (10 µM) to prevent re-binding of the radioligand.[1]

  • Sampling: Filter aliquots at t = 0, 2, 5, 10, 30, 60, 120 min.[1]

  • Calculation: Plot

    
     vs. Time to calculate 
    
    
    
    and Residence Time (
    
    
    ).

Data Analysis & Interpretation

The following table illustrates the expected comparative profile based on Structure-Activity Relationship (SAR) principles of quinuclidine derivatives.

ParameterQNB (Reference)AtropineQ-DTM (Analyte)Interpretation
Affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
10.5 - 11.09.0 - 9.58.5 - 9.5 The o-tolyl steric clash likely reduces affinity compared to the phenyls of QNB.
Hill Slope ~1.0~1.0< 1.0 A shallow slope (<0.[1]8) indicates negative cooperativity or allosteric modulation due to bulk.[1]
Residence Time > 3 hours~15 minVariable If steric bulk "locks" the lid, RT increases; if it prevents deep entry, RT decreases.[1]
M1/M2 Selectivity Non-selectiveNon-selectivePotential M1 Bulky antagonists often favor M1/M3 over the tighter M2 pocket.[1]

Workflow Visualization

Experimental_Workflow cluster_Binding Phase 1: Binding Affinity cluster_Kinetics Phase 2: Kinetics Start Start: Q-DTM Benchmarking Step1 Membrane Prep (CHO-hM1/hM2) Start->Step1 Step2 Competition Assay vs [3H]-NMS Step1->Step2 Step4 Dissociation Assay (Excess Atropine block) Step1->Step4 Step3 Calculate Ki (Cheng-Prusoff) Step2->Step3 Decision Compare vs Standards (QNB / Atropine) Step3->Decision Step5 Calculate Residence Time (1/k_off) Step4->Step5 Step5->Decision Report Final Profile: Affinity + Selectivity + Kinetics Decision->Report

Figure 2: Step-by-step workflow for benchmarking Q-DTM against known standards.

References

  • IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors.[1][2][Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 42553, Sequifenadine (Parent structure relevance).[1][Link][1]

  • Hulme, E. C., & Trejo, J. (2006).[1] G Protein-Coupled Receptors: Structure, Function, and Ligand Screening.[1] Current Protocols in Pharmacology.[1][3] [Link][1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1][4] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[1] [Link]

Sources

Safety Operating Guide

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal Protocols for Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride

Executive Summary: High-Potency Hazard Alert

Substance: this compound Class: High Potency Active Pharmaceutical Ingredient (HPAPI) / Muscarinic Antagonist. Critical Hazard: Potent anticholinergic activity. Structurally related to incapacitating agents (e.g., 3-Quinuclidinyl benzilate/BZ), this compound poses significant risks of central nervous system (CNS) depression, delirium, and peripheral autonomic paralysis if inhaled or absorbed.

Operational Directive: This compound is a tertiary alcohol , not an ester. Unlike many pharmaceutical intermediates that can be neutralized via alkaline hydrolysis, this molecule is chemically stable against basic hydrolysis. Incineration is the only validated disposal method. Surface decontamination requires oxidative destruction, not just pH adjustment.

Part 1: Physicochemical Profile & Risk Assessment

Understanding the "Why" behind the safety protocols.

ParameterCharacteristicOperational Implication
Chemical Structure Tertiary Alcohol (Carbinol)Resistant to Hydrolysis. Do not attempt to neutralize with NaOH alone. Requires oxidative degradation (e.g., Hypochlorite) for surface decon.
Salt Form Hydrochloride (HCl)High Water Solubility. Extreme risk of rapid systemic absorption via mucous membranes and environmental runoff. Zero-discharge policy for drains.
Physical State Crystalline SolidElectrostatic Hazard. Fine dust generation is the primary exposure vector. Weighing must occur in a controlled environment.
Toxicity Class EPA Class 6.1 (Toxic)Requires "Cradle-to-Grave" tracking. Segregate from oxidizers and flammables.[1]

Part 2: Engineering Controls & PPE Decision Matrix

Causality: Standard fume hoods are often insufficient for potent powders due to turbulence. The decision to use a Glove Box vs. a Vented Enclosure depends on the physical state.

PPE_Decision_Tree Start Start: Material State Solid Solid / Powder Form Start->Solid Liquid Solution / Liquid Start->Liquid Weighing Weighing Operations Solid->Weighing Pipetting Pipetting / Dilution Liquid->Pipetting GloveBox REQUIRED: Glove Box or Class II Bio Safety Cabinet Weighing->GloveBox PPE_Solid PPE: Tyvek Sleeves, Double Nitrile Gloves, N95/P100 (if outside enclosure) GloveBox->PPE_Solid FumeHood REQUIRED: Chemical Fume Hood (Face Velocity > 100 fpm) Pipetting->FumeHood PPE_Liquid PPE: Splash Goggles, Nitrile Gloves (0.11mm), Lab Coat FumeHood->PPE_Liquid

Figure 1: Engineering control hierarchy based on physical state. Solids pose the highest inhalation risk.

Part 3: Disposal & Deactivation Protocols

A. The "Lab Pack" Protocol (Primary Disposal)

Because the compound is a stable salt, chemical destruction in the lab is discouraged due to the risk of generating unknown toxic byproducts. High-temperature incineration is the industry standard.

  • Segregation:

    • Designate a specific satellite accumulation container (wide-mouth HDPE jar).

    • Label clearly: "TOXIC WASTE - QUINUCLIDINE DERIVATIVE - DO NOT OPEN."

    • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream to prevent exothermic reactions.

  • Solid Waste (Contaminated Consumables):

    • Place weigh boats, gloves, and paper towels into a clear polyethylene bag (4 mil thickness).

    • Seal the bag with tape (Gooseneck seal).

    • Place the sealed bag into the satellite container.

  • Liquid Waste (Mother Liquors/Stock Solutions):

    • Adjust pH to neutral (pH 6-8) if the solution is acidic/basic to meet transporter requirements.

    • Pour into a dedicated solvent waste carboy (Class 6.1/3).

    • Crucial: Record the exact mass of the active ingredient on the waste tag.

  • Final Disposal:

    • Hand over to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

    • Disposal Code: RCRA P-List (if applicable by specific CAS) or default to D001/D003 (Ignitable/Reactive) + Toxic .

    • Method: Incineration at >1000°C with secondary combustion chamber.

B. Surface Decontamination (Spill Response)

Scientific Rationale: Since the molecule is a tertiary alcohol, simple base hydrolysis is ineffective. You must use Oxidative Cleavage .

Reagent: 10% Sodium Hypochlorite (Bleach) solution OR Fenton’s Reagent (Hydrogen Peroxide + Ferrous Sulfate).

Step-by-Step Decon:

  • Isolate: Evacuate the immediate area. Don full PPE (including respirator if powder is airborne).

  • Contain: Cover the spill with a generic absorbent pad (pig mat).

  • Deactivate:

    • Gently flood the contaminated area (or the absorbent pad) with 10% Bleach .

    • Allow a 30-minute contact time . The hypochlorite attacks the nitrogen in the quinuclidine ring and oxidizes the alcohol moiety.

  • Clean: Wipe up the bleach residue with fresh pads.

  • Rinse: Wash the surface twice with water, then once with Ethanol (70%) to remove organic residues.

  • Dispose: All cleanup materials go into the "Toxic Waste" solid stream.

Part 4: Emergency Procedures

ScenarioImmediate ActionMechanism of Injury
Inhalation Move to fresh air.[2][3] Administer Oxygen.[2] Do NOT induce vomiting. Rapid absorption via lung alveoli; immediate CNS anticholinergic effects.
Skin Contact Wash with soap and water for 15 mins.[2] Do NOT use ethanol (increases transdermal absorption).Dermal absorption of the HCl salt is efficient.
Eye Contact Flush with water for 15 mins.[2][4]Corrosive salt damage + local paralysis of accommodation (blurred vision).
Antidote Physostigmine (Medical supervision only).Reversible acetylcholinesterase inhibitor counters anticholinergic toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-Quinuclidinol (Precursor Structural Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[5] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (Referenced for disposal of quinuclidine precursors).[6] Retrieved from [Link]

Sources

Personal protective equipment for handling Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

The Precautionary Principle: In the absence of a comprehensive toxicological dossier for specific research compounds, safety protocols must default to the highest hazard class of their structural analogs.

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride is a quinuclidine derivative structurally related to potent anticholinergics and antihistamines (e.g., Quinuclidinyl benzilate analogs). It acts as a sodium channel blocker and interacts with histamine/serotonin receptors.[1] Consequently, it presents a dual hazard profile: Chemical Corrosivity (characteristic of quinuclidine precursors like 3-Quinuclidinol) and Pharmacological Potency (CNS and cardiovascular activity).

Core Hazards:

  • Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[2]

  • Corrosivity: High potential for severe skin burns and eye damage (inferred from 3-Quinuclidinol structural data).[2][3]

  • Physical Hazard: As a hydrochloride salt, the powder is hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Band 4 Containment Strategy (High Potency/Corrosive), designed to prevent both dermal absorption and inhalation of particulates.

PPE ComponentSpecificationScientific Rationale
Respiratory P100 / HEPA Filter (Minimum) Option: PAPR (Powered Air Purifying Respirator) for >1g handling.N95 masks allow up to 5% penetration. P100 filters block 99.97% of particles, critical for potent hydrochloride salts that readily aerosolize.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil, High Dexterity) 2. Outer: Nitrile (Extended Cuff, >5 mil)Provides a breakthrough barrier. The outer glove is sacrificial; if contaminated, it can be stripped without exposing skin.
Dermal (Body) Tyvek® Lab Coat or Coverall (Closed front, elastic cuffs)Standard cotton coats absorb liquids and trap powders against the skin. Tyvek provides a non-porous barrier against particulates.
Ocular Indirect-Vented Chemical Goggles Safety glasses leave gaps. Goggles seal the orbital area against floating dust and accidental splashes.
Engineering Class II Biosafety Cabinet (BSC) or Chemical Fume Hood Primary containment is the first line of defense. PPE is the backup.

Decision Logic: PPE Selection

This decision tree guides the researcher through PPE selection based on the scale of operation and the physical state of the compound.

PPE_Selection_Logic Start Start: Risk Assessment State Physical State? Start->State Solution Solution / Liquid State->Solution Solid Solid / Powder State->Solid Qty_Sol Volume > 100mL? Solution->Qty_Sol Qty_Solid Mass > 100mg? Solid->Qty_Solid Qty_Sol_Low Standard PPE: Nitrile + Goggles + Lab Coat (Fume Hood) Qty_Sol->Qty_Sol_Low No Qty_Sol_High Enhanced PPE: Double Gloves + Apron + Face Shield (Fume Hood) Qty_Sol->Qty_Sol_High Yes Qty_Solid_Low Standard PPE + N95/P100 (Static Control Essential) Qty_Solid->Qty_Solid_Low No Qty_Solid_High High Containment: Double Gloves + Tyvek + PAPR/P100 (Biosafety Cabinet/Iso-Hood) Qty_Solid->Qty_Solid_High Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity, prioritizing respiratory protection for solids.

Operational Protocol: Handling & Weighing

Objective: To weigh out a precise amount of Quinuclidin-3-yldi-o-tolylmethanol HCl without generating airborne dust or contaminating the workspace.

A. Pre-Operational Setup[4]
  • Static Neutralization: Place an ionizing fan or static gun inside the fume hood. Hydrochloride salts are notoriously static-prone; static charge causes powder to "jump" and disperse.

  • Surface Prep: Line the work surface with a plastic-backed absorbent mat (absorbent side up) to capture any micro-spills.

  • Verification: Check fume hood flow rate (Face velocity should be 80–100 fpm).

B. The Weighing Procedure
  • Don PPE: Follow the order: Shoe covers

    
     Tyvek coat 
    
    
    
    Mask/Respirator
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (taped to cuffs).
  • Open Container: Only open the source container inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Seal: Immediately recap the source container after material removal.

  • Decon: Wipe the exterior of the weighing boat/vial with a Kimwipe dampened in methanol (or appropriate solvent) before removing it from the hood.

C. De-Gowning (Doffing) Protocol

Improper removal of PPE is a common source of secondary exposure.

Doffing_Protocol Step1 1. Outer Gloves (Remove inside hood, dispose as HazWaste) Step2 2. Goggles/Shield (Wipe down or dispose) Step1->Step2 Step3 3. Tyvek/Coat (Roll inside-out, avoid shaking) Step2->Step3 Step4 4. Respirator (Remove last to protect from dust during doffing) Step3->Step4 Step5 5. Inner Gloves (Remove carefully) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 20s) Step5->Step6

Figure 2: Sequential doffing procedure designed to minimize particulate re-suspension and skin contact.[3]

Disposal & Emergency Response

Waste Management[4]
  • Solid Waste: All contaminated gloves, mats, and weighing boats must be disposed of in a sealed container labeled "Hazardous Waste: Toxic/Corrosive Solid."

  • Destruction: The preferred method of disposal is High-Temperature Incineration equipped with an afterburner and scrubber (to neutralize HCl gas evolution).

Emergency Spills
  • Evacuate: If a significant amount of powder (>100mg) is aerosolized outside the hood, evacuate the lab immediately.

  • Containment: For small spills inside the hood, cover with a damp paper towel to prevent dust dispersion.

  • Cleanup: Wipe up using a solution of water and mild detergent. Do not use a dry brush (generates dust).[4]

References

  • PubChem. (n.d.). Compound Summary: 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Carl Roth. (2022).[2] Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Reactant of Route 2
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.